Isorhynchophylline
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXYUDFNWXHGBE-VKCGGMIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6859-01-4 | |
| Record name | 7-Isorhyncophylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6859-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Isorhyncophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006859014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6859-01-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISORHYNCHOPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F4P99KHLJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isorhynchophylline: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhynchophylline, a tetracyclic oxindole alkaloid, has garnered significant scientific interest for its diverse pharmacological activities, including neuroprotective, cardiovascular, and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and experimental workflows and signaling cascades are visualized through detailed diagrams generated using the DOT language. This document serves as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.
Natural Sources of this compound
This compound is predominantly found in plant species belonging to the genera Uncaria and Mitragyna, both of which are members of the Rubiaceae family. These plants are primarily distributed throughout Southeast Asia and Africa.
Uncaria Species
The genus Uncaria, commonly known as Cat's Claw or Gou-teng in traditional Chinese medicine, is a primary source of this compound. The hooks and stems of these climbing shrubs are rich in a variety of indole alkaloids, with this compound being a significant constituent.
Table 1: this compound Content in Various Uncaria Species
| Plant Species | Part Used | This compound Content (mg/kg) | Geographical Distribution | Reference |
| Uncaria rhynchophylla | Hooks and Stems | 2.60 - 1299 | China, Japan | [1] |
| Uncaria macrophylla | Hooks and Stems | Variable | Southeast Asia | |
| Uncaria tomentosa | Bark | Variable | South and Central America | |
| Uncaria hirsuta | Hooks and Stems | Variable | China | |
| Uncaria sinensis | Hooks and Stems | Variable | China | |
| Uncaria sessilifructus | Hooks and Stems | Variable | China |
Mitragyna Species
Several species within the Mitragyna genus, most notably Mitragyna speciosa (Kratom), also contain this compound, alongside a complex mixture of other alkaloids. While mitragynine is often the most abundant alkaloid in Kratom, this compound is also present and contributes to the plant's overall pharmacological profile.
Isolation and Purification of this compound
The isolation of this compound from its natural sources involves a multi-step process that typically includes extraction, solvent partitioning, and various chromatographic techniques. The following protocols are generalized from methodologies reported in the scientific literature.
Extraction
Protocol 2.1.1: Maceration and Reflux Extraction from Uncaria rhynchophylla
-
Preparation of Plant Material: Air-dry the hooks and stems of Uncaria rhynchophylla and grind them into a coarse powder.
-
Maceration: Macerate 1 kg of the powdered plant material in 6 L of 70% aqueous ethanol for 24 hours at room temperature.
-
Reflux Extraction: Subject the mixture to reflux for 30 minutes.
-
Filtration and Concentration: Filter the extract and repeat the extraction process twice with fresh solvent. Pool the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.
Solvent Partitioning
Protocol 2.2.1: Liquid-Liquid Partitioning of the Crude Extract
-
Resuspend the Extract: Resuspend the crude extract obtained from Protocol 2.1.1 in distilled water.
-
Sequential Partitioning: Transfer the aqueous suspension to a separatory funnel and partition it successively with ethyl acetate and then n-butanol.
-
Fraction Collection: Collect the ethyl acetate-soluble fraction, the n-butanol-soluble fraction, and the remaining water-soluble fraction. This compound will be enriched in the less polar fractions.
Chromatographic Purification
Protocol 2.3.1: Column Chromatography
-
Column Preparation: Pack a silica gel column with an appropriate solvent system, such as a gradient of hexane and ethyl acetate.
-
Sample Loading: Apply the concentrated ethyl acetate or n-butanol fraction onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify those containing this compound.
Protocol 2.3.2: High-Performance Liquid Chromatography (HPLC) Purification
For final purification, preparative HPLC is often employed.
Table 2: HPLC Parameters for this compound Purification
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
Quantitative Analysis
The purity and quantity of isolated this compound can be determined using analytical HPLC or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Table 3: UPLC-MS/MS Parameters for Quantitative Analysis
| Parameter | Value |
| Column | UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% formic acid in water, B: Acetonitrile |
| Gradient | 0-0.2 min, 10% B; 0.2-3.0 min, 10-35% B; 3.0-3.5 min, 35% B |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation, cell survival, and apoptosis.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1] This inhibition leads to a downstream reduction in the activation of transcription factors like CREB and c-Jun, which are involved in inflammatory and apoptotic responses.[1]
References
Isorhynchophylline chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhynchophylline, a tetracyclic oxindole alkaloid primarily isolated from plants of the Uncaria genus, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and multifaceted biological effects of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanisms of action, relevant signaling pathways, and established experimental protocols. The information is presented with a focus on quantitative data, structured for clarity and comparative analysis, and includes visual representations of complex biological processes to facilitate understanding.
Chemical Structure and Physicochemical Properties
This compound is a stereoisomer of rhynchophylline, distinguished by the configuration at the C-7 position. Its chemical structure is characterized by a spirooxindole core linked to a quinolizidine moiety.
Chemical Identifiers:
-
IUPAC Name: methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate[1]
-
CAS Number: 6859-01-4[1]
-
Molecular Formula: C₂₂H₂₈N₂O₄[1]
-
Canonical SMILES: CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O[2]
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation development.
| Property | Value | Reference |
| Molecular Weight | 384.47 g/mol | [1] |
| Melting Point | 114 °C | [3] |
| Boiling Point | 560.8 ± 50.0 °C (Predicted) | [3] |
| pKa | 13.61 ± 0.60 (Predicted) | [3] |
| LogP (Octanol-Water Partition Coefficient) | 2.68770 | [4] |
| Solubility | ||
| DMSO | ≥ 12.95 mg/mL | [1] |
| Ethanol | ~1 mg/mL | |
| Dimethylformamide (DMF) | ~10 mg/mL | |
| Water | < 0.1 mg/mL (insoluble) | [3] |
| Appearance | White powder | [3] |
Pharmacological Properties
This compound exhibits a diverse range of pharmacological effects, with significant potential in the therapeutic areas of neurodegenerative diseases, cancer, and cardiovascular disorders. The following table summarizes key quantitative data on its biological activities.
| Pharmacological Effect | Experimental Model | Key Findings (IC₅₀/EC₅₀/Other Metrics) | Reference |
| Neuroprotective | NMDA receptor-expressing Xenopus oocytes | IC₅₀: 48.3 µM for inhibition of NMDA-induced current | [3] |
| Aβ (25-35)-induced toxicity in PC12 cells | Concentration-dependent inhibition of cell viability loss | [4] | |
| Ischemia model in rat hippocampal slices | Attenuation of population spike amplitude decrease at 30 and 100 µM | [4] | |
| Anticancer | HepG2 (Hepatocellular carcinoma) | IC₅₀: 130-292 µM (range across various cancer cell lines) | [4] |
| A549 (Lung carcinoma) | IC₅₀: 130-292 µM | [4] | |
| BxPC-3 (Pancreatic carcinoma) | IC₅₀: 130-292 µM | [4] | |
| Caki-1 (Renal carcinoma) | IC₅₀: 130-292 µM | [4] | |
| HL60 (Promyelocytic leukemia) | IC₅₀ > 40 µM | ||
| SW480 (Colon adenocarcinoma) | IC₅₀ > 40 µM | ||
| Cardiovascular | KCl-induced contraction in rat aorta | IC₅₀: 20-30 µM | |
| Phenylephrine-induced contraction in rat aorta | IC₅₀: ~100 µM | ||
| Anti-inflammatory | LPS-stimulated NO release in rat cortical microglia | Inhibition observed at 3-15 µg/mL |
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. This compound has been shown to activate this pathway, contributing to its neuroprotective effects. In models of β-amyloid-induced neurotoxicity, this compound promotes the phosphorylation of Akt, which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β). This leads to the activation of the transcription factor CREB, promoting the expression of pro-survival genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been demonstrated to inhibit this pathway by preventing the nuclear translocation of NF-κB, thereby exerting its anti-inflammatory effects.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the p38, ERK, and JNK pathways, is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate MAPK signaling, which contributes to its anticancer effects. Specifically, it can suppress the phosphorylation of p38, ERK, and JNK, leading to the inhibition of downstream transcription factors like c-Jun and CREB, and ultimately suppressing cell proliferation and inducing apoptosis.
Experimental Protocols
This section provides an overview of the methodologies for key experiments frequently cited in this compound research. These protocols are intended as a guide and may require optimization based on specific cell lines, reagents, and equipment.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and probing with antibodies.
Protocol:
-
Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
The MCAO model is a widely used in vivo model to study the pathophysiology of ischemic stroke and to evaluate the efficacy of neuroprotective agents.
Protocol:
-
Anesthesia: Anesthetize the animal (typically a rat or mouse) with an appropriate anesthetic.
-
Surgical Procedure: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the distal ECA and insert a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a defined period of occlusion (e.g., 60-120 minutes), withdraw the filament to allow reperfusion.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including monitoring of body temperature.
-
Assessment: Evaluate neurological deficits at various time points and determine the infarct volume using TTC staining after sacrificing the animal.
Conclusion
This compound is a pharmacologically active alkaloid with significant therapeutic potential, particularly in the fields of neuroprotection, oncology, and cardiovascular medicine. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as PI3K/Akt, NF-κB, and MAPK, provides a strong rationale for its further investigation and development. This technical guide has summarized the current knowledge on the chemical and pharmacological properties of this compound, offering a valuable resource for the scientific community to advance research and unlock the full therapeutic potential of this promising natural compound. The provided experimental protocols and pathway diagrams are intended to serve as a practical foundation for future studies in this exciting area of drug discovery.
References
The Multifaceted Mechanism of Action of Isorhynchophylline: A Technical Guide
An In-depth Exploration of the Pharmacological Effects of a Promising Natural Alkaloid for Researchers, Scientists, and Drug Development Professionals.
Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid primarily isolated from the plant Uncaria rhynchophylla, has garnered significant scientific attention for its diverse and potent pharmacological activities. Traditionally used in Eastern medicine for neurological and cardiovascular ailments, modern research is progressively elucidating the intricate molecular mechanisms that underpin its therapeutic potential. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on key signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.
Core Pharmacological Activities
This compound exhibits a broad spectrum of pharmacological effects, primarily centered on neuroprotection, cardiovascular regulation, and anti-inflammatory actions.[1][2][3] Its therapeutic potential extends to a range of conditions, including neurodegenerative diseases such as Alzheimer's and Parkinson's, hypertension, cardiac hypertrophy, and inflammatory disorders.[4][5][6][7] The foundational mechanisms for these effects are rooted in its ability to modulate calcium ion channels, induce autophagy, and protect against neurotoxicity.[1][2]
Quantitative Pharmacological Data
To facilitate a clear understanding and comparison of this compound's potency and efficacy across different experimental models, the following table summarizes key quantitative data from various studies.
| Parameter | Value | Cell/Animal Model | Condition | Reference |
| Neuroprotection | ||||
| IRN Concentration | 20 or 40 mg/kg | TgCRND8 mice | Alzheimer's Disease | [5] |
| IRN Concentration | 20 or 40 mg/kg | Aβ25-35-treated rats | Cognitive Impairment | [8] |
| IRN Concentration | 1-50 μM | PC12 cells | Beta-Amyloid-induced apoptosis | [9] |
| IRN Concentration | 40 mg/kg | D-galactose-induced mice | Learning and memory deficits | [9] |
| Cardiovascular Effects | ||||
| IRN Concentration | 0.1-10.0 μM | Rat vascular smooth muscle cells | Angiotensin II-induced proliferation | [9] |
| IC50 (Platelet Aggregation - ADP induced) | 1.60±0.54 mmol/L | Rabbit platelet-rich plasma | Anticoagulation | [10] |
| IC50 (Platelet Aggregation - Thrombin induced) | 1.14±0.53 mmol/L | Rabbit platelet-rich plasma | Anticoagulation | [10] |
| Anti-inflammatory & Other Effects | ||||
| IRN Concentration | 0-300 μM (48h) | Hepatocellular carcinoma cells | Anticancer effects | [9] |
| IRN Concentration | 1-80 μM (24h) | Synovial fibroblasts | Attenuation of proliferation and migration | [9] |
| IRN Concentration | 5-200 μM (48h) | Chondrocytes | Alleviation of cartilage degeneration | [9] |
| IRN Concentration | 30 μM (24h) | Hippocampal HT-22 cells | Relief of ferroptosis-induced nerve damage | [9] |
Key Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by modulating several critical intracellular signaling pathways. These interactions are central to its therapeutic efficacy.
PI3K/Akt/GSK-3β Signaling Pathway
A pivotal mechanism underlying the neuroprotective effects of this compound is its ability to activate the PI3K/Akt/GSK-3β signaling pathway.[8][11][12] In the context of Alzheimer's disease models, Aβ-induced neurotoxicity is often associated with the downregulation of this pathway. This compound treatment has been shown to increase the phosphorylation of both Akt and GSK-3β, leading to the inhibition of GSK-3β activity.[8][12] This, in turn, prevents neuronal apoptosis and reduces the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease.[8] Furthermore, the activation of this pathway enhances the expression of phosphorylated cyclic AMP response element binding protein (p-CREB), which is crucial for neuronal survival and synaptic plasticity.[11][12]
References
- 1. This compound: A plant alkaloid with therapeutic potential for cardiovascular and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling Nature's Hidden Treasure: The Fascinating World of this compound - Nano Hemp Tech Labs [nanohemptechlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound ameliorates cognitive impairment via modulating amyloid pathology, tau hyperphosphorylation and neuroinflammation: Studies in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound enhances Nrf2 and inhibits MAPK pathway in cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts anti-inflammatory and anti-oxidative activities in LPS-stimulated murine alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound treatment improves the amyloid-β-induced cognitive impairment in rats via inhibition of neuronal apoptosis and tau protein hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]
- 12. This compound Protects PC12 Cells Against Beta-Amyloid-Induced Apoptosis via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Properties of Isorhynchophylline
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid extracted from the traditional Chinese medicine Uncaria rhynchophylla, has emerged as a promising neuroprotective agent.[1][2] Extensive preclinical studies have demonstrated its therapeutic potential across a spectrum of neurological disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia/reperfusion injury.[2][3][4] The neuroprotective efficacy of this compound is attributed to its multifaceted mechanisms of action, which include the attenuation of neuroinflammation, mitigation of amyloid-β and tau pathologies, induction of autophagy, and suppression of oxidative stress and apoptosis.[5][6][7][8] This document provides a comprehensive technical overview of the core molecular pathways, quantitative preclinical data, and key experimental methodologies related to the neuroprotective properties of this compound.
Introduction
This compound (IRN) is a primary active constituent of Uncaria rhynchophylla (Gouteng), an herb used for centuries in East Asia for treating neurological conditions like headaches and dementia.[1][9] Its ability to cross the blood-brain barrier makes it a viable candidate for central nervous system therapies.[1] Modern pharmacological research has validated its neuroprotective effects in various pathological contexts. In models of Alzheimer's disease, IRN improves cognitive function by targeting both amyloid-β (Aβ) plaque formation and tau protein hyperphosphorylation.[10][11] For Parkinson's disease, it facilitates the clearance of pathogenic α-synuclein aggregates.[7][12] Furthermore, in acute neurological injuries such as stroke, IRN reduces infarct volume and neuronal death by suppressing inflammatory responses.[1][13] This guide synthesizes the current understanding of these protective mechanisms, focusing on the underlying signaling cascades and experimental evidence.
Core Mechanisms of Neuroprotection
Attenuation of Neuroinflammation
Neuroinflammation is a critical factor in the progression of both acute and chronic neurological diseases. IRN exerts potent anti-inflammatory effects, primarily by modulating microglial activation.[1][8] In a rat model of cerebral ischemia/reperfusion (I/R) injury, IRN treatment was shown to inhibit the activation of microglia and the subsequent release of pro-inflammatory cytokines like TNF-α and IL-1β.[1][9] This action is mediated through the suppression of the NF-κB signaling pathway.[1][9] Specifically, IRN inhibits the degradation of IκB-α, which prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of inflammatory genes.[1][8] Additionally, IRN has been found to inhibit the expression of CX3CR1, a chemokine receptor implicated in microglial activation during ischemic injury.[1][13]
Mitigation of Alzheimer's Disease Pathology
IRN addresses the primary pathological hallmarks of Alzheimer's disease: amyloid-β plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.
-
Amyloid-β Regulation: In the TgCRND8 transgenic mouse model of AD, oral administration of IRN significantly reduced the brain levels of both Aβ40 and Aβ42.[11] This effect is linked to the modulation of amyloid precursor protein (APP) processing. IRN decreases the expression of β-site APP cleaving enzyme-1 (BACE-1) and increases the levels of insulin-degrading enzyme (IDE), a major Aβ-degrading enzyme.[5] In vitro, IRN protects PC12 cells from Aβ-induced apoptosis by inhibiting oxidative stress.[6][14]
-
Tau Hyperphosphorylation: IRN has been shown to suppress the hyperphosphorylation of tau protein at multiple sites, including Ser396, Ser404, and Thr205, in the hippocampus of Aβ-treated rats.[5][15] This inhibitory action is largely mediated through the regulation of the PI3K/Akt/GSK-3β signaling pathway, where IRN treatment leads to the inhibitory phosphorylation of GSK-3β, a key kinase responsible for tau phosphorylation.[5][15]
Induction of Autophagy for α-Synuclein Clearance
The accumulation of α-synuclein is a central pathogenic event in Parkinson's disease. This compound has been identified as a potent inducer of neuronal autophagy, a cellular process for degrading aggregated proteins.[7][12] Studies using neuronal cell lines (N2a, SH-SY5Y) demonstrated that IRN promotes the clearance of wild-type, A53T, and A30P mutant forms of α-synuclein monomers and oligomers.[12][16] Significantly, this autophagic induction is independent of the classical mTOR pathway and is instead dependent on the function of Beclin 1, offering a distinct therapeutic mechanism.[7][16] This suggests that IRN could be valuable in clearing protein aggregates characteristic of various neurodegenerative synucleinopathies.[12]
Anti-Apoptotic and Antioxidant Effects
IRN demonstrates significant anti-apoptotic activity against various neurotoxic stimuli. In PC12 cells exposed to Aβ, pretreatment with this compound suppressed the formation of DNA fragmentation and the activity of caspase-3.[6] This was associated with the moderation of the Bcl-2/Bax ratio, indicating an inhibition of the mitochondrial pathway of apoptosis.[6] The neuroprotective effect is also attributed to its antioxidant capabilities; IRN effectively mitigates oxidative stress by reducing the production of reactive oxygen species (ROS) and malondialdehyde (MDA) while restoring levels of the endogenous antioxidant glutathione (GSH).[6]
Key Signaling Pathways
PI3K/Akt/GSK-3β Signaling Pathway
The PI3K/Akt/GSK-3β pathway is central to cell survival and is a key target of this compound. IRN activates this pathway to confer protection against Aβ-induced neurotoxicity and to reduce tau hyperphosphorylation.[5][14][15] Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates GSK-3β.[17] The inactivation of GSK-3β prevents the downstream hyperphosphorylation of tau protein and promotes neuronal survival.[5][15]
NF-κB-Mediated Neuroinflammation Pathway
This compound's anti-inflammatory effects are significantly mediated by its inhibition of the canonical NF-κB pathway.[1] In the resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB-α. Pro-inflammatory stimuli, such as those occurring during cerebral I/R injury, lead to the degradation of IκB-α and the subsequent translocation of NF-κB to the nucleus, where it drives the transcription of inflammatory cytokines. IRN prevents the degradation of IκB-α, thereby blocking this entire cascade.[1][9]
mTOR-Independent Autophagy Pathway
A key neuroprotective mechanism of this compound in the context of synucleinopathies is its ability to induce autophagy. This process engulfs and degrades misfolded protein aggregates. Unlike many autophagy inducers that act by inhibiting the mTOR pathway, IRN's mechanism is mTOR-independent. It relies on the protein Beclin 1, a core component of the autophagosome initiation complex. This distinct mechanism may offer advantages by avoiding the potential side effects associated with chronic mTOR inhibition.
Preclinical Evidence: Quantitative Data Summary
The neuroprotective effects of this compound are supported by robust quantitative data from numerous preclinical studies. The following tables summarize key findings from both in vivo and in vitro models.
Table 1: Summary of Quantitative Data from In Vivo Neuroprotection Studies
| Model | Species | Treatment Regimen | Key Quantitative Findings | Reference(s) |
|---|---|---|---|---|
| Cerebral I/R Injury (MCAO) | Rat (Sprague-Dawley) | 7-day treatment | Attenuated infarct volume and reduced brain water content. | [1][13][18] |
| Alzheimer's Disease (TgCRND8) | Mouse | 40 mg/kg, p.o. daily for 4 months | Significantly ameliorated cognitive deficits; Markedly reduced levels of Aβ40, Aβ42, TNF-α, IL-6, and IL-1β. | [11] |
| Aβ-Induced Cognitive Impairment | Rat | 40 mg/kg | Led to a significant increase in the number of target crossings in the Morris water maze. | [14] |
| Stress-Induced Cognitive Impairment | Mouse | 20, 40, 80 mg/kg, i.g. for 7 days | Significantly reversed corticosterone-induced Long-Term Potentiation (LTP) impairment. | [3] |
| Chronic Unpredictable Mild Stress | Mouse | 20 or 40 mg/kg, p.o. daily for 3 weeks | Significantly reversed behavioral (forced swim test) and biochemical (increased BDNF, decreased TNF-α) changes. |[17][19] |
Table 2: Summary of Quantitative Data from In Vitro Neuroprotection Studies
| Model | Cell Line | Treatment | Key Quantitative Findings | Reference(s) |
|---|---|---|---|---|
| Aβ-Induced Neurotoxicity | PC12 | 1-50 μM IRN, 2h pre-treatment | Protected cells against Beta-Amyloid-induced apoptosis via the PI3K/Akt signaling pathway. | [14] |
| Aβ-Induced Neurotoxicity | PC12 | Pretreatment with IRN | Significantly increased cell viability and mitochondrial membrane potential; Decreased ROS and MDA production. | [6] |
| α-Synuclein Degradation | N2a, SH-SY5Y, PC12 | Treatment with IRN | Induced autophagy and promoted the clearance of wild-type and mutant α-synuclein. | [7][12] |
| Ferroptosis-Induced Nerve Damage | HT-22 | 30 μM IRN, 24h | Relieved ferroptosis-induced nerve damage after intracerebral hemorrhage. |[14] |
Experimental Methodologies
The following section details the protocols for key experimental models used to evaluate the neuroprotective properties of this compound.
Middle Cerebral Artery Occlusion (MCAO) Model
This is the standard model for inducing focal cerebral ischemia to mimic stroke.
-
Animals: Adult male Sprague-Dawley rats (250-300 g) are used.[1]
-
Anesthesia: Animals are anesthetized with sodium pentobarbital (50 mg/kg, intraperitoneal injection).[1]
-
Procedure: A midline cervical incision is made to expose the common carotid artery (CCA). A nylon monofilament suture is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. Reperfusion is initiated by withdrawing the suture after a defined period (e.g., 2 hours).
-
Drug Administration: this compound or vehicle (normal saline) is administered, often intraperitoneally, at specified doses and time points relative to the MCAO procedure.[1]
-
Outcome Measures:
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct size.[18]
-
Neurological Deficit Scoring: A graded scale is used to assess motor and neurological function post-surgery.[1]
-
Histology: Brain tissue from the ischemic penumbra is analyzed using H&E and Nissl staining to assess neuronal death.[18]
-
Western Blot: Protein expression levels (e.g., NF-κB p65, IκB-α, CX3CR1) are quantified in brain lysates.[1]
-
Amyloid-β Induced Neurotoxicity Model (In Vitro)
This model is used to screen for compounds that protect against Aβ-mediated neuronal damage.
-
Cell Line: Pheochromocytoma (PC12) cells are commonly used as they acquire a neuron-like phenotype upon differentiation.[6]
-
Procedure:
-
PC12 cells are cultured in appropriate media (e.g., DMEM with horse and fetal bovine serum).
-
Cells are pre-treated with various concentrations of this compound (e.g., 1-50 μM) for a specified duration (e.g., 2 hours).[14]
-
Aβ peptide (commonly the neurotoxic fragment Aβ25-35) is added to the culture medium to induce toxicity.[6]
-
-
Outcome Measures:
-
Cell Viability: Assessed using assays such as MTT or LDH release.
-
Apoptosis: Measured by TUNEL staining for DNA fragmentation or by quantifying caspase-3 activity.[6]
-
Oxidative Stress: Intracellular ROS is measured with fluorescent probes (e.g., DCFH-DA); MDA and GSH levels are quantified using colorimetric assay kits.[6]
-
Mitochondrial Function: Mitochondrial membrane potential is assessed using dyes like JC-1 or Rhodamine 123.[6]
-
General Experimental Workflow
The evaluation of a neuroprotective compound like this compound typically follows a multi-stage process from initial screening to in-depth mechanistic studies.
References
- 1. Frontiers | this compound Ameliorates Cerebral Ischemia/Reperfusion Injury by Inhibiting CX3CR1-Mediated Microglial Activation and Neuroinflammation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound ameliorates stress-induced emotional disorder and cognitive impairment with modulation of NMDA receptors [frontiersin.org]
- 4. asianscientist.com [asianscientist.com]
- 5. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]
- 6. Protective Effect of this compound Against β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 8. This compound Ameliorates Cerebral Ischemia/Reperfusion Injury by Inhibiting CX3CR1-Mediated Microglial Activation and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Ameliorates Cerebral Ischemia/Reperfusion Injury by Inhibiting CX3CR1-Mediated Microglial Activation and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound treatment improves the amyloid-β-induced cognitive impairment in rats via inhibition of neuronal apoptosis and tau protein hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound ameliorates cognitive impairment via modulating amyloid pathology, tau hyperphosphorylation and neuroinflammation: Studies in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a natural alkaloid, promotes the degradation of alpha-synuclein in neuronal cells via inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchers.mq.edu.au [researchers.mq.edu.au]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. This compound exerts antidepressant-like effects in mice via modulating neuroinflammation and neurotrophins: involvement of the PI3K/Akt/GSK-3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound exerts antidepressant‐like effects in mice via modulating neuroinflammation and neurotrophins: involvement of the PI3K/Akt/GSK‐3β signaling pathway | Semantic Scholar [semanticscholar.org]
Isorhynchophylline: A Comprehensive Technical Guide to its Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhynchophylline (IRN) is a tetracyclic oxindole alkaloid predominantly isolated from plants of the Uncaria genus, commonly known as Gou-teng in traditional Chinese medicine.[1][2] For centuries, extracts containing this compound have been utilized for their therapeutic properties. Modern pharmacological research has identified this compound as a key active component, demonstrating a wide array of effects, including neuroprotective, cardiovascular, anti-inflammatory, and anticancer activities.[1][2] This technical guide provides an in-depth overview of the core pharmacological effects of this compound, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to support further research and drug development.
Neuroprotective Effects
This compound has shown significant promise in the realm of neuroprotection, with potential applications in neurodegenerative diseases such as Alzheimer's and ischemic stroke.[3][4] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways, reduction of oxidative stress, and inhibition of apoptosis.
Key Signaling Pathways in Neuroprotection
This compound exerts its neuroprotective effects through the modulation of several critical intracellular signaling cascades. The PI3K/Akt pathway, a central regulator of cell survival and proliferation, is a key target. Additionally, this compound has been shown to influence the MAPK and NF-κB signaling pathways, both of which are crucial in the cellular response to stress and inflammation.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rwdstco.com [rwdstco.com]
- 4. Therapeutic value of the metabolomic active neurotransmitter this compound in the treatment of spontaneously hypertensive rats by regulating neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Activity of Isorhynchophylline: A Technical Guide
An In-depth Examination of the Molecular Mechanisms and Therapeutic Potential of a Natural Alkaloid
Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid primarily isolated from plants of the Uncaria genus, has garnered significant scientific attention for its potent anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the anti-inflammatory activity of this compound, detailing its mechanisms of action, summarizing quantitative data from pertinent studies, and outlining key experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
Core Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and molecular targets implicated in the inflammatory response. The primary mechanisms identified to date involve the inhibition of the NF-κB and MAPK signaling cascades, as well as the suppression of the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to potently inhibit this pathway.[2][3] In inflammatory conditions, the degradation of IκB-α allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines and enzymes.[3] this compound treatment has been demonstrated to prevent the degradation of IκB-α, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.[3][4] This leads to a significant reduction in the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[1][5]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing ERK, p38, and JNK, is another critical regulator of inflammation. This compound has been observed to suppress the phosphorylation of ERK and p38 MAPKs in response to inflammatory stimuli like lipopolysaccharide (LPS).[4] By inhibiting the activation of these kinases, this compound can downregulate the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4]
Suppression of the NLRP3 Inflammasome
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18 through the activation of Caspase-1.[2] this compound has been shown to inhibit the activation of the NLRP3 inflammasome.[1][2] This inhibitory effect is linked to its ability to suppress the upstream NF-κB signaling, which is often required for the priming step of NLRP3 inflammasome activation.[2] Studies have demonstrated that this compound treatment leads to decreased expression of NLRP3, Caspase-1, and IL-18 in both in vitro and in vivo models of inflammation.[2]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings from in vitro and in vivo experiments.
Table 1: In Vitro Anti-Inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |
| Murine Alveolar Macrophages (MH-S) | LPS (10 ng/mL) | 20 µM | TNF-α, IL-1β, IL-6 release | Significant reduction | [1] |
| Murine Alveolar Macrophages (MH-S) | LPS (10 ng/mL) | 20 µM | iNOS, COX-2 expression | Significant reduction | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | Not specified | NLRP3, NF-κB, Caspase-1, IL-18 expression | Decreased expression | [2] |
| RAW264.7 Macrophages | LPS | Not specified | NLRP3, NF-κB, Caspase-1, IL-18 expression | Decreased expression | [2] |
| Mouse N9 Microglial Cells | LPS | Concentration-dependent | TNF-α, IL-1β, NO production | Significant inhibition | [4] |
| Human Osteoarthritis Chondrocytes | IL-1β | Dose-dependent | NO, PGE2, TNF-α, IL-6, COX-2, iNOS expression | Significant decrease (p < 0.001) | [5] |
| Human Osteoarthritis Chondrocytes | IL-1β | Dose-dependent | MMP13, ADAMTS5 production | Significant inhibition (p < 0.001) | [5] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Disease Model | This compound Dosage | Measured Parameter | Result | Reference |
| Mice | LPS-induced Acute Lung Injury | Not specified | Pro-inflammatory cytokine IL-1β expression | Significantly decreased (p < 0.001) | [6] |
| Mice | LPS-induced Acute Lung Injury | Not specified | Anti-inflammatory factor Arg1 expression | Increased (p < 0.001) | [6] |
| Rats | Cerebral Ischemia/Reperfusion Injury | Not specified | Infarct volume, neurological function | Attenuated infarct volume, improved function | [3] |
| Rats | Cerebral Ischemia/Reperfusion Injury | Not specified | IκB-α degradation, NF-κB p65 activation | Inhibited | [3] |
| ApoE-/- Mice | Atherosclerosis (High-fat diet) | Not specified | NLRP3, NF-κB, IL-18, Caspase-1 expression in aorta | Higher in model group, reduced by IRN | [2] |
| Ovariectomized (OVX) Mice | Osteoporosis | 10 mg/kg, 20 mg/kg | Serum TNF‐α, IL‐1β, IL‐6 levels | Reduced | [7] |
| Ovariectomized (OVX) Mice | Osteoporosis | 10 mg/kg, 20 mg/kg | Serum IL-10 levels | Increased | [7] |
| Ovariectomized (OVX) Mice | Osteoporosis | 10 mg/kg, 20 mg/kg | Serum NO, iNOS, ROS levels | Lowered | [7] |
Experimental Protocols
This section provides a detailed methodology for a representative in vitro experiment to assess the anti-inflammatory activity of this compound.
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
1. Cell Culture and Treatment:
-
Murine alveolar macrophage cell lines (e.g., MH-S or RAW264.7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 6-well plates at a density of 1 x 10^6 cells/well and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours.
-
Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 10 ng/mL or 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS stimulation with vehicle) are included.
2. Measurement of Inflammatory Mediators:
-
Cytokine Analysis (ELISA): The cell culture supernatant is collected and centrifuged to remove cellular debris. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Assay (Griess Reagent): The accumulation of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of supernatant is mixed with Griess reagent and the absorbance is measured at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.
3. Western Blot Analysis for Signaling Proteins:
-
Following treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against key signaling proteins such as phospho-p65, total p65, IκB-α, phospho-p38, total p38, phospho-ERK, total ERK, NLRP3, Caspase-1, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:
-
Total RNA is extracted from the treated cells using TRIzol reagent or a commercial RNA extraction kit.
-
RNA is reverse-transcribed into cDNA using a reverse transcription kit.
-
qRT-PCR is performed using a thermal cycler with SYBR Green master mix and specific primers for target genes such as Tnf-α, Il-1β, Il-6, Nos2 (iNOS), and Ptgs2 (COX-2).
-
The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., Actb or Gapdh) as an internal control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound's inhibition of the NF-κB/NLRP3 pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Conclusion
This compound presents a compelling profile as a natural anti-inflammatory agent. Its multifaceted mechanism of action, targeting key pro-inflammatory signaling pathways such as NF-κB and MAPK, and the NLRP3 inflammasome, underscores its therapeutic potential for a range of inflammatory conditions. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in reducing inflammatory mediators. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic applications of this compound in human inflammatory diseases. This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this promising natural compound.
References
- 1. This compound exerts anti-inflammatory and anti-oxidative activities in LPS-stimulated murine alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits inflammatory responses in endothelial cells and macrophages through the NF-κB/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Ameliorates Cerebral Ischemia/Reperfusion Injury by Inhibiting CX3CR1-Mediated Microglial Activation and Neuroinflammation [frontiersin.org]
- 4. Anti-inflammatory effects of rhynchophylline and this compound in mouse N9 microglial cells and the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates the progression of osteoarthritis by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism of this compound in lipopolysaccharide-induced acute lung injury based on proteomic technology [frontiersin.org]
- 7. This compound Mitigates Bone Loss in OVX Mice by Modulating Inflammatory Responses, Oxidative Stress, Gut Microbiota Composition and SCFAs Production - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activities of Uncaria rhynchophylla Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uncaria rhynchophylla (Miq.) Miq. ex Havil., a plant utilized for centuries in traditional Chinese medicine under the name Gou Teng, is a rich source of tetracyclic and pentacyclic oxindole alkaloids.[1] These compounds have garnered significant scientific interest due to their diverse and potent biological activities. Modern research has begun to elucidate the pharmacological mechanisms underlying their traditional uses, revealing a spectrum of effects primarily targeting the central nervous and cardiovascular systems.[2] This technical guide provides an in-depth overview of the biological activities of key alkaloids isolated from Uncaria rhynchophylla, with a focus on their neuroprotective, cardiovascular, anti-inflammatory, and anti-cancer properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Core Bioactive Alkaloids
The primary bioactive constituents of Uncaria rhynchophylla are a group of structurally related indole alkaloids. The most extensively studied of these include:
-
Rhynchophylline (Rhy) [3]
-
Isorhynchophylline (IRN) [4]
-
Corynoxine (Cory) [5]
-
Corynoxine B (Cory B) [6]
-
Hirsutine [7]
-
Geissoschizine methyl ether (GM) [8]
This guide will delve into the specific activities of these and other alkaloids, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Neuroprotective Activities
Alkaloids from Uncaria rhynchophylla have demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases and ischemic brain injury.[9]
Anti-Alzheimer's Disease Activity
Rhynchophylline and this compound have shown promise in models of Alzheimer's disease by targeting key pathological features, including amyloid-beta (Aβ)-induced neurotoxicity and tau hyperphosphorylation.[8][10]
Quantitative Data: Neuroprotection in Alzheimer's Disease Models
| Alkaloid | Model | Concentration/Dose | Key Findings | Reference(s) |
| This compound | Aβ₂₅₋₃₅-treated PC12 cells | 10 and 50 μM | Increased cell viability; Decreased intracellular ROS and MDA; Increased GSH; Stabilized mitochondrial membrane potential (84% and 89% of control, respectively). | [11] |
| Rhynchophylline & this compound | Aβ₂₅₋₃₅-treated PC12 cells | 100 μM | Significantly decreased Aβ-induced cell death, intracellular calcium overloading, and tau protein hyperphosphorylation. | [12] |
| This compound | Aβ₂₅₋₃₅-injected rats | 20 and 40 mg/kg | Ameliorated cognitive deficits and neuronal apoptosis in the hippocampus; Suppressed tau hyperphosphorylation at Ser396, Ser404, and Thr205 sites. | [8][13] |
Signaling Pathway: PI3K/Akt/GSK-3β in Alzheimer's Disease
This compound has been shown to exert its neuroprotective effects against Aβ-induced toxicity by modulating the PI3K/Akt/GSK-3β signaling pathway. Activation of this pathway leads to the inhibition of GSK-3β, a key kinase involved in tau hyperphosphorylation.[8][14]
Caption: PI3K/Akt/GSK-3β signaling pathway modulated by this compound.
Anti-Parkinson's Disease Activity
Several alkaloids, notably rhynchophylline and corynoxine, have exhibited protective effects in cellular and animal models of Parkinson's disease by mitigating neurotoxin-induced damage and promoting the clearance of pathogenic proteins.[9][15]
Quantitative Data: Neuroprotection in Parkinson's Disease Models
| Alkaloid | Model | Concentration/Dose | Key Findings | Reference(s) |
| Rhynchophylline | MPP⁺-treated cerebellar granule neurons | 10–50 μM | Significantly prevented neurotoxicity and reversed the increased Bax/Bcl-2 ratio. | [16][17] |
| Corynoxine | Rotenone-induced rat model | 2.5 and 5 mg/kg | Improved motor dysfunction; Prevented TH-positive neuronal loss; Decreased α-synuclein aggregates. | [5][18] |
| Corynoxine | Rotenone-induced mouse model | 5 and 10 mg/kg | Improved motor dysfunction; Prevented TH-positive neuronal loss; Decreased α-synuclein aggregates. | [5][18] |
| Corynoxine B derivative (CB6) | MPTP-induced mouse model | 10 and 20 mg/kg/day | Significantly improved motor dysfunction and prevented dopaminergic neuron loss. | [6] |
Signaling Pathway: PI3K/Akt/GSK-3β/MEF2D in Parkinson's Disease
Rhynchophylline protects against MPP⁺-induced neurotoxicity by activating the transcription factor MEF2D through the PI3K/Akt/GSK-3β signaling cascade.[16][17]
Caption: Neuroprotective signaling of Rhynchophylline in a Parkinson's model.
Protection Against Cerebral Ischemia
Rhynchophylline and this compound have demonstrated neuroprotective effects in models of cerebral ischemia by reducing infarct volume, ameliorating neurological deficits, and inhibiting inflammatory responses.[4][19]
Quantitative Data: Neuroprotection in Cerebral Ischemia Models
| Alkaloid | Model | Dose | Key Findings | Reference(s) |
| Rhynchophylline | pMCAO in rats | 30 mg/kg | Significantly reduced infarct volume and brain edema; Improved neurological deficit scores. | [19] |
| This compound | MCAO/reperfusion in rats | Not specified | Attenuated infarct volume and improved neurological function. | [4][20] |
Signaling Pathway: Akt/mTOR and TLRs in Cerebral Ischemia
Rhynchophylline protects against ischemic brain injury by activating the pro-survival PI3K/Akt/mTOR pathway and inhibiting the pro-inflammatory TLRs/NF-κB pathway.[19][21]
Caption: Dual signaling pathways of Rhynchophylline in cerebral ischemia.
Cardiovascular Activities
The alkaloids from Uncaria rhynchophylla have been traditionally used to treat hypertension and other cardiovascular ailments.[20][22] Scientific studies have validated these uses, demonstrating vasodilatory and antihypertensive effects.
Vasodilatory Effects
Rhynchophylline, this compound, and hirsutine have been shown to induce vasodilation in isolated arterial preparations.[7][23]
Quantitative Data: Vasodilatory Activity
| Alkaloid/Extract | Model | Concentration/Dose | Key Findings | Reference(s) |
| 95% Ethanolic Extract | Phenylephrine-precontracted rat aortic rings | EC₅₀ = 0.028 ± 0.002 mg/mL | Rₘₐₓ = 101.30% ± 2.82% relaxation. | [10] |
| Rhynchophylline & this compound | Phenylephrine-precontracted rat aortic rings | 3–300 μM | Dose-dependent relaxation. | [23] |
| Hirsutine | Rat thoracic aorta | 10⁻⁶ to 3 x 10⁻⁵ M | Vasodilation via inhibition of transmembrane Ca²⁺ influx. | [7] |
Mechanism of Action: Modulation of Calcium Channels
A primary mechanism for the vasodilatory effects of these alkaloids is the inhibition of calcium influx through voltage-dependent calcium channels in vascular smooth muscle cells.[7][23] Hirsutine has also been shown to affect intracellular calcium stores.[24]
Caption: Mechanism of vasodilation by Uncaria rhynchophylla alkaloids.
Anti-inflammatory Activities
Several alkaloids from Uncaria rhynchophylla exhibit potent anti-inflammatory properties, particularly in the context of neuroinflammation.
Quantitative Data: Anti-inflammatory Activity
| Alkaloid | Model | IC₅₀ Value (μM) | Reference(s) |
| 3S,15S-N4-methoxymethyl-geissoschizine methyl ether | LPS-induced NO production in BV-2 microglia | 58.66 ± 2.94 | |
| Isocorynoxeine | LPS-induced NO production in BV-2 microglia | 33.62 ± 4.01 | |
| Akuammigine | LPS-induced NO production in BV-2 microglia | 5.87 ± 0.15 | |
| Rhynchophylline & this compound | LPS-induced NO release in rat cortical microglia | 13.7–19.0 | [23] |
Signaling Pathway: MAPK/NF-κB in Microglia
Rhynchophylline suppresses the production of pro-inflammatory mediators in LPS-stimulated microglia by inhibiting the phosphorylation of MAPKs and blocking the activation of the NF-κB pathway.[2]
Caption: Anti-inflammatory signaling of Rhynchophylline in microglia.
Anti-Cancer Activities
Preliminary studies have indicated that extracts and alkaloids from Uncaria species possess cytotoxic activity against various cancer cell lines.
Quantitative Data: Anti-Cancer Activity
| Extract/Alkaloid | Cell Line | IC₅₀ Value (μg/mL) | Reference(s) |
| Uncaria tomentosa extract (B/SRT) | Cervical carcinoma (KB) | 23.57 | [14][21] |
| Uncaria tomentosa extract (B/SRT) | Breast carcinoma (MCF-7) | 29.86 | [14][21] |
| Uncaria tomentosa extract (B/SRT) | Lung carcinoma (A-549) | 40.03 | [14][21] |
Other Biological Activities
Geissoschizine methyl ether has been identified as a potent serotonin 5-HT₁A receptor agonist, suggesting its potential role in ameliorating aggressiveness and improving sociality.[1][25]
Experimental Protocols
Neuroprotection Against Aβ-Induced Toxicity in PC12 Cells
a. Cell Culture and Treatment: Rat pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For experiments, cells are seeded in 96-well plates. Cells are pre-treated with various concentrations of the test alkaloid for 2 hours, followed by the addition of Aβ₂₅₋₃₅ (20 μM) for another 24 hours.[12]
b. Cell Viability Assessment (MTT Assay): After treatment, 10 μL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The medium is then removed, and 100 μL of DMSO is added to dissolve the formazan crystals. Absorbance is measured at 570 nm using a microplate reader.[20]
Caption: Workflow for the MTT cell viability assay.
c. Intracellular Calcium Measurement (Fura-2 AM): Treated PC12 cells are incubated with Fura-2/AM (5 μM) at 37°C for 50 minutes. After washing, the fluorescence intensity is measured using a fluorescence spectrophotometer with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm. The ratio of fluorescence intensities (F340/F380) is used to calculate the intracellular calcium concentration.[19]
Neuroprotection in a Permanent Middle Cerebral Artery Occlusion (pMCAO) Rat Model
a. Surgical Procedure: Male Sprague-Dawley rats are anesthetized, and the left common carotid artery is exposed. A nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery.[19][26]
b. Drug Administration: Rhynchophylline (e.g., 10 or 30 mg/kg) is administered intraperitoneally once daily for four consecutive days before surgery and once more after surgery.[19]
c. Infarct Volume Assessment (TTC Staining): 24 hours after pMCAO, rats are euthanized, and brains are sectioned into 2 mm coronal slices. The slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 10-20 minutes at 37°C. Viable tissue stains red, while the infarcted tissue remains white. The infarct volume is quantified using image analysis software.[5][11]
Caption: Experimental workflow for the pMCAO rat model.
Anti-inflammatory Activity in LPS-Induced BV-2 Microglia
a. Cell Culture and Treatment: BV-2 microglial cells are cultured in DMEM. For experiments, cells are seeded in 96-well plates and pre-treated with test alkaloids for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.[2]
b. Nitric Oxide (NO) Production Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 μL of supernatant is mixed with 100 μL of Griess reagent, and the absorbance is measured at 570 nm.[27]
Vasodilation Assay in Isolated Rat Thoracic Aorta
a. Tissue Preparation: The thoracic aorta is isolated from male Sprague-Dawley rats and cut into rings. The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[10]
b. Vasodilation Measurement: The aortic rings are pre-contracted with phenylephrine (1 μM). Once a stable contraction is achieved, cumulative concentrations of the test alkaloid are added to the bath, and the relaxation response is recorded.[23]
Conclusion
The alkaloids derived from Uncaria rhynchophylla represent a promising class of natural compounds with significant therapeutic potential, particularly for neurological and cardiovascular disorders. Their multifaceted mechanisms of action, including the modulation of key signaling pathways such as PI3K/Akt and MAPK/NF-κB, and their effects on ion channels, provide a strong rationale for their continued investigation. This technical guide summarizes the current state of knowledge on the biological activities of these alkaloids, offering a foundation for future research and development efforts aimed at harnessing their therapeutic benefits. Further preclinical and clinical studies are warranted to fully elucidate their efficacy and safety profiles for the treatment of human diseases.
References
- 1. Correcting for Brain Swelling’s Effects on Infarct Volume Calculation After Middle Cerebral Artery Occlusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic effect of different Uncaria tomentosa (cat's claw) extracts, fractions on normal and cancer cells: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moodle2.units.it [moodle2.units.it]
- 5. TTC staining and measurement of the cortical infarct volume [bio-protocol.org]
- 6. Exploring the Antioxidant and Anticancer Activities of a Polyherbal Unani Formulation on Lung Cancer Cell Line (A549) [nrfhh.com]
- 7. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Action of Uncaria rhynchophylla Ethanolic Extract for Its Vasodilatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 19. hellobio.com [hellobio.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Anticancer activity of the Uncaria tomentosa (Willd.) DC. preparations with different oxindole alkaloid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro vasodilator mechanisms of the indole alkaloids rhynchophylline and this compound, isolated from the hook of Uncaria rhynchophylla (Miquel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Isorhynchophylline: A Multifaceted Alkaloid with Therapeutic Potential in Neurodegenerative Diseases
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid isolated from the plant Uncaria rhynchophylla, has emerged as a promising therapeutic candidate for a range of neurodegenerative diseases. Traditionally used in Eastern medicine for neurological conditions, modern scientific investigation has begun to unravel the multifaceted mechanisms by which IRN exerts its neuroprotective effects. This technical guide provides an in-depth analysis of the current research on this compound's role in combating neurodegeneration, with a focus on its impact on Alzheimer's and Parkinson's disease pathologies. It summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. The pathological hallmarks of these diseases are complex and include the aggregation of misfolded proteins, neuroinflammation, oxidative stress, and neuronal apoptosis. This compound, a primary active component of Uncaria rhynchophylla, has demonstrated significant potential in preclinical studies to counteract these pathological processes.[1][2][3] This guide will explore the molecular mechanisms, experimental evidence, and future directions for the development of this compound as a neurotherapeutic agent.
Mechanisms of Action in Neurodegenerative Diseases
This compound's neuroprotective effects are attributed to its ability to modulate multiple pathological pathways implicated in neurodegeneration.
Alzheimer's Disease
In the context of Alzheimer's disease, this compound has been shown to address the core pathologies of amyloid-beta (Aβ) plaque deposition and hyperphosphorylated tau protein aggregation.[1][4][5]
-
Amyloid-β Pathology: Studies have shown that IRN can reduce the levels of Aβ40 and Aβ42.[5] It modulates the processing of the amyloid precursor protein (APP) by altering the expression of β-site APP cleaving enzyme-1 (BACE-1) and presenilin-1 (PS-1).[5] Furthermore, it has been found to enhance the activity of insulin-degrading enzyme (IDE), a key enzyme in Aβ clearance.[5]
-
Tau Hyperphosphorylation: this compound has been observed to inhibit the phosphorylation of tau protein at multiple sites, including Thr205, Ser396, and Ser404.[1][4][5] This action is mediated, in part, through the inhibition of glycogen synthase kinase 3β (GSK-3β), a key kinase involved in tau phosphorylation.[4][6] The activation of the PI3K/Akt signaling pathway by IRN leads to the phosphorylation and inhibition of GSK-3β.[1][4][6]
-
Neuroinflammation: IRN has been shown to suppress the activation of microglia and astrocytes, key players in the neuroinflammatory response in AD.[5] It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][7] This anti-inflammatory effect is partly mediated by the inhibition of the JNK signaling pathway.[5]
-
Neuronal Apoptosis: this compound protects neurons from Aβ-induced apoptosis by modulating the Bcl-2/Bax ratio and inhibiting the activation of caspase-3 and caspase-9.[2][4]
Parkinson's Disease
In models of Parkinson's disease, this compound's primary mechanism of action revolves around its ability to promote the clearance of α-synuclein aggregates and protect dopaminergic neurons.
-
α-Synuclein Degradation: A key finding is that this compound induces autophagy in neuronal cells, a cellular process responsible for the degradation of aggregated proteins.[8][9][10] This mTOR-independent autophagy is dependent on Beclin 1 and promotes the clearance of wild-type, A53T, and A30P α-synuclein monomers and oligomers.[8][9]
-
Neuroprotection of Dopaminergic Neurons: IRN has been shown to protect against neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which are used to model Parkinson's disease in vitro and in vivo.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies on this compound.
| Parameter | Experimental Model | Treatment | Result | Reference |
| Cognitive Improvement | Aβ25-35-treated rats | 20 or 40 mg/kg IRN for 21 days | Significant amelioration of cognitive deficits | [4] |
| Cognitive Improvement | TgCRND8 mice | 40 mg/kg IRN | Significant amelioration of cognitive deficits | [5] |
| Aβ40 and Aβ42 Levels | TgCRND8 mice | 40 mg/kg IRN | Markedly reduced levels | [5] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | TgCRND8 mice | 40 mg/kg IRN | Markedly reduced levels | [5] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | LPS-activated mouse N9 microglial cells | IRN (concentration-dependent) | Attenuated production | [7] |
| α-synuclein aggregation | Transgenic C. elegans (NL5901) | 10 μg/ml AC11 (contains IRN) | Reduced aggregation by 40% | [11] |
| Cell Viability | Aβ25-35-treated PC12 cells | 1, 10, and 50 μM IRN | Significantly increased cell viability | [2] |
| Intracellular Calcium Concentration | Aβ25–35-treated PC12 cells | 100 μM IRN | Significantly decreased intracellular calcium level | [12] |
| NMDA Receptor Inhibition (IC50) | Xenopus oocytes expressing rat brain receptors | This compound | 48.3 μM |
Table 1: In Vivo and In Vitro Efficacy of this compound.
| Pharmacokinetic Parameter | Administration Route | Dose | Value (IRN) | Value (RIN) | Reference |
| Bioavailability | Oral | 10 mg/kg | 3.3 ± 0.8% | 25.9 ± 8.7% | [13] |
| Bioavailability | Oral | 10 mg/kg | ~2.8% | ~25.8% | [14] |
| Cmax | Oral | 10 mg/kg | 20.3 ± 4.5 ng/mL | 130.1 ± 21.7 ng/mL | [14] |
| AUC0-t | Oral | 10 mg/kg | 41.2 ± 11.3 ng·h/mL | 374.9 ± 62.1 ng·h/mL | [14] |
| Systemic Exposure (AUCPlasma) | Oral | Equal dose | 6.5-fold lower than RIN | - | [13] |
| Brain Disposition | Oral | Equal dose | 2.5-fold lower than RIN | - | [13] |
| CSF Disposition | Oral | Equal dose | 3-fold lower than RIN | - | [13] |
Table 2: Comparative Pharmacokinetics of this compound (IRN) and its isomer Rhynchophylline (RIN) in Rats.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
In Vitro Aβ-Induced Neurotoxicity Model
-
Cell Line: PC12 (rat pheochromocytoma) cells.
-
Differentiation: Cells are differentiated with 50 ng/mL Nerve Growth Factor (NGF) in serum-free DMEM for 3 days.[6]
-
Treatment:
-
Cells are pre-incubated with varying concentrations of this compound (e.g., 1, 10, 50 μM) for 2 hours.[6]
-
Aβ25-35 peptide is then added to a final concentration of 20 μM for an additional 24 hours.[6]
-
For inhibitor studies, kinase inhibitors like LY294002 (PI3K inhibitor) or LiCl (GSK-3β inhibitor) are added 1 hour prior to IRN treatment.[6]
-
-
Assays:
-
Cell Viability: MTT assay.
-
Cell Death: Lactate dehydrogenase (LDH) release assay.
-
Apoptosis: DNA fragmentation analysis (e.g., TUNEL staining).
-
Protein Expression: Western blotting for p-Akt, p-GSK-3β, p-CREB, Bcl-2, Bax, cleaved caspases.
-
Oxidative Stress: Measurement of intracellular reactive oxygen species (ROS), malondialdehyde (MDA), and glutathione (GSH) levels.[2]
-
Mitochondrial Membrane Potential: JC-1 staining.[2]
-
In Vivo Alzheimer's Disease Model (TgCRND8 Mice)
-
Animal Model: Male TgCRND8 transgenic mice, which overexpress a mutant form of human APP.
-
Treatment: this compound (e.g., 40 mg/kg) administered orally for a specified duration (e.g., several months).[5]
-
Behavioral Testing: Spatial learning and memory are assessed using tests like the Radial Arm Maze (RAM).[5]
-
Biochemical and Histological Analysis:
-
Brain tissues are collected and processed.
-
Immunohistochemistry/Immunofluorescence: Staining for Aβ deposition, activated microglia (Iba-1), and astrocytes (GFAP).[5]
-
Biochemical Assays: ELISA for Aβ40, Aβ42, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[5]
-
Western Blotting: Analysis of proteins involved in APP processing (BACE-1, PS-1), tau phosphorylation (p-tau at Thr205, Ser396), and signaling pathways (p-JNK, p-c-Jun).[5]
-
In Vitro Autophagy Induction and α-Synuclein Clearance
-
Cell Lines: Neuronal cell lines such as N2a, SH-SY5Y, and PC12, as well as primary cortical neurons.[8]
-
Treatment: Cells are treated with this compound for a specified time.
-
Autophagy Assessment:
-
Western Blotting: Monitoring the conversion of LC3-I to LC3-II and the degradation of p62.
-
Fluorescence Microscopy: Observing the formation of GFP-LC3 puncta.
-
-
α-Synuclein Clearance:
-
Transfection: Cells are transfected with plasmids expressing wild-type or mutant (A53T, A30P) α-synuclein.
-
Western Blotting: Assessing the levels of α-synuclein protein after IRN treatment.[8]
-
Filter Trap Assay: To detect α-synuclein aggregates.
-
Signaling Pathways and Visualizations
The neuroprotective effects of this compound are orchestrated through its influence on several key intracellular signaling pathways.
PI3K/Akt/GSK-3β Signaling Pathway in Alzheimer's Disease
This compound promotes cell survival and reduces tau hyperphosphorylation by activating the PI3K/Akt pathway, which in turn inhibits GSK-3β.[1][4][6]
Caption: PI3K/Akt/GSK-3β pathway modulation by this compound.
JNK Signaling Pathway in Neuroinflammation
This compound mitigates neuroinflammation by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated by Aβ.[5]
Caption: Inhibition of the JNK neuroinflammatory pathway by this compound.
Autophagy Induction in Parkinson's Disease
This compound promotes the clearance of α-synuclein aggregates by inducing Beclin 1-dependent, mTOR-independent autophagy.[8][9]
Caption: mTOR-independent autophagy induction by this compound.
Experimental Workflow for In Vivo AD Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Caption: Experimental workflow for in vivo Alzheimer's disease studies.
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential in a variety of preclinical models of neurodegenerative diseases. Its ability to concurrently target multiple pathological cascades, including protein aggregation, neuroinflammation, and apoptosis, makes it a particularly attractive candidate for complex diseases like Alzheimer's and Parkinson's.
However, several challenges remain before this compound can be considered for clinical application. Its pharmacokinetic profile, particularly its lower bioavailability compared to its isomer rhynchophylline, requires further investigation and potential formulation strategies to enhance its delivery to the central nervous system.[13][14] While numerous in vitro and in vivo studies have established its efficacy, long-term safety and toxicity studies are essential.
Future research should focus on:
-
Optimizing drug delivery systems to improve the bioavailability and brain penetration of this compound.
-
Conducting comprehensive preclinical toxicology and safety pharmacology studies.
-
Identifying more specific molecular targets to fully elucidate its mechanism of action.
-
Exploring the therapeutic potential of this compound in other neurodegenerative disorders.
References
- 1. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]
- 2. Protective Effect of this compound Against β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologyconference.com [neurologyconference.com]
- 4. This compound treatment improves the amyloid-β-induced cognitive impairment in rats via inhibition of neuronal apoptosis and tau protein hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates cognitive impairment via modulating amyloid pathology, tau hyperphosphorylation and neuroinflammation: Studies in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Protects PC12 Cells Against Beta-Amyloid-Induced Apoptosis via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of rhynchophylline and this compound in mouse N9 microglial cells and the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a natural alkaloid, promotes the degradation of alpha-synuclein in neuronal cells via inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Neuroprotective effects of aqueous extracts of Uncaria tomentosa: Insights from 6-OHDA induced cell damage and transgenic Caenorhabditis elegans model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evidence on Integrating Pharmacokinetics to Find Truly Therapeutic Agent for Alzheimer's Disease: Comparative Pharmacokinetics and Disposition Kinetics Profiles of Stereoisomers this compound and Rhynchophylline in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereoselective pharmacokinetic study of rhynchophylline and this compound epimers in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Isorhynchophylline effects on central nervous system
An In-depth Technical Guide on the Central Nervous System Effects of Isorhynchophylline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (IRN), a tetracyclic oxindole alkaloid, is a primary active constituent of Uncaria rhynchophylla (Gouteng), a herb long used in traditional medicine for central nervous system (CNS) ailments.[1][2][3][4] This document provides a comprehensive technical overview of the pharmacological effects of this compound on the CNS. It details its neuroprotective and neuromodulatory mechanisms, summarizes quantitative data from preclinical studies, outlines key experimental protocols, and visualizes the complex signaling pathways involved. The evidence presented underscores IRN's potential as a therapeutic candidate for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, cerebral ischemia, and depression.
Pharmacodynamics and Core Mechanisms of Action
This compound exerts pleiotropic effects on the CNS through multiple mechanisms, including modulation of neurotransmitter systems, anti-inflammatory actions, and regulation of key signaling pathways involved in cell survival and death. It readily penetrates the blood-brain barrier, enabling its therapeutic action within the CNS.[5][6]
Neuroprotection
IRN has demonstrated significant neuroprotective properties in various models of neurodegenerative diseases and ischemic injury.
-
Alzheimer's Disease (AD): IRN mitigates AD pathology by targeting amyloid-β (Aβ) and tau protein. It protects against Aβ-induced neurotoxicity by inhibiting oxidative stress and apoptosis.[5][7] In transgenic AD mouse models, IRN treatment reduces Aβ generation and deposition, modulates amyloid precursor protein (APP) processing, and decreases tau hyperphosphorylation.[8] These effects are linked to the inhibition of the JNK and PI3K/Akt/GSK-3β signaling pathways.[8][9]
-
Parkinson's Disease (PD): A key mechanism of IRN in PD models is the induction of autophagy to promote the degradation of α-synuclein, a protein that aggregates pathologically in the disease.[10][11][12] This autophagic process is notably independent of the mTOR pathway but dependent on Beclin 1.[10][13]
-
Cerebral Ischemia: In models of ischemia/reperfusion (I/R) injury, IRN reduces infarct volume, brain edema, and neuronal death.[14][15][16] Its protective effects are attributed to the inhibition of microglia-mediated neuroinflammation by suppressing the NF-κB signaling pathway and the expression of CX3CR1.[14][15][17] IRN also provides protection by blocking voltage-dependent calcium channels and exhibiting non-competitive antagonism at NMDA receptors.[18][19]
Neuromodulation and Psychiatric Disorders
-
Depression and Anxiety: IRN exhibits significant antidepressant-like effects. Studies show it reduces immobility time in forced swimming and tail suspension tests without affecting locomotor activity.[4][20] The mechanisms involve modulating monoamine neurotransmitters, specifically by increasing levels of norepinephrine (NE) and 5-hydroxytryptamine (5-HT) and inhibiting monoamine oxidase A (MAO-A).[4] Furthermore, in chronic stress models, IRN alleviates anxiety and depression-like behaviors by attenuating neuroinflammation and modulating the PI3K/Akt/GSK-3β signaling pathway.[3][21]
-
Addiction: Emerging research suggests IRN may ameliorate morphine dependence. It has been shown to reverse morphine-induced changes in the gut microbiota and the expression of microbiota-gut-brain axis (MGBA)-related genes, indicating a novel mechanism for treating substance abuse disorders.[22][23][24]
-
Neurotransmitter System Regulation: IRN directly modulates neurotransmitter systems implicated in hypertension and CNS disorders. In spontaneously hypertensive rats, it reverses imbalances in key neurotransmitters by regulating tyrosine and glutamate metabolism in the hippocampus.[25] It also modulates NMDA receptor function, which plays a critical role in stress-induced emotional and cognitive impairment.[3][26] Specifically, it can restore normal levels of glutamate and D-serine and decrease the expression of GluN2B subunits in the hippocampus of chronically stressed mice.[3][26]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key in vivo and in vitro studies investigating the CNS effects of this compound.
Table 1: Summary of In Vivo Studies
| Disease Model | Animal | This compound (IRN) Dosage | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| Alzheimer's Disease | TgCRND8 Mice | 20 or 40 mg/kg/day (p.o.) for 4 months | 40 mg/kg dose significantly reduced brain levels of Aβ₄₀ and Aβ₄₂, TNF-α, IL-6, and IL-1β. | [8] |
| Alzheimer's Disease | Aβ₂₅₋₃₅-injected Rats | 20 or 40 mg/kg/day (p.o.) | Significantly improved spatial memory in Morris water maze test; suppressed tau hyperphosphorylation at Ser396, Ser404, and Thr205 sites. | [7][9] |
| Cerebral Ischemia | MCAO Rats | 20 mg/kg | Significantly attenuated infarct volume and improved neurological function scores 7 days post-injury. Reduced brain water content. | [14][15] |
| Depression | CUMS Mice | 20 or 40 mg/kg/day (p.o.) for 3 weeks | Significantly increased sucrose preference and decreased immobility time in forced swim test. Reduced TNF-α and IL-6 in hippocampus. | [21] |
| Depression | BALB/c Mice | 10, 20, 40 mg/kg/day (i.g.) for 7 days | Dose-dependently reduced immobility time in forced swimming and tail suspension tests. Increased levels of NE and 5-HT in the hippocampus and frontal cortex. | [4] |
| Stress/Cognition | CUMS Mice | 20 mg/kg/day (p.o.) for 28 days | Reversed CUMS-induced increases in hippocampal glutamate and decreases in D-serine. Decreased expression of GluN2A and GluN2B subunits. | [3][26] |
| Morphine Dependence | Zebrafish | Not specified | Reversed morphine-induced changes in gut flora composition and richness. Modulated expression of MGBA-related genes in the brain and intestine. |[22][23] |
Table 2: Summary of In Vitro Studies
| Cell Model | Insult/Stimulus | IRN Concentration | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| Neurotoxicity | PC12 Cells | Aβ₂₅₋₃₅ (20 µM) | 1-50 µM IRN pretreatment significantly elevated cell viability. 10 and 50 µM IRN significantly decreased ROS and MDA levels and increased GSH levels. | [5][27] |
| Neurotoxicity | HT22 Cells | Glutamate (3.0 mM) | IRN exhibited potent neuroprotective effects against glutamate-induced cell death. Metabolites showed little to no activity. | [28] |
| Parkinson's Disease | N2a, SH-SY5Y, PC12 | α-synuclein overexpression | Induced autophagy and promoted the clearance of wild-type, A53T, and A30P α-synuclein monomers and oligomers. | [10][12] |
| Neuroinflammation | N9 Microglial Cells | Lipopolysaccharide (LPS) | Potently inhibited the release of NO, TNF-α, and IL-1β. |[28] |
Key Signaling Pathways Modulated by this compound
IRN's neuroprotective and neuromodulatory effects are mediated through its interaction with several critical intracellular signaling pathways.
PI3K/Akt/GSK-3β Pathway
This pathway is central to cell survival, neurogenesis, and synaptic plasticity. IRN activates this cascade, leading to the inhibition of GSK-3β, which in turn reduces tau hyperphosphorylation and promotes neuronal survival. This mechanism is crucial for its effects in models of AD and depression.[9][21][29]
NF-κB Signaling Pathway
Chronic activation of the NF-κB pathway drives neuroinflammation, a key component of cerebral ischemia and neurodegenerative diseases. IRN exerts potent anti-inflammatory effects by inhibiting this pathway. It prevents the degradation of IκB-α, thereby blocking the nuclear translocation and activation of the NF-κB p65 subunit.[14][15][16]
Beclin 1-Dependent Autophagy
In models of Parkinson's disease, IRN promotes the clearance of pathogenic α-synuclein aggregates by inducing autophagy. This process is initiated through a Beclin 1-dependent mechanism that is independent of mTOR, a canonical regulator of autophagy. This highlights a distinct and targeted mechanism for clearing protein aggregates.[10][13]
Detailed Experimental Protocols
The following sections describe the methodologies for key experiments used to evaluate the CNS effects of this compound.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
This model is used to simulate focal cerebral ischemia and assess the neuroprotective effects of IRN against stroke.[14][15]
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with chloral hydrate or isoflurane).
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert a nylon monofilament (e.g., 4-0) coated with silicone via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined occlusion period (e.g., 90-120 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision. Sham-operated animals undergo the same procedure without filament insertion.
-
-
This compound Administration: IRN (e.g., 20 mg/kg) or vehicle (e.g., normal saline) is typically administered intraperitoneally or orally at the onset of reperfusion and/or daily thereafter.[15]
-
Outcome Measures:
-
Neurological Deficit Scoring: Assess motor and neurological function at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).
-
Infarct Volume Measurement: At the study endpoint, perfuse and section the brains. Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus viable tissue (red).
-
Brain Water Content: Measure the wet and dry weight of brain hemispheres to quantify cerebral edema.
-
Immunohistochemistry/Western Blot: Analyze brain tissue for markers of inflammation (Iba1, TNF-α), apoptosis (cleaved caspase-3), and relevant signaling proteins (p-Akt, NF-κB).
-
In Vitro Model: Aβ-Induced Neurotoxicity in PC12 Cells
This assay assesses the ability of IRN to protect neuronal-like cells from amyloid-beta toxicity, a hallmark of Alzheimer's disease.[5]
-
Cell Culture: Culture rat pheochromocytoma (PC12) cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Experimental Procedure:
-
Seed PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well.
-
After 24 hours, pre-treat cells with various concentrations of IRN (e.g., 1, 10, 50 µM) for 2 hours.
-
Introduce aggregated Aβ₂₅₋₃₅ peptide (e.g., 20 µM) to the media and co-incubate for an additional 24-48 hours.
-
-
Outcome Measures:
-
Cell Viability: Quantify using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Oxidative Stress:
-
Measure intracellular reactive oxygen species (ROS) using the DCFH-DA fluorescent probe.
-
Quantify malondialdehyde (MDA) levels as a marker of lipid peroxidation.
-
Measure levels of the antioxidant glutathione (GSH).
-
-
Apoptosis:
-
Assess caspase-3 activity using a colorimetric or fluorometric assay kit.
-
Determine the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins via Western blot.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A plant alkaloid with therapeutic potential for cardiovascular and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates stress-induced emotional disorder and cognitive impairment with modulation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant-Like Effect of this compound in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effect of this compound Against β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence on Integrating Pharmacokinetics to Find Truly Therapeutic Agent for Alzheimer's Disease: Comparative Pharmacokinetics and Disposition Kinetics Profiles of Stereoisomers this compound and Rhynchophylline in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound treatment improves the amyloid-β-induced cognitive impairment in rats via inhibition of neuronal apoptosis and tau protein hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound ameliorates cognitive impairment via modulating amyloid pathology, tau hyperphosphorylation and neuroinflammation: Studies in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]
- 10. This compound, a natural alkaloid, promotes the degradation of alpha-synuclein in neuronal cells via inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianscientist.com [asianscientist.com]
- 12. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 13. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 14. researchers.mq.edu.au [researchers.mq.edu.au]
- 15. Frontiers | this compound Ameliorates Cerebral Ischemia/Reperfusion Injury by Inhibiting CX3CR1-Mediated Microglial Activation and Neuroinflammation [frontiersin.org]
- 16. This compound Ameliorates Cerebral Ischemia/Reperfusion Injury by Inhibiting CX3CR1-Mediated Microglial Activation and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Ameliorates Cerebral Ischemia/Reperfusion Injury by Inhibiting CX3CR1-Mediated Microglial Activation and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BioKB - Publication [biokb.lcsb.uni.lu]
- 19. Pharmacological actions of Uncaria alkaloids, rhynchophylline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound exerts antidepressant-like effects in mice via modulating neuroinflammation and neurotrophins: involvement of the PI3K/Akt/GSK-3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Ameliorative Effects of this compound on Morphine Dependence Are Mediated Through the Microbiota-Gut-Brain Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | The Ameliorative Effects of this compound on Morphine Dependence Are Mediated Through the Microbiota-Gut-Brain Axis [frontiersin.org]
- 24. The Ameliorative Effects of this compound on Morphine Dependence Are Mediated Through the Microbiota-Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Therapeutic value of the metabolomic active neurotransmitter this compound in the treatment of spontaneously hypertensive rats by regulating neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | this compound ameliorates stress-induced emotional disorder and cognitive impairment with modulation of NMDA receptors [frontiersin.org]
- 27. medchemexpress.com [medchemexpress.com]
- 28. Urinary metabolites of this compound in rats and their neuroprotective activities in the HT22 cell assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Isorhynchophylline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid primarily isolated from plants of the Uncaria (Gouteng) genus, has garnered significant attention for its therapeutic potential in cardiovascular and central nervous system diseases.[1][2] Preclinical in vivo studies have demonstrated its efficacy in animal models of hypertension, neuroinflammation, cerebral ischemia, and cognitive impairment.[3][4][5][6] These notes provide an overview of its application in relevant animal models and detailed protocols for hypertension and neuroinflammation studies.
Key Therapeutic Applications in Animal Models:
-
Antihypertensive Effects: this compound has been shown to significantly lower blood pressure in Spontaneously Hypertensive Rats (SHRs).[3][7] Its mechanism is linked to the regulation of neurotransmitters in the brain, particularly within the tyrosine and glutamate metabolism pathways in the hippocampus and hypothalamus.[3][7][8] It also appears to inhibit the renin-angiotensin system and reduce sympathetic overactivity.[7][8]
-
Neuroprotection and Anti-neuroinflammation: In models of cerebral ischemia/reperfusion injury, such as the middle cerebral artery occlusion (MCAO) model in rats, IRN reduces infarct volume, improves neurological function, and decreases neuronal death.[4][9][10] The underlying mechanism involves the inhibition of microglial activation and the inflammatory response.[4][9][10] Specifically, IRN can suppress the NF-κB signaling pathway, reduce the expression of pro-inflammatory cytokines like TNF-α and IL-1β, and inhibit the degradation of IκB-α.[4][9][11][12]
-
Cognitive Enhancement: Studies have shown that IRN can ameliorate learning and memory deficits in mice with cognitive impairments induced by D-galactose or chronic stress.[5][6] This effect is associated with its antioxidant and anti-inflammatory properties in brain tissue.[5]
Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
This protocol details the methodology for assessing the blood pressure-lowering effects of this compound in a well-established genetic model of hypertension.
1. Animal Model:
-
Species/Strain: Spontaneously Hypertensive Rats (SHRs) and Wistar-Kyoto (WKY) rats as normotensive controls.
-
Age/Weight: Typically, male rats, 12-16 weeks old.
-
Housing: Standard laboratory conditions (22-25°C, 12h light/dark cycle) with ad libitum access to standard chow and water. Acclimatize animals for at least one week before the experiment.
2. Experimental Groups:
-
Group 1 (Control): WKY rats receiving vehicle.
-
Group 2 (Disease Model): SHR rats receiving vehicle.
-
Group 3 (Treatment): SHR rats receiving this compound (e.g., 20 mg/kg, daily).[5]
-
Group 4 (Positive Control): SHR rats receiving a standard antihypertensive drug (e.g., Captopril, 8 mg/kg).[13]
3. Drug Administration:
-
Compound: this compound (purity ≥ 98%).
-
Vehicle: Prepare a solution suitable for the route of administration (e.g., dissolved in 0.1 M HCl and diluted with water).[14]
-
Route: Intragastric (i.g.) gavage is common for daily administration.[5]
4. Experimental Workflow:
Caption: Workflow for SHR hypertension study.
5. Key Measurements & Analysis:
-
Blood Pressure: Measure systolic and diastolic blood pressure weekly using a non-invasive tail-cuff method.
-
Tissue Analysis: After the final administration, anesthetize the animals (e.g., with 1% pentobarbital sodium, 40 mg/kg) and collect brain tissues like the hippocampus and hypothalamus.[3] Store at -80°C.
-
Metabolomics: Use techniques like UPLC-MS to analyze neurotransmitter levels (e.g., tyrosine, glutamate, GABA, norepinephrine) in brain tissue homogenates.[3][7]
-
Gene/Protein Expression: Determine the expression of key enzymes in neurotransmitter metabolic pathways (e.g., TH, DDC, MAO) using RT-PCR and Western Blot.[3]
6. Data Presentation:
Table 1: Effect of this compound on Blood Pressure in SHRs
| Group | Treatment | Systolic BP (mmHg) | Diastolic BP (mmHg) |
|---|---|---|---|
| WKY Control | Vehicle | Baseline | Baseline |
| SHR Control | Vehicle | Significantly Higher vs. WKY | Significantly Higher vs. WKY |
| SHR + IRN | 20 mg/kg/day | Significant Decrease vs. SHR Control | Significant Decrease vs. SHR Control |
Note: Data represents expected qualitative outcomes based on published studies.[3]
Table 2: Neurotransmitter Level Changes in the Hippocampus of SHRs
| Neurotransmitter | SHR Control vs. WKY | SHR + IRN vs. SHR Control |
|---|---|---|
| Glutamate | Increased | Reversed (Decreased) |
| Glutamine | Increased | Reversed (Decreased) |
| γ-GABA | Decreased | Reversed (Increased) |
| Tyrosine | Decreased | Reversed (Increased) |
| Norepinephrine | Increased | Reversed (Decreased) |
Note: Qualitative changes based on targeted metabolomics analysis.[3][7]
Protocol 2: Evaluation of Neuroprotective Effects in a Rat MCAO Model
This protocol describes the use of a middle cerebral artery occlusion (MCAO) model to induce cerebral ischemia/reperfusion (I/R) injury and assess the anti-neuroinflammatory effects of this compound.
1. Animal Model:
-
Species/Strain: Adult male Sprague-Dawley (SD) rats.[10]
-
Weight: 250-300g.[10]
-
Housing: Standard conditions, acclimatize for at least one week.
2. Experimental Groups:
-
Group 1 (Sham): Rats undergo surgery without MCAO.
-
Group 2 (I/R Model): Rats undergo MCAO surgery and receive vehicle (e.g., normal saline).
-
Group 3 (Treatment): Rats undergo MCAO and receive this compound (e.g., 20 mg/kg, i.p.) post-surgery.[5]
3. MCAO Surgery:
-
Anesthesia: Anesthetize rats with sodium pentobarbital (50 mg/kg, i.p.).[10]
-
Procedure: Expose the common carotid artery. Introduce a nylon monofilament suture into the internal carotid artery to block the origin of the middle cerebral artery. Induce ischemia for a set period (e.g., 2 hours), then withdraw the filament to allow reperfusion.
4. Drug Administration:
-
Compound: this compound (purity ≥ 98%).[10]
-
Route: Intraperitoneal (i.p.) injection immediately after reperfusion.
-
Duration: Administer daily for the duration of the reperfusion period (e.g., 3 or 7 days).[15]
5. Key Measurements & Analysis:
-
Neurological Scoring: Evaluate neurological deficits at 24h post-MCAO and at the end of the experiment using a standardized scoring system (e.g., 0-5 scale).[9]
-
Infarct Volume: At the end of the experiment (e.g., day 3 or 7), euthanize animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct area.[15]
-
Histology: Perform H&E and Nissl staining on brain sections from the ischemic penumbra to assess neuronal damage.[15]
-
Immunohistochemistry: Stain brain sections for markers of microglia activation (Iba-1) and astrocytes (GFAP).[9][15]
-
Western Blot: Analyze protein levels of key inflammatory pathway components (e.g., p-NF-κB p65, IκB-α, CX3CR1) and inflammatory markers (TNF-α, IL-1β) in the ischemic penumbra.[9][12]
6. Data Presentation:
Table 3: Effect of this compound on MCAO-Induced Injury
| Parameter | I/R Model + Vehicle | I/R Model + IRN (20 mg/kg) |
|---|---|---|
| Neurological Score | High (Deficit) | Significantly Improved |
| Infarct Volume (%) | Large | Significantly Attenuated |
| Neuronal Death Rate | High | Significantly Reduced |
| Brain Water Content | Increased (Edema) | Significantly Reduced |
Note: Qualitative outcomes based on published studies.[4][9][10]
Signaling Pathway Diagrams
1. Antihypertensive Mechanism
This compound lowers blood pressure by modulating central neurotransmitter systems. It reverses the imbalance of key neurotransmitters like glutamate and norepinephrine in brain regions such as the hippocampus and hypothalamus, which are crucial for regulating sympathetic activity.[3][7][8]
Caption: IRN's antihypertensive mechanism.
2. Anti-Neuroinflammatory Mechanism
In the context of cerebral ischemia, neuronal injury triggers the activation of microglia. This compound intervenes by inhibiting the pro-inflammatory NF-κB pathway, thereby reducing microglial activation and the subsequent release of damaging inflammatory cytokines.[4][9][12]
Caption: IRN's anti-neuroinflammatory pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A plant alkaloid with therapeutic potential for cardiovascular and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic value of the metabolomic active neurotransmitter this compound in the treatment of spontaneously hypertensive rats by regulating neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | this compound ameliorates stress-induced emotional disorder and cognitive impairment with modulation of NMDA receptors [frontiersin.org]
- 7. deciphering-the-mechanism-of-the-anti-hypertensive-effect-of-isorhynchophylline-by-targeting-neurotransmitters-metabolism-of-hypothalamus-in-spontaneously-hypertensive-rats - Ask this paper | Bohrium [bohrium.com]
- 8. Deciphering the Mechanism of the Anti-Hypertensive Effect of this compound by Targeting Neurotransmitters Metabolism of Hypothalamus in Spontaneously Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Ameliorates Cerebral Ischemia/Reperfusion Injury by Inhibiting CX3CR1-Mediated Microglial Activation and Neuroinflammation [frontiersin.org]
- 10. This compound Ameliorates Cerebral Ischemia/Reperfusion Injury by Inhibiting CX3CR1-Mediated Microglial Activation and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of rhynchophylline and this compound in mouse N9 microglial cells and the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Ameliorates Cerebral Ischemia/Reperfusion Injury by Inhibiting CX3CR1-Mediated Microglial Activation and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. latamjpharm.org [latamjpharm.org]
- 14. Urinary metabolites of this compound in rats and their neuroprotective activities in the HT22 cell assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Isorhynchophylline: Application Notes and Protocols for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, has garnered significant attention in biomedical research for its diverse pharmacological activities.[1][2] In vitro studies have demonstrated its potential as an anti-cancer, neuroprotective, and anti-inflammatory agent.[1][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in in vitro cell culture studies, aimed at facilitating research into its mechanisms of action and therapeutic potential.
This compound exerts its biological effects by modulating a variety of cellular signaling cascades. In cancer cells, it has been shown to induce apoptosis and inhibit metastasis by regulating pathways involving MAPKs (ERK, p38, JNK), Akt, and NF-κB.[5][6] Its neuroprotective properties are linked to the activation of the PI3K/Akt signaling pathway and the inhibition of oxidative stress and apoptosis in neuronal cells.[1][7] Furthermore, IRN exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory mediators through the inhibition of the NF-κB and NLRP3 inflammasome pathways.[3][4]
These application notes provide a summary of its effects on various cell lines, quantitative data on its activity, and detailed protocols for key in vitro assays.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | ~130 | [2][5] |
| A549 | Lung Carcinoma | MTT | 48 | >300 | [5] |
| BxPC-3 | Pancreatic Cancer | MTT | 48 | ~250 | [2] |
| Caki-1 | Renal Carcinoma | MTT | 48 | ~292 | [2] |
| RPMI-8226 | Multiple Myeloma | MTT | 48 | ~280 | [2] |
| 786-O | Renal Carcinoma | MTT | 48 | ~290 | [2] |
| Du145 | Prostate Cancer | MTT | 48 | >300 | [5] |
| FaDu | Head and Neck Cancer | MTT | 48 | >300 | [5] |
| H1299 | Lung Carcinoma | MTT | 48 | >300 | [5] |
| MDA-MB-231 | Breast Cancer | MTT | 48 | >300 | [5] |
| U266 | Multiple Myeloma | MTT | 48 | >300 | [5] |
| H4 | Brain Cancer | MTT | 48 | >300 | [5] |
| U87MG | Glioblastoma | MTT | 48 | >300 | [5] |
| T98G | Glioblastoma | MTT | 48 | >300 | [5] |
| LN18 | Glioblastoma | MTT | 48 | >300 | [5] |
| HL60 | Promyelocytic Leukemia | MTT | 48 | >40 | [1] |
| SW480 | Colon Adenocarcinoma | MTT | 48 | >40 | [1] |
Table 2: Neuroprotective and Anti-inflammatory Effects of this compound
| Cell Line | Model | Effect | Concentration | Exposure Time | Reference |
| PC12 | β-Amyloid-induced neurotoxicity | Increased cell viability, reduced oxidative stress | 1-50 µM | 2 h (pretreatment) | [1][7] |
| HT-22 | Glutamate-induced neurotoxicity | Neuroprotective effect | 100 nM - 100 µM | 24 h | [8] |
| HT-22 | Ferroptosis-induced nerve damage | Relieved nerve damage | 30 µM | 24 h | [1] |
| Rat Cortical Microglia | LPS-stimulated inflammation | Inhibited NO release | 3-15 µg/mL | 48 h | [1] |
| MH-S, NR8383 | LPS-stimulated inflammation | Inhibited inflammatory cytokines and oxidative stress | Not specified | 24 h | [4] |
| C28/I2 | IL-1β-induced osteoarthritis model | Alleviated cartilage degeneration | 5-200 µM | 48 h | [1][9] |
| Rat Vascular Smooth Muscle Cells | Angiotensin II-induced proliferation | Inhibited proliferation | 0.1-10.0 µM | 24 h | [1] |
Mandatory Visualizations
Caption: Anticancer signaling pathways modulated by this compound.
Caption: Experimental workflow for neuroprotection studies.
Caption: Anti-inflammatory signaling of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound (dissolved in DMSO as a stock solution)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This protocol is used to quantify apoptosis induced by this compound.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is used to detect changes in protein expression in key signaling pathways affected by this compound.
Materials:
-
This compound
-
Complete cell culture medium
-
Cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, total ERK, p-Akt, total Akt, cleaved caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as required.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure changes in gene expression levels upon treatment with this compound.
Materials:
-
This compound
-
Complete cell culture medium
-
Cell culture dishes
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., TNF-α, IL-1β, IL-6, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with this compound for the desired time.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green or TaqMan master mix, primers, and cDNA.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
Conclusion
This compound is a promising natural compound with multifaceted biological activities demonstrated in a range of in vitro cell culture models. The protocols and data presented here provide a foundation for researchers to further investigate its mechanisms of action and explore its therapeutic potential in various disease contexts. Careful optimization of experimental conditions, including cell type, drug concentration, and treatment duration, is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound inhibits inflammatory responses in endothelial cells and macrophages through the NF-κB/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exerts anti-inflammatory and anti-oxidative activities in LPS-stimulated murine alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Potent Plant Alkaloid, Induces Apoptotic and Anti-Metastatic Effects in Human Hepatocellular Carcinoma Cells through the Modulation of Diverse Cell Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protective Effect of this compound Against β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinary metabolites of this compound in rats and their neuroprotective activities in the HT22 cell assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound alleviates cartilage degeneration in osteoarthritis by activating autophagy of chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isorhynchophylline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isorhynchophylline is a tetracyclic oxindole alkaloid and one of the primary bioactive constituents found in plants of the Uncaria genus, commonly known as Gou-teng in traditional Chinese medicine. It exhibits significant neuroprotective and cardiovascular activities. Accurate and precise quantification of this compound in various matrices, including plant material, pharmaceutical formulations, and biological samples, is crucial for quality control, pharmacokinetic studies, and drug development. This application note details a robust HPLC method for the quantification of this compound.
Experimental Protocols
This section outlines the necessary equipment, reagents, and detailed procedures for the quantification of this compound.
Instrumentation and Materials
-
Instrumentation: An Agilent 1260 HPLC system equipped with a Diode Array Detector (DAD) or a UV detector is suitable for this method.[1]
-
Chromatographic Column: A Phenomenex Gemini C18 column (250 x 4.6 mm, 5 µm) is recommended for optimal separation.[1] Alternatively, a Kromasil C18 column (250 x 4.6 mm, 5 µm) can be used.[2][3]
-
Chemicals and Reagents:
Preparation of Solutions
-
Mobile Phase Preparation (Method 1): Prepare a solution of methanol and water (60:40, v/v). The aqueous component should contain 0.01 mol/L ammonium acetate, with the pH adjusted to 8.0 using ammonia.[1]
-
Mobile Phase Preparation (Method 2): Prepare a solution of methanol and water (55:45, v/v). Add 0.01 mol/L triethylamine to the mixture and adjust the pH to 7.5 with acetic acid.[2][3]
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or a 70% ethanol-water solution to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[1] Store this solution at 4°C.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a desired concentration range.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions.
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)[1] | Kromasil C18 (250 x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | Methanol: 0.01 M Ammonium Acetate buffer (pH 8.0) (60:40, v/v)[1] | Methanol: Water with 0.01 M Triethylamine (pH 7.5) (55:45, v/v)[2][3] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[3] |
| Detection Wavelength | 245 nm[1] | 254 nm[2][3] |
| Column Temperature | 30 °C[1] | Not specified |
| Injection Volume | 20 µL[1] | 20 µL[3] |
Sample Preparation
-
Herbal Material: Extract a known weight of the powdered plant material with a suitable solvent (e.g., methanol) using ultrasonication. Filter the extract through a 0.45 µm syringe filter before injection.
-
Liquid Formulations: Dilute the formulation with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
-
Biological Samples (e.g., Plasma): Perform a protein precipitation step by adding a threefold volume of acetonitrile or methanol to the plasma sample. Vortex the mixture and then centrifuge to pellet the precipitated proteins. Collect the supernatant, evaporate it to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter before analysis.
Data Presentation and Method Validation
A summary of the quantitative data and validation parameters from various methods is presented below for easy comparison.
Table 1: Linearity and Range
| Analyte | Matrix | Linear Range | Correlation Coefficient (r) | Reference |
| This compound | Rat Plasma | 1–2000 ng/mL | >0.994 | [4] |
| This compound | - | 10.74–11000 ng/mL | 0.9997 | [5][6] |
| This compound | Oral Liquid | 0.08–0.80 µg | 0.9993 | [2] |
Table 2: Accuracy and Recovery
| Analyte | Matrix/Method | Average Recovery (%) | Reference |
| This compound | Oral Liquid | 98.75% | [2] |
| This compound | 2D-HPLC | 93.63%–101.38% | [6] |
Table 3: Precision
| Analyte | Method | Relative Standard Deviation (RSD) (%) | Reference |
| This compound | Repeatability | 1.92% | [1] |
| This compound | Stability (12h) | 1.7% | [1] |
| This compound | Precision | <5.00% | [6] |
Visualizations
Experimental Workflow Diagram
Caption: HPLC quantification workflow for this compound.
Logical Relationship of Method Development
Caption: Logical flow of HPLC method development and validation.
References
- 1. Structural Stabilities and Transformation Mechanism of Rhynchophylline and this compound by Ultra Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [HPLC determination of rhynchophylline and this compound in Anshen Yangxue oral liquid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of a 2D-HPLC for simultaneous determination of rhynchophylline, this compound, corynoxeine and isocorynoxeine - ProQuest [proquest.com]
- 6. doaj.org [doaj.org]
Application Notes and Protocols for Isorhynchophylline Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid isolated from the hook of Uncaria rhynchophylla, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its neuroprotective, anti-inflammatory, and cardiovascular protective effects, making it a promising candidate for the development of novel therapeutics for a range of disorders, including Alzheimer's disease, ischemic stroke, and inflammatory conditions. This document provides a comprehensive overview of established protocols for the administration of this compound to mice in a research setting, along with detailed methodologies for key experimental procedures to assess its biological effects.
Data Presentation: Quantitative Administration Protocols
The following tables summarize the quantitative data for this compound administration in mice across various experimental models as reported in the literature.
Table 1: this compound Administration Protocols for Neuroprotective and Cognitive Enhancement Studies in Mice
| Indication/Model | Mouse Strain | Dosage (mg/kg) | Administration Route | Frequency & Duration | Reference |
| Alzheimer's Disease (TgCRND8 mice) | TgCRND8 | 20 or 40 | Oral gavage | Daily for 4 months | [2][3] |
| Aluminum Chloride-Induced Cognitive Impairment | Balb-c | 20 or 40 | Oral gavage | Daily for 8 weeks | [4][5] |
| D-galactose-Induced Aging | Not Specified | 20 or 40 | Oral gavage | Daily for 8 weeks | [4] |
| Stress-Induced Emotional Disorder and Cognitive Impairment | Not Specified | 20 | Intragastric | Daily for 35 days | [6] |
| Antidepressant-like Effects | Not Specified | 10, 20, or 40 | Intragastric | Daily for 7 days | [4][7] |
Table 2: this compound Administration Protocols for Anti-inflammatory and Other Studies in Mice
| Indication/Model | Mouse Strain | Dosage (mg/kg) | Administration Route | Frequency & Duration | Reference |
| Silicon-dioxide-induced lung injury | Not Specified | 20 | Intraperitoneal (i.p.) | Daily for 14 or 42 days | [4] |
| Cerebral Ischemia/Reperfusion Injury (MCAO model) | Not Specified | 20 | Intragastric | Once a day for 3 or 7 consecutive days | [8][9] |
| Ovariectomized (OVX) Mice (Bone Loss) | Not Specified | Not Specified | Not Specified | Not Specified | [10] |
Experimental Protocols
Preparation and Administration of this compound
Materials:
-
This compound (purity ≥ 98%)
-
Vehicle (e.g., Normal Saline, 0.5% Sodium Carboxymethyl Cellulose, or distilled water)
-
Vortex mixer
-
Sonicator (optional)
-
Gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal injection)
Protocol for Oral Gavage:
-
Preparation of IRN Suspension: Weigh the required amount of this compound powder. Suspend it in the chosen vehicle (e.g., normal saline) to achieve the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse with a 0.2 mL administration volume).[9]
-
Ensure a homogenous suspension by vortexing thoroughly. Sonication can be used to aid dissolution if necessary.
-
Animal Handling and Dosing: Gently restrain the mouse.
-
Measure the appropriate volume of the IRN suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and administer the suspension.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol for Intraperitoneal (i.p.) Injection:
-
Preparation of IRN Solution: Prepare the this compound solution in a sterile vehicle as described above.
-
Animal Handling and Injection: Restrain the mouse to expose the abdomen.
-
Wipe the injection site with an alcohol swab.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-45° angle to avoid puncturing the internal organs.
-
Inject the solution and gently withdraw the needle.
-
Return the mouse to its cage and observe for any signs of distress.[11]
Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
This model is used to induce focal cerebral ischemia.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament suture (6-0) with a rounded tip
-
Heating pad to maintain body temperature
Protocol:
-
Anesthetize the mouse and maintain its body temperature at 37°C.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert a 6-0 nylon monofilament suture through the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).[12]
-
After the desired occlusion period (e.g., 1-2 hours for transient MCAO), withdraw the filament to allow reperfusion. For permanent MCAO, the filament is left in place.[5]
-
Suture the incision and allow the mouse to recover.
Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is used to study the anti-inflammatory effects of this compound.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Syringes and needles
Protocol:
-
Dissolve LPS in sterile saline to the desired concentration.
-
Administer this compound (or vehicle) to the mice, typically 1 hour before LPS injection.
-
Inject LPS intraperitoneally (i.p.) at a dose of 0.2 mg/kg to 10 mg/kg, depending on the desired severity of the inflammatory response.[13]
-
Monitor the mice for signs of inflammation and collect tissues at specified time points for analysis.
Western Blotting for NF-κB and Nrf2/HO-1 Pathway Analysis
Materials:
-
Brain tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-NF-κB p65, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Homogenize brain tissue in RIPA buffer and centrifuge to collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[14][15][16]
Immunohistochemistry for Microglial Activation (Iba-1)
Materials:
-
Brain sections (fixed and sliced)
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
Blocking solution (e.g., 3% normal goat serum in PBS with 0.5% Triton X-100)
-
Primary antibody (rabbit anti-Iba1, 1:1000 dilution)
-
Biotinylated secondary antibody (goat anti-rabbit)
-
ABC complex (Vectastain kit)
-
DAB substrate kit
-
Microscope
Protocol:
-
Tissue Preparation: Perfuse the mouse with 4% paraformaldehyde and prepare 50 µm frozen brain sections.[17]
-
Washing and Blocking: Wash the sections in PBS and then block with blocking solution for 2 hours at room temperature.[2]
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Iba1 antibody overnight at 4°C.[4]
-
Secondary Antibody and ABC Complex Incubation: Wash the sections and incubate with the biotinylated secondary antibody for 2 hours at room temperature, followed by incubation with the ABC complex for 30 minutes.[2][4]
-
Staining and Visualization: Develop the stain using a DAB substrate kit. Mount the sections on slides and visualize under a microscope.[2]
Radial Arm Maze (RAM) for Cognitive Assessment
The RAM test is used to assess spatial learning and memory.
Apparatus:
-
An eight-arm radial maze, with a central platform from which the arms radiate.
Protocol:
-
Habituation: For two days, allow the mice to explore the maze for 10 minutes with food pellets placed along each arm to encourage exploration.[18]
-
Training: For several days, bait four of the eight arms with a food reward. Place the mouse in the central platform and allow it to explore the maze for a set time (e.g., 5-10 minutes).
-
Testing: After a delay, place the mouse back in the maze with all arms open but only the previously un-baited arms now containing a reward.
-
Data Collection: Record the number of entries into baited and un-baited arms. An entry into a previously visited arm is counted as a working memory error, and an entry into an arm that was never baited is a reference memory error.[19] The trial ends when all baited arms have been visited or after a set time has elapsed.
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for the MCAO model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. noldus.com [noldus.com]
- 4. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 10. youtube.com [youtube.com]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 18. Delayed Spatial Win-shift Test on Radial Arm Maze [bio-protocol.org]
- 19. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for the UPLC-MS/MS Analysis of Isorhynchophylline Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid extracted from plants of the Uncaria genus, has garnered significant attention for its diverse pharmacological activities, including neuroprotective and antihypertensive effects. A thorough understanding of its metabolic fate is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for the analysis of this compound metabolites using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.
Metabolic Pathways of this compound
This compound undergoes extensive phase I and phase II metabolism in vivo. The primary metabolic reactions include hydroxylation, oxidation, hydrolysis, demethylation, reduction, dehydrogenation, and glucuronide conjugation.[1] Studies in rats have shown that hydroxylation, mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D, CYP1A1/2, and CYP2C, is a key metabolic pathway.[2][3][4] The resulting metabolites are then often conjugated with glucuronic acid for excretion.
dot
Caption: Proposed metabolic pathways of this compound (IRN).
Quantitative Data Summary
The following tables summarize the identified metabolites of this compound in various biological matrices from rat studies.
Table 1: this compound and its Metabolites Identified in Rat Biological Samples.
| Metabolite ID | Metabolite Name | Molecular Formula | Biological Matrix | Reference |
| M0 | This compound | C₂₂H₂₈N₂O₄ | Urine, Plasma, Bile, Feces | [4][5] |
| M1 | 5-oxoisorhynchophyllic acid-22-O-β-D-glucuronide | C₂₇H₃₂N₂O₁₁ | Urine, Bile | [5] |
| M2 | 17-O-demethyl-16,17-dihydro this compound | C₂₁H₂₆N₂O₄ | Urine | [5] |
| M3 | Rhynchophylline | C₂₂H₂₈N₂O₄ | Urine | [5] |
| M4 | 5-oxoisorhynchophyllic acid | C₂₁H₂₄N₂O₅ | Urine | [5] |
| MI1 | 11-hydroxythis compound 11-O-β-D-glucuronide | C₂₈H₃₄N₂O₁₀ | Bile | [2][3] |
| MI2 | 10-hydroxythis compound 10-O-β-D-glucuronide | C₂₈H₃₄N₂O₁₀ | Bile | [2][3] |
| MI3 | 11-hydroxythis compound | C₂₂H₂₈N₂O₅ | Urine, Feces | [2][3] |
| MI4 | 10-hydroxythis compound | C₂₂H₂₈N₂O₅ | Urine, Feces | [2][3] |
Table 2: Excretion of this compound and its Metabolites in Rats.
| Route of Excretion | Percentage of Oral Dose (37.5 mg/kg) | Time Frame | Reference |
| Feces (as this compound) | 71.6% | 24 hours | [3][6] |
| Urine (as this compound) | 13.8% | 24 hours | [3][6] |
| Urine (as MI3 and MI4) | 8.5% of total dose | 24 hours | [3][6] |
Experimental Protocols
This section provides a detailed methodology for the UPLC-MS/MS analysis of this compound and its metabolites.
Sample Preparation
a) In Vivo Samples (Rat Urine, Plasma, Feces, Bile)
-
Urine: Centrifuge urine samples to remove particulate matter. The supernatant can be directly injected or subjected to solid-phase extraction (SPE) for enrichment.
-
Plasma: To 1 mL of plasma, add 3 mL of a precipitating agent (e.g., acetonitrile or methanol). Vortex for 2 minutes and centrifuge. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Feces: Homogenize fecal samples and extract with a suitable organic solvent (e.g., methanol). Centrifuge to separate the solid and liquid phases. The supernatant can be further purified by SPE.
-
Bile: Dilute bile samples with the initial mobile phase before injection.
b) In Vitro Samples (Rat Liver Microsomes)
-
Incubate this compound with rat liver microsomes in the presence of an NADPH-generating system.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant directly or after concentration.
UPLC-MS/MS Analysis
a) Chromatographic Conditions
-
UPLC System: A high-performance UPLC system equipped with a binary solvent manager and a sample manager.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is typically used for the separation of alkaloids.
-
Mobile Phase:
-
A: Water with 0.1% formic acid or a specified buffer like ammonium acetate.[7]
-
B: Acetonitrile or methanol.
-
-
Gradient Elution: A typical gradient might start with a low percentage of organic phase (B), gradually increasing to elute the metabolites, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-10 µL.
b) Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally preferred for the analysis of nitrogen-containing alkaloids.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used for quantification on triple quadrupole instruments, offering high selectivity and sensitivity. For metabolite identification, full scan and product ion scan modes are employed on high-resolution instruments.
-
Key MS Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Temperature: 350 - 500 °C
-
Desolvation Gas Flow: 600 - 1000 L/hr
-
Collision Gas: Argon
-
Collision Energy: Optimized for each specific metabolite transition.
-
Table 3: Exemplary MRM Transitions for this compound and its Metabolites.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 385.2 | 158.1, 224.1 |
| Hydroxylated Metabolites (MI3, MI4) | 401.2 | 383.2, 158.1 |
| Glucuronidated Metabolites (MI1, MI2) | 577.2 | 401.2, 383.2 |
| 5-oxoisorhynchophyllic acid (M4) | 401.2 | 357.2, 224.1 |
Note: These are representative values and should be optimized for the specific instrument used.
Experimental Workflow
The following diagram illustrates the general workflow for the UPLC-MS/MS analysis of this compound metabolites.
dot
References
- 1. Profiling and identification of metabolites of this compound in rats by ultra high performance liquid chromatography and linear ion trap Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound in rats detected by LC-MS | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 3. Metabolism of this compound in rats detected by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. View of Metabolism of this compound in rats detected by LC-MS [journals.library.ualberta.ca]
- 5. Urinary metabolites of this compound in rats and their neuroprotective activities in the HT22 cell assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. Structural Stabilities and Transformation Mechanism of Rhynchophylline and this compound by Ultra Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell Viability Assays with Isorhynchophylline Treatment
Introduction
Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, is a pharmacologically active component with known antihypertensive, neuroprotective, anti-inflammatory, and anticancer properties.[1][2] Preliminary research indicates that IRN can impact cell viability through various mechanisms, including the induction of apoptosis (programmed cell death) and autophagy.[3][4] Therefore, assessing its effect on cell viability is a critical first step in evaluating its therapeutic potential. This document provides a detailed protocol for determining the cytotoxic effects of this compound on a cancer cell line using the MTT assay, along with information on its known signaling pathways.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The insoluble formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570-590 nm).[5]
Experimental Workflow & Protocols
The general workflow for assessing the effect of this compound on cell viability using the MTT assay is depicted below.
Caption: General workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
This protocol is optimized for adherent cells (e.g., HepG2 human hepatocellular carcinoma cells) grown in a 96-well plate format.
Materials:
-
This compound (IRN)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
HepG2 cells (or other cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include wells for "cells + vehicle" (control) and "medium only" (blank).
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow cells to attach.[8]
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of IRN (e.g., 100 mM) in DMSO.[3]
-
Perform serial dilutions of the IRN stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0, 50, 100, 150, 200, 300 µM).[3][9] The final DMSO concentration in the wells should be less than 0.1% to avoid solvent toxicity.[10]
-
Carefully aspirate the medium from the cells and replace it with 100 µL of the medium containing the respective IRN concentrations. For control wells, add medium with the same final concentration of DMSO.
-
Incubate the plate for the desired treatment period (e.g., 48 hours).[3][9]
-
-
MTT Reagent Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5] A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis:
-
Correct Absorbance: Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula:
-
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Control Cells) x 100 [11]
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of IRN that inhibits cell viability by 50%. This value is determined by plotting a dose-response curve (% Cell Viability vs. Log[IRN Concentration]) and using non-linear regression analysis.[11]
Data Presentation
The cytotoxic effect of this compound on various cancer cell lines after 48 hours of treatment can be summarized in a table.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | ~130 | [2] |
| A549 | Lung Carcinoma | ~205 | [2] |
| BxPC-3 | Pancreatic Carcinoma | ~195 | [2] |
| Caki-1 | Renal Carcinoma | ~292 | [2] |
| RPMI-8226 | Multiple Myeloma | ~231 | [2] |
| 786-O | Renal Carcinoma | ~287 | [2] |
Note: IC₅₀ values are approximate and can vary based on experimental conditions and cell line passage number.
Mechanism of Action & Signaling Pathways
This compound has been shown to induce cell death and inhibit proliferation through the modulation of several key signaling cascades. Its primary mechanisms involve the induction of apoptosis and autophagy.
Apoptosis Induction
IRN can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[3][9] It has been observed to activate initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3), leading to the cleavage of PARP (poly-ADP ribose polymerase) and subsequent cell death.[3] Furthermore, IRN can enhance the phosphorylation of the tumor suppressor protein p53 while abrogating the signals of pro-survival pathways like Akt and MAPK (ERK, p38, JNK).[3]
Caption: Apoptotic pathways modulated by this compound.
Autophagy Regulation
IRN is also known as an inducer of autophagy, a cellular process involving the degradation of cellular components through lysosomes.[4][12] In some contexts, this can promote cell survival, while in others, excessive autophagy can lead to cell death. IRN has been shown to activate autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a key negative regulator of autophagy.[13][14] It can also induce autophagy in a Beclin-1 dependent, mTOR-independent manner.[12][15]
Caption: Autophagy signaling pathway induced by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, a Potent Plant Alkaloid, Induces Apoptotic and Anti-Metastatic Effects in Human Hepatocellular Carcinoma Cells through the Modulation of Diverse Cell Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Urinary metabolites of this compound in rats and their neuroprotective activities in the HT22 cell assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 13. This compound alleviates cartilage degeneration in osteoarthritis by activating autophagy of chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound alleviates cartilage degeneration in osteoarthritis by activating autophagy of chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a natural alkaloid, promotes the degradation of alpha-synuclein in neuronal cells via inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Isorhynchophylline Signaling Pathways
Introduction
Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid isolated from the medicinal herb Uncaria rhynchophylla, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1][2][3][4] Understanding the molecular mechanisms underlying these therapeutic potentials is crucial for drug development. Western blot analysis is an indispensable technique for elucidating the signaling pathways modulated by this compound, allowing researchers to quantify changes in the expression and phosphorylation of key proteins.
Mechanism of Action
This compound has been shown to modulate several critical signaling pathways implicated in cell survival, apoptosis, inflammation, and neuroprotection.[1][2][5] Western blot analyses have been instrumental in identifying the impact of this compound on these pathways.
-
PI3K/Akt/GSK-3β Pathway: this compound has been demonstrated to activate the PI3K/Akt signaling pathway, which is a central regulator of cell survival and proliferation.[1][2][6] Activation of Akt leads to the phosphorylation and inactivation of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in apoptosis and tau hyperphosphorylation, a hallmark of Alzheimer's disease.[1][2][6] Studies have shown that this compound treatment can increase the phosphorylation of Akt and GSK-3β.[1][2][7]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation and apoptosis.[5][8] this compound has been observed to inhibit the phosphorylation of p38 MAPK and JNK, while its effect on ERK phosphorylation can be cell-type specific.[1][2][5]
-
NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation. This compound has been shown to suppress the activation of NF-κB, thereby reducing the production of pro-inflammatory mediators.[9][10][11] This is often observed through the analysis of IκBα degradation and the nuclear translocation of the p65 subunit.
-
Apoptosis Pathway: this compound can induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and activating caspases.[4][5] Western blot analysis is critical for detecting changes in the levels of pro-apoptotic proteins like Bax and cleaved caspases, and anti-apoptotic proteins like Bcl-2.
Applications
Western blot analysis can be applied to investigate the effects of this compound in various research areas:
-
Neurodegenerative Diseases: To study the neuroprotective effects of this compound in models of Alzheimer's and Parkinson's disease by analyzing markers of apoptosis, tau phosphorylation, and synaptic plasticity.[1][2][6][9][10][12]
-
Cancer Biology: To evaluate the anti-cancer efficacy of this compound by examining its impact on cell proliferation, apoptosis, and metastasis-related signaling pathways in various cancer cell lines.[4][5]
-
Inflammation and Immunology: To understand the anti-inflammatory mechanisms of this compound by measuring the expression of key inflammatory mediators and signaling proteins in immune cells.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on key signaling proteins, as determined by Western blot analysis.
Table 1: Effect of this compound on PI3K/Akt/GSK-3β Signaling Pathway
| Protein | Cell/Tissue Type | Treatment Condition | Change in Protein Expression/Phosphorylation | Reference |
| p-Akt (Ser473) | PC12 cells | Aβ₂₅₋₃₅ + IRN | Increased | [1][2] |
| p-GSK-3β (Ser9) | Rat Hippocampus | Aβ₂₅₋₃₅ + IRN (20 or 40 mg/kg) | Increased | [6] |
| p-Akt (Ser473) | Mouse Hippocampus & Cortex | CUMS + IRN (20 or 40 mg/kg) | Increased | [7] |
| p-GSK-3β (Ser9) | Mouse Hippocampus & Cortex | CUMS + IRN (20 or 40 mg/kg) | Increased | [7] |
Table 2: Effect of this compound on MAPK Signaling Pathway
| Protein | Cell/Tissue Type | Treatment Condition | Change in Protein Expression/Phosphorylation | Reference |
| p-p38 MAPK | Microglial cells | LPS + IRN | Decreased | [1][2] |
| p-JNK | Primary Hippocampal Neurons | Aβ + IRN | Decreased | [1][2] |
| p-ERK | Microglial cells | LPS + IRN | Increased | [1][2] |
| p-p38 | HepG2 cells | IRN | Decreased | [5] |
| p-ERK | HepG2 cells | IRN | Decreased | [5] |
| p-JNK | HepG2 cells | IRN | Decreased | [5] |
Table 3: Effect of this compound on Apoptosis-Related Proteins
| Protein | Cell/Tissue Type | Treatment Condition | Change in Protein Expression | Reference |
| Bcl-2/Bax ratio | Rat Hippocampus | Aβ₂₅₋₃₅ + IRN (20 or 40 mg/kg) | Increased | [6] |
| Cleaved Caspase-3 | Rat Hippocampus | Aβ₂₅₋₃₅ + IRN (20 or 40 mg/kg) | Decreased | [6] |
| Cleaved Caspase-9 | Rat Hippocampus | Aβ₂₅₋₃₅ + IRN (20 or 40 mg/kg) | Decreased | [6] |
| Cleaved PARP | HepG2 cells | IRN | Increased | [4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/Akt and MAPK Pathways in Cultured Cells
This protocol provides a general procedure for analyzing the phosphorylation status of Akt, GSK-3β, ERK, JNK, and p38 in cultured cells treated with this compound.
1. Cell Culture and Treatment:
- Plate cells (e.g., PC12, SH-SY5Y, or relevant cancer cell lines) at an appropriate density and allow them to adhere overnight.
- Pre-treat cells with this compound (e.g., 1-50 µM) for a specified time (e.g., 2 hours) before adding a stimulant (e.g., Aβ peptide, LPS) or continue incubation with this compound alone.[3]
- Include appropriate controls: untreated cells, cells treated with stimulant alone, and vehicle control.
2. Protein Extraction:
- After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.[13]
- Collect the supernatant containing the total protein.
3. Protein Quantification:
- Determine the protein concentration of each sample using a Bradford or BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% or 12% polyacrylamide gel.[8]
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt, GSK-3β, ERK, JNK, and p38 overnight at 4°C with gentle agitation. (Follow manufacturer's recommended dilutions).
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Capture the images using a chemiluminescence imaging system.
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the intensity of the phosphorylated protein to the corresponding total protein. Use a housekeeping protein like β-actin or GAPDH as a loading control.
Signaling Pathway Diagrams
Caption: this compound activates the PI3K/Akt pathway, leading to GSK-3β inactivation and promoting neuronal survival.
Caption: this compound inhibits the JNK and p38 MAPK pathways, reducing neuroinflammation and apoptosis.
Caption: A typical workflow for Western blot analysis of this compound's effects on signaling pathways.
References
- 1. The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a Potent Plant Alkaloid, Induces Apoptotic and Anti-Metastatic Effects in Human Hepatocellular Carcinoma Cells through the Modulation of Diverse Cell Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Potent Plant Alkaloid, Induces Apoptotic and Anti-Metastatic Effects in Human Hepatocellular Carcinoma Cells through the Modulation of Diverse Cell Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound treatment improves the amyloid-β-induced cognitive impairment in rats via inhibition of neuronal apoptosis and tau protein hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts antidepressant-like effects in mice via modulating neuroinflammation and neurotrophins: involvement of the PI3K/Akt/GSK-3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Uncaria rhynchophylla and Alzheimer’s Disease | Encyclopedia MDPI [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. This compound alleviates learning and memory impairments induced by aluminum chloride in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound ameliorates stress-induced emotional disorder and cognitive impairment with modulation of NMDA receptors [frontiersin.org]
- 13. This compound ameliorates stress-induced emotional disorder and cognitive impairment with modulation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isorhynchophylline in Central Nervous System Research
Introduction
Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid isolated from the plant Uncaria rhynchophylla, has garnered significant attention in neuroscience research for its potent neuroprotective properties.[1][2][3] This compound has demonstrated therapeutic potential in preclinical models of various central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[1][2][4] Its ability to traverse the blood-brain barrier (BBB) makes it a promising candidate for CNS drug development.[1][5] These application notes provide a comprehensive overview of IRN's mechanisms of action and detailed protocols for its use in CNS studies.
Mechanism of Action
This compound exerts its neuroprotective effects through multiple mechanisms:
-
Anti-inflammatory Effects: IRN has been shown to suppress neuroinflammation by inhibiting microglial activation and the subsequent release of pro-inflammatory cytokines.[1][6] This is partly achieved by inhibiting the NF-κB signaling pathway.[1]
-
Modulation of Tau Phosphorylation and Amyloid-β Pathology: In models of Alzheimer's disease, IRN has been found to reduce the hyperphosphorylation of tau protein and decrease the levels of amyloid-β (Aβ) peptides.[4][7][8] The mechanism involves the PI3K/Akt/GSK-3β signaling pathway.[4][7]
-
Induction of Autophagy: IRN can induce neuronal autophagy, a cellular process responsible for the clearance of aggregated proteins. This is particularly relevant for neurodegenerative diseases characterized by protein accumulation, such as the degradation of α-synuclein in Parkinson's disease.[2][9][10]
-
Antioxidant Activity: The compound protects neuronal cells from oxidative stress by reducing intracellular reactive oxygen species and enhancing the levels of endogenous antioxidants like glutathione.[11]
-
NMDA Receptor Antagonism: this compound and its isomer, rhynchophylline, act as noncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its neuroprotective and anticonvulsant activities.[12]
Pharmacokinetics and CNS Delivery
A critical aspect of any CNS drug candidate is its ability to penetrate the blood-brain barrier. Studies have confirmed that this compound can cross the BBB.[1][5] An in vitro study using a Madin-Darby canine kidney cell monolayer model (MDCK-pHaMDR) demonstrated high permeability of this compound.[5][13]
Pharmacokinetic studies in rats have shown that after oral administration, this compound and its stereoisomer, rhynchophylline, can be detected in the brain and cerebrospinal fluid (CSF).[14] However, it is noteworthy that rhynchophylline appears to have higher systemic exposure and brain disposition than this compound after oral administration of either compound, suggesting in vivo interconversion.[14]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Blood-Brain Barrier Permeability of this compound
| Compound | Apparent Permeability Coefficient (Papp) (cm/s) | Transport Direction | Cell Model | Reference |
| This compound | 1.0 x 10⁻⁵ level | Bidirectional | MDCK-pHaMDR | [5][13] |
Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral Administration
| Parameter | Administered this compound | Generated Rhynchophylline (from IRN) | Administered Rhynchophylline | Generated this compound (from RN) | Reference |
| Plasma | [14] | ||||
| Cmax (ng/mL) | 31.29 ± 1.59 | - | 190.87 ± 6.34 | - | [14] |
| AUC (ng·min/mL) | 2483.43 ± 83.83 | - | 16382.06 ± 269.22 | - | [14] |
| Brain | [14] | ||||
| Cmax (ng/g) | - | - | - | - | |
| AUC (ng·min/g) | - | - | - | - | |
| CSF | [14] | ||||
| Cmax (ng/mL) | - | - | - | - | |
| AUC (ng·min/mL) | - | - | - | - |
Note: Specific Cmax and AUC values for brain and CSF for the administered and generated isomers were not explicitly provided in the referenced abstract.
Experimental Protocols
Here we provide detailed protocols for in vivo and in vitro studies involving this compound.
Protocol 1: In Vivo Assessment of Neuroprotective Effects of this compound in a Rat Model of Alzheimer's Disease
Objective: To evaluate the effect of this compound on cognitive function, neuronal apoptosis, and tau hyperphosphorylation in a rat model of Alzheimer's disease induced by amyloid-β (Aβ).
Materials:
-
This compound (purity >98%)
-
Amyloid-β 25-35 peptide
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Morris Water Maze or Radial Arm Maze
-
Reagents for immunohistochemistry and Western blotting (e.g., primary antibodies against Bcl-2, Bax, cleaved caspase-3, caspase-9, phospho-tau (Ser396, Ser404, Thr205), PI3K, Akt, GSK-3β)
-
Saline (0.9% NaCl)
-
Vehicle for IRN (e.g., 0.5% carboxymethylcellulose sodium)
Procedure:
-
Animal Model Induction:
-
Anesthetize rats with an appropriate anesthetic (e.g., pentobarbital sodium).
-
Mount the rat in a stereotaxic apparatus.
-
Inject aggregated Aβ25-35 into the hippocampus.
-
-
Drug Administration:
-
Prepare this compound suspension in the vehicle.
-
Administer this compound orally by gavage at doses of 20 or 40 mg/kg daily for 21 days, starting after the Aβ injection.[7]
-
The control group receives the vehicle only.
-
-
Behavioral Testing:
-
Conduct cognitive tests such as the Morris Water Maze or Radial Arm Maze to assess spatial learning and memory.[8]
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse with saline, followed by 4% paraformaldehyde for histology or collect fresh brain tissue for biochemical analysis.
-
Dissect the hippocampus for further analysis.
-
Immunohistochemistry: Process brain sections to assess neuronal apoptosis (e.g., TUNEL staining) and protein localization.
-
Western Blotting: Prepare hippocampal lysates to quantify the protein levels of apoptotic markers (Bcl-2, Bax, cleaved caspases) and proteins involved in the PI3K/Akt/GSK-3β pathway and tau phosphorylation.[7]
-
Protocol 2: In Vitro Evaluation of this compound's Protective Effect Against Aβ-Induced Neurotoxicity
Objective: To assess the neuroprotective effects of this compound against amyloid-β-induced cytotoxicity in a neuronal cell line.
Materials:
-
This compound (purity >98%)
-
Amyloid-β 25-35 peptide
-
PC12 cell line (or other suitable neuronal cell line like SH-SY5Y)
-
Cell culture medium (e.g., DMEM) with supplements (fetal bovine serum, penicillin-streptomycin)
-
MTT or other cell viability assay kit
-
Reagents for measuring intracellular reactive oxygen species (ROS) (e.g., DCFH-DA)
-
Kits for measuring malondialdehyde (MDA) and glutathione (GSH) levels
-
Fluorescent probes for mitochondrial membrane potential (e.g., JC-1)
-
Caspase-3 activity assay kit
-
Reagents for Western blotting (e.g., primary antibodies against Bcl-2, Bax)
Procedure:
-
Cell Culture:
-
Culture PC12 cells in standard conditions (37°C, 5% CO₂).
-
-
Aβ Peptide Preparation:
-
Prepare aggregated Aβ25-35 by incubating the peptide solution at 37°C for several days.
-
-
Treatment:
-
Cell Viability Assay:
-
Measure cell viability using the MTT assay according to the manufacturer's instructions.
-
-
Oxidative Stress Assessment:
-
Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
Quantify MDA and GSH levels in cell lysates using commercially available kits.[11]
-
-
Mitochondrial Function:
-
Assess changes in mitochondrial membrane potential using a fluorescent probe like JC-1.
-
-
Apoptosis Assays:
-
Measure caspase-3 activity in cell lysates using a colorimetric or fluorometric assay kit.
-
Perform Western blotting to determine the protein expression levels of Bcl-2 and Bax to evaluate the Bcl-2/Bax ratio.[11]
-
Visualizations
Below are diagrams illustrating key signaling pathways and experimental workflows related to this compound's action in the CNS.
References
- 1. This compound Ameliorates Cerebral Ischemia/Reperfusion Injury by Inhibiting CX3CR1-Mediated Microglial Activation and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurologyconference.com [neurologyconference.com]
- 3. This compound: A plant alkaloid with therapeutic potential for cardiovascular and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]
- 5. The Blood-Brain Barrier Permeability of Six Indole Alkaloids from Uncariae Ramulus Cum Uncis in the MDCK-pHaMDR Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Ameliorates Cerebral Ischemia/Reperfusion Injury by Inhibiting CX3CR1-Mediated Microglial Activation and Neuroinflammation [frontiersin.org]
- 7. This compound treatment improves the amyloid-β-induced cognitive impairment in rats via inhibition of neuronal apoptosis and tau protein hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound ameliorates cognitive impairment via modulating amyloid pathology, tau hyperphosphorylation and neuroinflammation: Studies in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a natural alkaloid, promotes the degradation of alpha-synuclein in neuronal cells via inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 11. Protective Effect of this compound Against β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rhynchophylline and this compound inhibit NMDA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. Evidence on Integrating Pharmacokinetics to Find Truly Therapeutic Agent for Alzheimer's Disease: Comparative Pharmacokinetics and Disposition Kinetics Profiles of Stereoisomers this compound and Rhynchophylline in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isorhynchophylline for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isorhynchophylline in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo studies?
A1: this compound has low solubility in aqueous solutions but is soluble in organic solvents. For in vivo studies, a common and effective method is to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute the solution with an aqueous buffer like phosphate-buffered saline (PBS) or a vehicle like corn oil.[1][2] It is crucial to minimize the final concentration of the organic solvent to avoid toxicity in the animal model.
Q2: What are the typical dosages of this compound used in mice for in vivo experiments?
A2: The dosage of this compound can vary depending on the research question and the animal model. However, studies have reported effective dosages for oral gavage in mice ranging from 10 mg/kg to 80 mg/kg.[3]
Q3: How should I prepare this compound for oral gavage in mice?
A3: For oral gavage, this compound can be suspended in a vehicle like a 0.5% solution of sodium carboxymethyl cellulose. Another approach is to first dissolve it in a minimal amount of an organic solvent like DMSO and then create a stable suspension in a vehicle such as corn oil.
Q4: Can I store the prepared this compound solution?
A4: It is generally recommended to prepare aqueous solutions of this compound fresh on the day of use. If you have a stock solution in an organic solvent like DMSO, it can be stored at -20°C for up to a year or at -80°C for up to two years.[2] However, aqueous dilutions should not be stored for more than one day to prevent precipitation and degradation.[1]
Troubleshooting Guide
Issue 1: My this compound precipitates out of solution when I dilute my DMSO stock with PBS.
-
Cause: this compound is sparingly soluble in aqueous buffers. The rapid change in solvent polarity when adding the aqueous buffer to the DMSO stock can cause the compound to precipitate.
-
Solution 1: Optimize the Solvent Ratio. A common ratio for a DMSO:PBS solution is 1:5, which has a reported solubility of approximately 0.16 mg/ml for this compound.[1][2] You may need to empirically determine the optimal ratio for your desired final concentration to maintain solubility.
-
Solution 2: Use a Co-solvent. Consider using a co-solvent system. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a common vehicle for in vivo studies and can improve the solubility of hydrophobic compounds.
-
Solution 3: Sonication. After dilution, briefly sonicate the solution. This can help to break up any initial precipitates and create a more uniform suspension.
-
Solution 4: Gentle Warming. Gently warming the solution to 37°C may aid in dissolution. However, be cautious about the stability of the compound at higher temperatures.
Issue 2: I am observing signs of toxicity in my animals after administration.
-
Cause: The toxicity may be due to the compound itself at the administered dose or, more commonly, the vehicle, especially if a high concentration of an organic solvent like DMSO is used.
-
Solution 1: Reduce the Concentration of Organic Solvent. Aim to keep the final concentration of DMSO in your administered solution as low as possible, ideally below 10%.
-
Solution 2: Perform a Vehicle-only Control. Always include a control group that receives only the vehicle to distinguish between the effects of the vehicle and the effects of this compound.
-
Solution 3: Consider an Alternative Vehicle. If DMSO toxicity is suspected, explore other less toxic vehicles. For oral administration, 0.5% sodium carboxymethyl cellulose or corn oil are common alternatives.
Quantitative Data Summary
For ease of comparison, the solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~10 mg/mL[1][2] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL[1][2] |
| Ethanol | ~1 mg/mL[1][2] |
| 1:5 solution of DMSO:PBS (pH 7.2) | ~0.16 mg/mL[1][2] |
Experimental Protocols
Detailed Methodology for Preparing this compound for Oral Gavage in Mice
This protocol is a general guideline and may require optimization for specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles) appropriate for the size of the mice
Procedure:
-
Calculate the Required Amount: Determine the total amount of this compound needed based on the desired dose (e.g., 20 mg/kg), the number of animals, and their average body weight.
-
Prepare the Stock Solution:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to completely dissolve the powder. For example, for a final concentration of 2 mg/mL in the dosing solution, you might start by dissolving 20 mg of this compound in 1 mL of DMSO to create a 20 mg/mL stock.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare the Dosing Suspension:
-
In a separate tube, measure the required volume of corn oil.
-
Slowly add the this compound-DMSO stock solution to the corn oil while continuously vortexing. A common final concentration of DMSO in the dosing solution is 10%. For a final volume of 10 mL, you would add 1 mL of the 20 mg/mL stock to 9 mL of corn oil.
-
Continue to vortex for several minutes to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to improve uniformity.
-
-
Administration:
-
Administer the prepared suspension to the mice via oral gavage using an appropriately sized feeding needle.
-
Ensure the suspension is well-mixed immediately before drawing it into the syringe for each animal.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound may exert its neuroprotective effects, based on its known modulation of the PI3K/Akt/GSK-3β pathway.
References
Improving Isorhynchophylline solubility in aqueous buffers
Welcome to the technical support center for Isorhynchophylline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of this compound for experimental use. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Troubleshooting Guide
This guide addresses common problems encountered when preparing aqueous solutions of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer | This compound is sparingly soluble in aqueous solutions. The addition of a concentrated organic stock solution to an aqueous buffer can cause the compound to crash out of solution. | 1. Decrease Final Concentration: The desired concentration may exceed the solubility limit of this compound in the final buffer. Try preparing a more dilute solution. 2. Optimize Co-solvent Ratio: The recommended method is to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer. A common starting point is a 1:5 ratio of DMSO to buffer, but this can be optimized.[1] Try increasing the proportion of the organic co-solvent. 3. Slow Addition and Mixing: Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to promote rapid dispersion. |
| Inconsistent results in cell-based assays | Poor solubility can lead to inconsistent effective concentrations of this compound in your experiments. The compound may precipitate over time in the culture medium. | 1. Verify Solubility in Media: Before conducting your assay, visually inspect the final concentration of this compound in your cell culture medium for any signs of precipitation. 2. Prepare Fresh Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] Prepare fresh dilutions from a frozen organic stock for each experiment. 3. Consider Solubility-Enhancing Formulations: For longer-term experiments, consider using formulations like cyclodextrin inclusion complexes or solid dispersions to improve stability and solubility in the aqueous environment. |
| Difficulty dissolving the solid powder | This compound is a solid that is sparingly soluble in aqueous buffers.[1] | 1. Use an Appropriate Organic Solvent: this compound is soluble in organic solvents such as DMSO, DMF, and ethanol.[1] Prepare a concentrated stock solution in one of these solvents first. 2. Gentle Heating and Sonication: To aid dissolution in the organic solvent, you can gently warm the solution to 37°C and use an ultrasonic bath. |
| Variability in solubility at different pH values | This compound is an alkaloid, and its solubility is expected to be pH-dependent. As a basic compound, it will be more soluble in acidic conditions where it can be protonated. | 1. Adjust Buffer pH: If your experimental conditions allow, try using a buffer with a lower pH to increase the solubility of this compound. 2. Determine pH-Solubility Profile: If precise concentrations are critical, it is advisable to experimentally determine the solubility of this compound across a range of pH values relevant to your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: For in vitro studies, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a good choice, with a reported solubility of approximately 10 mg/mL or even higher (≥ 12.95 mg/mL).[2][3] Dimethylformamide (DMF) and ethanol are also suitable options with solubilities of approximately 10 mg/mL and 1 mg/mL, respectively.[1][2] This stock solution can then be diluted into your aqueous buffer or cell culture medium to the final desired concentration.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: The tolerance to DMSO varies between cell lines. As a general guideline, the final concentration of DMSO in cell culture medium should be kept at or below 0.5%. For most cell types, a concentration of 0.1% is considered safe. It is highly recommended to perform a solvent toxicity control experiment to determine the maximum permissible DMSO concentration for your specific cell line.
Q3: How can I prepare a more stable aqueous solution of this compound for longer experiments?
A3: For improved stability and solubility in aqueous solutions, you can prepare a cyclodextrin inclusion complex or a solid dispersion of this compound. These formulations encapsulate the this compound molecule, enhancing its interaction with water. See the detailed protocols below for guidance on these methods.
Q4: How does pH affect the solubility of this compound?
Q5: Can I store aqueous solutions of this compound?
A5: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and potential for precipitation.[1] It is best to prepare fresh solutions from a frozen organic stock for each experiment.
Quantitative Data on this compound Solubility
The following tables summarize the known solubility data for this compound in various solvents.
Table 1: Solubility in Organic Solvents
| Solvent | Solubility |
| DMSO (Dimethyl sulfoxide) | ~10 mg/mL[1][2], ≥ 12.95 mg/mL[3] |
| DMF (Dimethylformamide) | ~10 mg/mL[1][2] |
| Ethanol | ~1 mg/mL[1][2] |
Table 2: Solubility in Aqueous Buffer Systems
| Solvent System | pH | Solubility |
| 1:5 DMSO:PBS | 7.2 | ~0.16 mg/mL[1][2] |
| Water | Neutral | < 0.1 mg/mL (insoluble) |
| 0.1 M HCl, diluted with water | 6.0-6.5 | 10 mg/mL (as a salt)[4] |
Experimental Protocols
Here are detailed methodologies for key experiments related to improving this compound solubility.
Protocol 1: Preparation of this compound Stock Solution and Dilution in Aqueous Buffer
This protocol describes the standard method for preparing an aqueous solution of this compound for immediate use.
Workflow for this compound Solution Preparation
Caption: Workflow for preparing a working solution of this compound.
Materials:
-
This compound powder
-
Sterile, cell culture-grade DMSO
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Stock Solution Preparation: a. Under sterile conditions, weigh the desired amount of this compound powder. b. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). c. Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution. d. Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -20°C or -80°C, protected from light.
-
Working Solution Preparation: a. In a sterile tube, add the required volume of your aqueous buffer. b. While vortexing the buffer, slowly add the calculated volume of the this compound stock solution drop-by-drop to achieve the final desired concentration. c. Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide. d. Use the freshly prepared working solution immediately. Do not store for more than one day.[1]
Protocol 2: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol provides a general method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound. The optimal molar ratio of this compound to HP-β-CD may need to be determined experimentally.
Workflow for Cyclodextrin Inclusion Complex Preparation
Caption: General workflow for preparing an this compound-cyclodextrin inclusion complex.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Procedure:
-
Determine Molar Ratio: A common starting point for drug:cyclodextrin complexes is a 1:1 molar ratio. Calculate the required mass of this compound and HP-β-CD.
-
Dissolve HP-β-CD: In a flask, dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Dissolve this compound: In a separate container, dissolve the calculated amount of this compound in a minimal amount of ethanol.
-
Complexation: Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously.
-
Equilibration: Cover the flask and allow the mixture to stir at room temperature for 24 to 48 hours to allow for complex formation.
-
Lyophilization (Freeze-Drying): Freeze the resulting solution and lyophilize it to obtain a dry powder of the inclusion complex.
-
Storage: Store the powdered complex in a desiccator at room temperature, protected from light.
Protocol 3: Preparation of this compound Solid Dispersion using Polyvinylpyrrolidone (PVP K30)
This protocol outlines the solvent evaporation method for preparing a solid dispersion of this compound with PVP K30 to improve its dissolution rate. The optimal drug-to-carrier ratio should be determined experimentally.
Workflow for Solid Dispersion Preparation
Caption: General workflow for preparing an this compound solid dispersion.
Materials:
-
This compound powder
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Select Drug-to-Carrier Ratio: Common ratios to test are 1:1, 1:2, and 1:5 (w/w) of this compound to PVP K30.
-
Dissolution: In a round-bottom flask, dissolve the calculated amounts of this compound and PVP K30 in a sufficient volume of ethanol. Ensure both components are fully dissolved.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at an appropriate temperature (e.g., 40-50°C) until a solid film or mass is formed.
-
Drying: Further dry the solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Sieving: Pass the powder through a sieve to obtain a uniform particle size.
-
Storage: Store the resulting solid dispersion powder in a tightly sealed container in a desiccator to protect it from moisture.
Signaling Pathway Diagram
This compound has been shown to exert neuroprotective effects, in part, by modulating the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and apoptosis. The following diagram illustrates a proposed mechanism of how this compound can protect against β-amyloid (Aβ)-induced neurotoxicity.
Caption: this compound's role in the PI3K/Akt pathway against Aβ toxicity.
References
Isorhynchophylline in DMSO: A Technical Guide to Stability and Handling
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper handling of isorhynchophylline dissolved in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity of the compound and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing an this compound stock solution in DMSO?
A1: To ensure maximum stability and longevity, prepare this compound stock solutions in high-purity, anhydrous DMSO. Follow this general protocol:
-
Weigh the desired amount of this compound powder in a sterile, amber glass vial or a polypropylene tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle sonication in a water bath can be used to aid dissolution, but avoid excessive heating.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.
Q2: How should I store my this compound DMSO stock solutions?
A2: Proper storage is critical to prevent degradation. Storage recommendations from various suppliers are summarized below. For optimal stability, store solutions at -80°C.
Q3: My this compound solution has been stored at room temperature for a few hours. Is it still viable?
A3: While short-term exposure to ambient temperature is not ideal, it may not significantly compromise the integrity of the compound if it is dissolved in high-grade anhydrous DMSO and protected from light. However, this compound is known to be sensitive to heat, which can accelerate its conversion to its isomer, rhynchophylline, and other degradation products.[1] For critical experiments, it is always best to use freshly prepared solutions or solutions that have been properly stored at low temperatures.
Q4: I've diluted my DMSO stock solution in an aqueous buffer for my experiment. How long is this working solution stable?
A4: Working solutions of this compound in aqueous buffers are significantly less stable than DMSO stock solutions. It is strongly recommended to prepare these solutions fresh for each experiment and use them immediately. One supplier explicitly advises against storing aqueous solutions for more than one day.[2] The presence of water can facilitate hydrolysis and other degradation pathways.
Q5: Can I repeatedly freeze and thaw my this compound stock solution?
A5: It is highly discouraged to subject this compound stock solutions to multiple freeze-thaw cycles. This can introduce moisture from the air into the DMSO, which is hygroscopic, and potentially lead to compound degradation over time.[3] Preparing single-use aliquots is the best practice to maintain the long-term stability of your stock.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or poor results in biological assays | Compound degradation due to improper storage or handling. Isomerization of this compound to rhynchophylline. | Prepare fresh dilutions from a properly stored, single-use aliquot of the DMSO stock solution. Verify the purity of your stock solution using HPLC if degradation is suspected. Consider that the biological activity of rhynchophylline may differ from that of this compound. |
| Precipitation observed in the stock solution upon thawing | The concentration exceeds the solubility limit at a lower temperature. Absorption of water into the DMSO, reducing solubility. | Gently warm the solution to 37°C and sonicate briefly to redissolve the compound.[4] Ensure you are using anhydrous DMSO and minimize the exposure of the solution to atmospheric moisture. |
| Visible color change in the DMSO stock solution | This may indicate oxidative degradation or the formation of degradation products. | Discard the solution immediately. Prepare a fresh stock solution using a new vial of this compound powder and high-purity anhydrous DMSO. Ensure the new solution is stored under an inert gas if possible and protected from light. |
Stability Data
Table 1: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Recommended Duration | Source |
| -20°C | Up to 1 year | MedchemExpress[5] |
| -20°C | Up to 1 month | GlpBio[4] |
| -80°C | Up to 2 years | MedchemExpress[5] |
| -80°C | Up to 6 months | GlpBio[4] |
Table 2: Thermal Stability of this compound in 70% Ethanol-Water Solution [1]
| Temperature | Half-life (t₀.₅) in days |
| 90°C | 3.10 |
Note: This data was generated in a 70% ethanol-water solution and indicates the compound's inherent thermal lability. Degradation kinetics may differ in anhydrous DMSO.
Experimental Protocols
Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol can be adapted to test the stability of this compound in your specific experimental conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2 hours, protected from light.
-
Thermal Degradation: Heat an aliquot of the stock solution at 90°C for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Photodegradation: Expose an aliquot of the stock solution in a clear vial to UV light (254 nm) for 24 hours.
-
Control: Keep an aliquot of the stock solution at -20°C, protected from light.
-
-
Sample Analysis: After the incubation period, neutralize the acid and base hydrolysis samples. Dilute all samples to an appropriate concentration for analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Example HPLC Method for this compound Analysis
This method is based on a published study and may require optimization for your specific instrumentation and application.[1]
-
Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.01 M ammonium acetate buffer (pH adjusted to 8.0 with ammonia) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Visualized Signaling Pathways and Workflows
This compound has been shown to modulate several key signaling pathways in various biological contexts.
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for a forced degradation stability study.
References
- 1. Structural Stabilities and Transformation Mechanism of Rhynchophylline and this compound by Ultra Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Isorhynchophylline Extraction from Uncaria rhynchophylla
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of isorhynchophylline from Uncaria rhynchophylla (Gou Teng).
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the extraction efficiency of this compound?
A1: The extraction efficiency of this compound is influenced by several factors, including the choice of extraction method, solvent type and concentration, temperature, extraction time, and the pH of the extraction solvent. The quality and particle size of the raw plant material also play a crucial role.[1]
Q2: Which solvents are most effective for extracting this compound?
A2: this compound is soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[2] Ethanol and methanol, often in aqueous solutions (e.g., 70% ethanol), are commonly used for extraction from Uncaria rhynchophylla.[3][4] The choice of solvent can affect the selectivity and yield of the extraction process.
Q3: How does temperature affect the stability of this compound during extraction?
A3: this compound and its epimer, rhynchophylline, can interconvert, and this process is accelerated by heat.[5] Higher temperatures can lead to the degradation of this compound or its conversion to rhynchophylline, thus affecting the final yield and purity of the extract.[5] Therefore, it is crucial to control the temperature during extraction, especially in methods like reflux and Soxhlet extraction.
Q4: What is the importance of pH in the extraction of alkaloids like this compound?
A4: The pH of the extraction medium is a critical factor in alkaloid extraction. Alkaloids are basic compounds that are typically present as salts in plants. Adjusting the pH to a basic level (e.g., using ammonia or sodium carbonate) can convert these salts into their free base form, which is more soluble in organic solvents, thereby improving extraction efficiency.[6][7]
Q5: How can I accurately quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantitative determination of this compound.[1][8] Quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful tool for simultaneous quantification of this compound and other related alkaloids.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inappropriate Extraction Method: The chosen method may not be optimal for this specific compound. 2. Suboptimal Solvent: The solvent may have poor solubility for this compound or be too polar/non-polar. 3. Insufficient Extraction Time: The extraction may not have run long enough to extract the compound fully. 4. Poor Raw Material Quality: The Uncaria rhynchophylla used may have a naturally low concentration of this compound.[1] 5. Incorrect pH: The pH of the extraction medium may not be suitable for alkaloid extraction. | 1. Method Optimization: Compare different extraction methods such as ultrasonic-assisted or microwave-assisted extraction, which can offer higher efficiency. 2. Solvent Screening: Test different solvents (e.g., ethanol, methanol) and their concentrations. An 80% ethanol solution has been shown to be effective.[10] 3. Time Optimization: Extend the extraction time and monitor the yield at different time points to determine the optimal duration. 4. Raw Material Analysis: Source high-quality, authenticated Uncaria rhynchophylla. The content of active ingredients can vary significantly based on the plant's origin and harvesting time.[9] 5. pH Adjustment: Alkalinize the raw material or extraction solvent to a pH of around 9.5 before extraction to improve the solubility of this compound in organic solvents.[6] |
| This compound Degradation/Conversion | 1. High Temperature: Excessive heat during extraction can cause the conversion of this compound to its epimer, rhynchophylline.[5] 2. Prolonged Exposure to Light or Air: this compound may be sensitive to light and oxidation. | 1. Temperature Control: Use low-temperature extraction methods or carefully control the temperature in heat-based methods. For example, in reflux extraction, avoid excessive boiling. 2. Protect from Light and Air: Conduct the extraction in amber glassware and consider using an inert gas atmosphere (e.g., nitrogen) to minimize oxidation. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent used may be extracting a wide range of other compounds along with this compound. 2. Inadequate Pre-extraction/Post-extraction Cleanup: Lack of proper cleanup steps can result in a crude extract with many impurities. | 1. Solvent System Modification: Use a more selective solvent system. Sometimes a preliminary extraction with a non-polar solvent like petroleum ether can remove some lipophilic impurities before the main extraction. 2. Purification Steps: Incorporate post-extraction purification techniques such as liquid-liquid partitioning or column chromatography (e.g., using macroporous resin or silica gel) to isolate this compound from other co-extracted compounds.[2][10] |
| Inconsistent Results | 1. Variability in Raw Material: Different batches of Uncaria rhynchophylla can have varying levels of active compounds.[1] 2. Lack of Standardized Protocol: Inconsistent application of the extraction procedure. | 1. Standardize Raw Material: Whenever possible, use a standardized and authenticated source of Uncaria rhynchophylla. 2. Develop a Standard Operating Procedure (SOP): Document and strictly follow a detailed SOP for the entire extraction and analysis process to ensure reproducibility. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to accelerate the extraction process.
Materials and Equipment:
-
Dried and powdered Uncaria rhynchophylla (60 mesh)
-
80% Ethanol
-
Ultrasonic bath/extractor
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Uncaria rhynchophylla and place it in a flask.
-
Add 50 mL of 80% ethanol (solid-to-liquid ratio of 1:5).[10]
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonic extraction for 30 minutes at a controlled temperature (e.g., 40-50°C) to prevent degradation.[10]
-
Filter the extract through filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure to obtain the crude extract.
Protocol 2: Maceration and Reflux Extraction
A conventional method involving soaking the plant material followed by heating.
Materials and Equipment:
-
Dried and powdered Uncaria rhynchophylla
-
70% Ethanol
-
Maceration vessel
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filter paper
-
Rotary evaporator
Procedure:
-
Macerate 1 kg of powdered Uncaria rhynchophylla in 6 L of 70% aqueous ethanol for 24 hours at room temperature.[3]
-
After maceration, transfer the mixture to a round-bottom flask and perform reflux extraction for 30 minutes.[3]
-
Allow the mixture to cool and then filter.
-
Repeat the extraction process twice with fresh solvent.
-
Pool the filtrates and concentrate using a rotary evaporator at a controlled temperature (e.g., 40°C) under reduced pressure.[3]
Quantitative Data Summary
| Extraction Method | Solvent | Key Parameters | Recovery/Yield | Reference |
| Ultrasonic Extraction | 80% Ethanol | 30 minutes, solid-to-liquid ratio 1:5 | Yield of 0.48 g/kg of crude extract containing this compound | [10] |
| Reflux Extraction | - | - | Lower recovery of rhynchophylline (12.60%) and this compound (40.00%) compared to ultrasonic extraction, suggesting potential degradation or conversion. | [1] |
| Maceration followed by Reflux | 70% Ethanol | Maceration for 24h, followed by 30 min reflux | Yield of 140 g of crude extract from 1 kg of raw material | [3] |
| Supercritical CO2 Extraction | CO2 with 10% Ethanol and 0.1% Diethylamine (DEA) as co-solvents | 40°C, 25 MPa | A selective method for alkaloids, but specific yield for this compound is not detailed. | [11] |
Visualizations
Caption: Workflow for Ultrasonic-Assisted Extraction of this compound.
Caption: Workflow for Maceration and Reflux Extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105949192A - Process method for extracting rhynchophylline from uncaria rhynchophylla - Google Patents [patents.google.com]
- 3. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary metabolites of this compound in rats and their neuroprotective activities in the HT22 cell assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Stabilities and Transformation Mechanism of Rhynchophylline and this compound by Ultra Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative Separation of Six Rhynchophylla Alkaloids from Uncaria macrophylla Wall by pH-Zone Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. matec-conferences.org [matec-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. Call for Standardizing Uncaria rhynchophylla as the Sole Origin of Uncariae Ramulus cum Uncis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102093359A - Process for extracting rhynchophylline monomers from uncaria rhynchophylla - Google Patents [patents.google.com]
- 11. Supercritical fluid-based method for selective extraction and analysis of indole alkaloids from Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
Isorhynchophylline Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stability and degradation of isorhynchophylline.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound at different temperatures?
A1: this compound is known to be thermally unstable. Studies have shown significant degradation at elevated temperatures. For instance, when heated in a solution for 2 hours, the content of this compound decreased by over 38% at 60°C and over 50% at 90°C[1]. In contrast, its stereoisomer, rhynchophylline, is considerably more stable under the same conditions[1].
Q2: What is the primary degradation product of this compound under thermal stress?
A2: The primary thermal degradation pathway for this compound is epimerization to its more stable stereoisomer, rhynchophylline[2][3]. This conversion is a common issue encountered during extraction, processing, and storage at elevated temperatures.
Q3: What factors can influence the rate of this compound degradation?
A3: The degradation of this compound is primarily influenced by temperature and the polarity of the solvent. Higher temperatures significantly accelerate the conversion to rhynchophylline[3]. The solvent system also plays a role; for example, the conversion rate can be affected by the concentration of ethanol in an ethanol-water solution[3].
Q4: Are there other degradation products of this compound besides rhynchophylline?
A4: While the main thermal degradation product is rhynchophylline, in vivo studies have identified several metabolites of this compound. These are not direct thermal degradants but are products of metabolic processes. These metabolites are formed through pathways such as dehydrogenation, oxidation, hydrolysis, reduction, demethylation, hydroxylation, and glucuronide conjugation[4]. Some identified urinary metabolites in rats include 5-oxoisorhynchophyllic acid-22-O-β-D-glucuronide, 17-O-demethyl-16,17-dihydro this compound, and 5-oxoisorhynchophyllic acid[5].
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation, it is crucial to avoid high temperatures during sample preparation and analysis. If heating is necessary, it should be for the shortest possible duration and at the lowest effective temperature. Storing this compound solutions at low temperatures (e.g., 4°C) can also help maintain their stability[1]. Additionally, forming a salt of this compound may improve its stability[1].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis of this compound. | Thermal degradation during sample processing (e.g., heating, prolonged extraction). | Minimize heating steps. Use extraction methods that do not require high temperatures. Prepare samples fresh and analyze them promptly. |
| Conversion to rhynchophylline. | Confirm the identity of the new peak by comparing its retention time with a rhynchophylline standard. | |
| Decreased concentration of this compound over time in stored solutions. | Instability of this compound in the chosen solvent at the storage temperature. | Store solutions at a lower temperature (e.g., -20°C or -80°C). Prepare fresh solutions for each experiment if possible. Consider using a different solvent system where this compound might be more stable. |
| Inconsistent biological activity in different batches of this compound. | Contamination with rhynchophylline, which may have different biological activity. | Quantify the purity of your this compound stock using a validated analytical method like HPLC to check for the presence of rhynchophylline. |
| Degradation during cell culture or in vivo experiments. | Assess the stability of this compound under your specific experimental conditions (e.g., in cell culture media at 37°C). |
Quantitative Data Summary
The thermal transformation of this compound to rhynchophylline follows first-order reaction kinetics[3]. The following table summarizes the kinetic parameters for this conversion.
| Compound | Temperature (°C) | Half-life (t₀.₅, days) | Activation Energy (Ea, kJ·mol⁻¹) |
| This compound | 90 | 3.10 | 81.26 |
| Rhynchophylline | 90 | 0.81 | 87.01 |
Data sourced from Wu, Z., et al. (2014).[3]
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and Rhynchophylline
This method is suitable for the quantitative analysis of this compound and its degradation product, rhynchophylline.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
This compound and rhynchophylline reference standards
Procedure:
-
Mobile Phase Preparation: Prepare a solution of 0.01 mol·L⁻¹ ammonium acetate in water and adjust the pH to 8.0. The mobile phase consists of methanol and the ammonium acetate buffer solution. A common isocratic elution uses a ratio of 60:40 (methanol:buffer)[3].
-
Standard Solution Preparation: Accurately weigh and dissolve this compound and rhynchophylline reference standards in the mobile phase to prepare stock solutions. Prepare a series of working standard solutions by diluting the stock solutions.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Methanol:0.01 mol·L⁻¹ ammonium acetate buffer (pH 8.0)
-
Flow Rate: 1.0 mL·min⁻¹
-
Detection Wavelength: 245 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Data Analysis:
-
Identify the peaks of this compound and rhynchophylline based on the retention times of the standards.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Quantify the amount of this compound and rhynchophylline in the sample using the calibration curve.
Protocol 2: General Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on this compound to identify potential degradation products and assess its intrinsic stability. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[6].
Stress Conditions:
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a specified time.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified time, protected from light.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat in an oven at elevated temperatures (e.g., 60°C, 80°C, 100°C) for a defined period.
-
Dissolve the stressed solid sample in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Include a control sample protected from light.
-
Analysis of Stressed Samples:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as the HPLC method described in Protocol 1.
-
The method should be able to separate this compound from all its degradation products.
-
Techniques like mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.
Visualizations
Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for assessing the thermal stability of this compound.
Logical Relationship of this compound Degradation
Caption: Factors influencing the epimerization of this compound.
Signaling Pathway Modulated by this compound
Caption: this compound's modulation of the PI3K/Akt/GSK-3β signaling pathway.
References
- 1. Studies on thermal stability of total alkaloids in rhynchophylline [yxsj.smmu.edu.cn]
- 2. Evidence on Integrating Pharmacokinetics to Find Truly Therapeutic Agent for Alzheimer's Disease: Comparative Pharmacokinetics and Disposition Kinetics Profiles of Stereoisomers this compound and Rhynchophylline in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Stabilities and Transformation Mechanism of Rhynchophylline and this compound by Ultra Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling and identification of metabolites of this compound in rats by ultra high performance liquid chromatography and linear ion trap Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary metabolites of this compound in rats and their neuroprotective activities in the HT22 cell assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Overcoming Poor Bioavailability of Isorhynchophylline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Isorhynchophylline (IRN).
Understanding the Challenge: Why Does this compound Have Poor Bioavailability?
This compound, a tetracyclic oxindole alkaloid with promising neuroprotective and cardiovascular effects, exhibits low oral bioavailability primarily due to two key factors:
-
Extensive First-Pass Metabolism: Upon oral administration, IRN undergoes significant metabolism in the liver and intestines before it can reach systemic circulation. This process is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, CYP2D, CYP1A1/2, and CYP2C.[1][2] These enzymes modify the structure of IRN, leading to its rapid elimination from the body.
-
P-glycoprotein (P-gp) Efflux: this compound is a potential substrate for the P-glycoprotein (P-gp) efflux pump, a protein expressed on the surface of intestinal cells.[3] This pump actively transports IRN back into the intestinal lumen, further reducing its absorption into the bloodstream.
These factors contribute to low plasma concentrations of IRN after oral administration, limiting its therapeutic efficacy.
FAQs: General Questions on this compound Bioavailability
Q1: What is the typical oral bioavailability of this compound?
A1: Studies in rats have shown that the oral bioavailability of this compound is significantly lower than its stereoisomer, rhynchophylline. For instance, one study reported the bioavailability of rhynchophylline to be approximately 7.8-fold higher than that of this compound (25.9% vs. 3.3%).[4]
Q2: How does the metabolism of this compound differ from its stereoisomer, rhynchophylline?
A2: In vitro studies using rat liver microsomes have shown that this compound is metabolized more readily than rhynchophylline.[4] The intrinsic clearance (CLint) for IRN elimination was found to be 1.9-fold higher than that of rhynchophylline, and the degradation half-life (T1/2) of rhynchophylline was 4.7-fold longer than that of IRN.[2] This stereoselective metabolism, mainly mediated by CYP3A, contributes to the lower bioavailability of this compound.[2]
Q3: What are the main metabolites of this compound?
A3: Following oral administration in rats, this compound is metabolized into several products, including 11-hydroxythis compound and 10-hydroxythis compound, which are then further conjugated for excretion.[1]
Troubleshooting Guide: Strategies to Enhance this compound Bioavailability
This section provides troubleshooting guides for common formulation strategies aimed at improving the oral bioavailability of this compound.
Strategy 1: Formulation as a Solid Dispersion
Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid-state, which can enhance solubility and dissolution rates.
Troubleshooting Common Issues in Solid Dispersion Formulation
| Problem | Possible Cause | Troubleshooting Steps |
| Low drug loading | Poor miscibility between this compound and the chosen polymer carrier. | Screen a variety of polymers with different polarities (e.g., PVP K30, HPMC, Eudragit series).[5][6][7] Use a combination of polymers to improve miscibility. |
| Drug recrystallization during storage | The amorphous solid dispersion is thermodynamically unstable. The chosen polymer is not effectively inhibiting nucleation and crystal growth. | Select polymers with a high glass transition temperature (Tg). Optimize the drug-to-polymer ratio to ensure complete amorphization. Store the solid dispersion in a low-humidity environment. |
| Incomplete drug release in vitro | The polymer matrix is not dissolving or is forming a viscous gel layer that impedes drug diffusion. | Choose a more water-soluble polymer. Incorporate a surfactant into the solid dispersion formulation. Optimize the particle size of the solid dispersion. |
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Ethanol, Water.
-
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 (w/w) ratio in a minimal amount of ethanol.
-
Stir the solution at room temperature until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure at 40°C using a rotary evaporator.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion into a fine powder and store it in a desiccator.
-
Data Presentation: Expected Improvement in Pharmacokinetic Parameters
| Parameter | This compound (Unformulated) | This compound (Solid Dispersion) |
| Cmax (ng/mL) | Low | Expected to be significantly higher |
| Tmax (h) | ~0.5 h | May be similar or slightly delayed |
| AUC (ng·h/mL) | Low | Expected to be significantly increased |
| Bioavailability (%) | ~3.3%[4] | Expected to be substantially improved |
Note: The above table is illustrative and based on the expected outcomes of solid dispersion formulations for poorly soluble drugs. Specific quantitative improvements for this compound would require experimental validation.
Strategy 2: Nanoformulations (Solid Lipid Nanoparticles)
Encapsulating this compound in nano-sized carriers like solid lipid nanoparticles (SLNs) can protect it from degradation, enhance its absorption, and potentially bypass first-pass metabolism.
Troubleshooting Common Issues in SLN Formulation
| Problem | Possible Cause | Troubleshooting Steps |
| Large particle size and high polydispersity index (PDI) | Inefficient homogenization or sonication. Inappropriate lipid or surfactant concentration. | Optimize homogenization speed and time, or sonication amplitude and duration.[2][8] Screen different lipids (e.g., glyceryl monostearate, stearic acid) and surfactants (e.g., Poloxamer 188, Tween 80).[2][8] Adjust the lipid-to-surfactant ratio. |
| Low drug entrapment efficiency | Poor solubility of this compound in the lipid matrix. Drug leakage during the formulation process. | Select a lipid in which this compound has higher solubility. Optimize the drug-to-lipid ratio. Cool the nanoemulsion rapidly to solidify the lipid and trap the drug. |
| Particle aggregation during storage | Insufficient surface charge (low zeta potential). | Use a charged surfactant or add a stabilizer to the formulation. Optimize the pH of the aqueous phase. |
Experimental Protocol: Preparation of this compound-Loaded SLNs by Hot Homogenization
-
Materials: this compound, Glyceryl monostearate (lipid), Poloxamer 188 (surfactant), Deionized water.
-
Procedure:
-
Melt the glyceryl monostearate at a temperature 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid.
-
Dissolve the Poloxamer 188 in deionized water and heat to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse emulsion.
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size.
-
Cool the resulting nanoemulsion in an ice bath to solidify the lipid nanoparticles.
-
Data Presentation: Expected Improvement in Pharmacokinetic Parameters
| Parameter | This compound (Unformulated) | This compound (SLN Formulation) |
| Cmax (ng/mL) | Low | Expected to be significantly higher |
| Tmax (h) | ~0.5 h | May be prolonged due to controlled release |
| AUC (ng·h/mL) | Low | Expected to be significantly increased |
| Bioavailability (%) | ~3.3%[4] | Expected to be substantially improved |
Note: The above table is illustrative. For a similar alkaloid, rhynchophylline, a nano-micelle formulation for intranasal delivery showed a 3.7-fold higher bioavailability compared to oral administration.[9]
Strategy 3: Co-administration with P-glycoprotein (P-gp) Inhibitors
Inhibiting the P-gp efflux pump can increase the intestinal absorption of this compound. Natural compounds like piperine are known P-gp inhibitors.
Troubleshooting Common Issues in Co-administration Studies
| Problem | Possible Cause | Troubleshooting Steps |
| No significant increase in bioavailability | The chosen inhibitor is not potent enough at the administered dose. P-gp efflux is not the primary barrier to absorption for this compound. | Increase the dose of the P-gp inhibitor (e.g., verapamil, piperine) within safe limits.[10] Investigate other absorption barriers, such as poor solubility or extensive metabolism. |
| Variability in pharmacokinetic data | Inconsistent timing of administration of this compound and the inhibitor. | Administer the P-gp inhibitor at a consistent time before or concurrently with this compound. |
| Potential for drug-drug interactions | The P-gp inhibitor may also affect the metabolism of this compound by inhibiting CYP enzymes. | Conduct in vitro metabolism studies with liver microsomes in the presence of the P-gp inhibitor to assess its effect on CYP-mediated metabolism. |
Experimental Protocol: In Vivo Pharmacokinetic Study of this compound with Piperine
-
Animals: Male Sprague-Dawley rats.
-
Groups:
-
Group 1: this compound (e.g., 20 mg/kg, oral)
-
Group 2: this compound (20 mg/kg, oral) + Piperine (e.g., 20 mg/kg, oral)
-
-
Procedure:
-
Fast the rats overnight before the experiment.
-
Administer piperine (or vehicle) orally 30 minutes before the administration of this compound.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after this compound administration.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate and compare the pharmacokinetic parameters (Cmax, Tmax, AUC) between the two groups.
-
Data Presentation: Expected Improvement in Pharmacokinetic Parameters
| Parameter | This compound Alone | This compound + Piperine |
| Cmax (ng/mL) | Low | Expected to be increased |
| Tmax (h) | ~0.5 h | May be slightly delayed |
| AUC (ng·h/mL) | Low | Expected to be significantly increased |
| Relative Bioavailability | 100% | Expected to be >100% |
Note: The above table is illustrative. Studies on other drugs have shown that piperine can significantly increase their bioavailability.[11]
Mandatory Visualizations
Caption: Metabolic pathway of orally administered this compound.
Caption: Workflow for enhancing this compound bioavailability.
Caption: Logic of P-glycoprotein inhibition for this compound.
References
- 1. Metabolism of this compound in rats detected by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Permeability of rhynchophylline across human intestinal cell in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence on Integrating Pharmacokinetics to Find Truly Therapeutic Agent for Alzheimer's Disease: Comparative Pharmacokinetics and Disposition Kinetics Profiles of Stereoisomers this compound and Rhynchophylline in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and physical stability of spray dried solid dispersions of probucol and PVP-K30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rhynchophylline self-micelle solid dispersion integrated in situ gel against Parkinson's disease by intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic interaction between verapamil and methylxanthine derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isorhynchophylline Quantification in Plasma
Welcome to the technical support center for the quantification of isorhynchophylline in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound in plasma using LC-MS/MS.
Question: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for this compound?
Answer:
Poor peak shape can arise from several factors throughout the analytical process. Here are the common causes and solutions:
-
Chromatographic Conditions:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, an alkaloid. An inappropriate pH can lead to peak tailing. Ensure the mobile phase pH is optimized for sharp, symmetrical peaks. Often, mobile phases containing a small amount of formic acid or ammonium acetate are used.[1][2]
-
Column Choice: The selection of the stationary phase is critical. A C18 column is commonly used for the separation of this compound.[1][2][3][4] Column degradation or contamination can also lead to poor peak shapes. Try flushing the column or replacing it if performance does not improve.
-
Flow Rate: Suboptimal flow rates can cause peak broadening. Ensure the flow rate is optimized for your column dimensions and particle size.[1]
-
-
Sample Preparation:
-
Incomplete Protein Precipitation: Residual proteins in the sample can interfere with the chromatography. Ensure complete protein precipitation by using an adequate volume of a suitable solvent like acetonitrile and thorough vortexing.[2][3][4]
-
High Sample Concentration: Injecting a sample with a very high concentration of this compound can overload the column, leading to peak fronting. Dilute the sample if necessary.
-
-
Injector Issues:
-
A partially blocked injector needle or port can cause peak splitting. Regularly maintain and clean the injector system.
-
Question: I am experiencing low or inconsistent recovery of this compound. What are the possible reasons?
Answer:
Low or variable recovery can significantly impact the accuracy of your quantification. Consider the following potential causes:
-
Extraction Inefficiency:
-
Precipitation Agent: The choice and volume of the protein precipitation solvent are crucial. Acetonitrile is a common and effective choice for precipitating plasma proteins before analyzing this compound.[2][3][4] Ensure the ratio of acetonitrile to plasma is sufficient for complete precipitation (typically 3:1 or 4:1 v/v).
-
Vortexing and Centrifugation: Inadequate mixing during protein precipitation or insufficient centrifugation speed/time can result in incomplete extraction. Ensure thorough vortexing and optimize centrifugation parameters.
-
-
Analyte Stability:
-
Isomerization: this compound and its diastereomer, rhynchophylline, can interconvert, especially under certain pH and temperature conditions.[1][5] This can lead to an apparent loss of this compound. It is crucial to handle samples under controlled conditions and analyze them promptly. Storing samples at low temperatures (e.g., -20°C or -80°C) is recommended.
-
Degradation: Like many organic molecules, this compound can degrade if exposed to light or high temperatures for extended periods. Minimize sample exposure to harsh conditions.
-
-
Adsorption:
-
This compound may adsorb to the surfaces of sample tubes or vials, especially if they are made of certain types of plastic. Using low-binding tubes can help mitigate this issue.
-
Question: My results show significant matrix effects (ion suppression or enhancement). How can I minimize this?
Answer:
Matrix effects are a common challenge in bioanalysis, where co-eluting endogenous components from the plasma interfere with the ionization of the analyte in the mass spectrometer's source.[6][7]
-
Improve Sample Cleanup:
-
While protein precipitation is a simple and fast method, it may not be sufficient to remove all interfering matrix components.[7] Consider more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract.
-
Phospholipids are major contributors to matrix effects in plasma.[6] Specific sample preparation cartridges designed for phospholipid removal can be beneficial.
-
-
Optimize Chromatography:
-
Use a Stable Isotope-Labeled Internal Standard:
-
The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound. The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to an accurate quantification. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
-
-
Modify Mass Spectrometry Source Parameters:
-
Optimizing parameters such as spray voltage, gas flows, and source temperature can sometimes help to minimize matrix effects.
-
Question: The calibration curve for this compound is non-linear or has poor correlation. What should I do?
Answer:
A reliable calibration curve is essential for accurate quantification.[9] If you are facing issues with your calibration curve, consider these points:
-
Concentration Range: The selected concentration range might be too wide, exceeding the linear dynamic range of the instrument. Narrow the concentration range and ensure it brackets the expected concentrations in your samples. Linearity for this compound has been demonstrated in ranges such as 1-2000 ng/mL and 1-1000 ng/mL.[4][10]
-
Internal Standard Issues:
-
An inappropriate or inconsistently added internal standard can lead to poor linearity. Ensure the internal standard is added accurately and consistently to all standards, quality controls, and samples.
-
-
Matrix Effects in Standards:
-
If standards are prepared in a solvent and samples are in a biological matrix, differential matrix effects can lead to a non-linear response. It is crucial to prepare calibration standards in the same biological matrix as the samples (e.g., blank plasma) to mimic the matrix effects.
-
-
Detector Saturation:
-
At very high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the calibration curve. If this is the case, dilute the high-concentration standards and samples.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard for this compound quantification?
A1: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d3). If this is not available, a structural analog with similar physicochemical properties and extraction behavior can be used. In some studies, other compounds like diazepam or midazolam have been used as internal standards for the analysis of related alkaloids.[2][3]
Q2: What are the typical storage conditions for plasma samples containing this compound?
A2: To ensure the stability of this compound and prevent its interconversion to rhynchophylline, plasma samples should be stored at low temperatures, such as -20°C or -80°C, until analysis.[8] Avoid repeated freeze-thaw cycles.
Q3: What are the common mass transitions (MRM) for this compound?
A3: In positive electrospray ionization (ESI+) mode, the precursor ion for this compound is typically [M+H]+ at m/z 385. Common product ions for multiple reaction monitoring (MRM) can be found in various published methods. It is always recommended to optimize the MRM transitions on your specific instrument.
Q4: Can this compound and its isomer rhynchophylline be separated chromatographically?
A4: Yes, the diastereomers this compound and rhynchophylline can be separated using appropriate chromatographic conditions. This is crucial for accurate quantification as they can interconvert.[1][10] C18 columns with a mobile phase gradient of acetonitrile and water (often with additives like formic acid or ammonium acetate) have been successfully used for their separation.[1][2]
Quantitative Data Summary
The following table summarizes typical quantitative parameters reported in the literature for the analysis of this compound in plasma.
| Parameter | Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [4] |
| 1 - 2000 ng/mL | [10] | |
| Recovery | 64.4 - 86.8% | [3][4] |
| Intra-day Precision | < 15% | [4] |
| Inter-day Precision | < 15% | [4] |
| Matrix Effect | 94.1 - 109.4% | [4] |
Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general methodology for the quantification of this compound in plasma. It is recommended to validate the method in your laboratory.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., stable isotope-labeled this compound or a suitable analog)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid or ammonium acetate
-
Blank plasma from the same species as the study samples
-
Low-binding microcentrifuge tubes
2. Preparation of Standard and QC Samples
-
Prepare stock solutions of this compound and the internal standard in methanol.
-
Serially dilute the this compound stock solution with methanol to prepare working solutions for the calibration curve and quality control (QC) samples.
-
Spike the working solutions into blank plasma to create calibration standards (e.g., 1, 5, 20, 100, 500, 1000 ng/mL) and QC samples (low, mid, and high concentrations).
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard at a fixed concentration.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system.
-
Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. (e.g., 0-1 min 10% B, 1-5 min 10-90% B, 5-6 min 90% B, 6-6.1 min 90-10% B, 6.1-8 min 10% B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Optimize the precursor and product ions for this compound and the internal standard. For this compound (precursor m/z 385), characteristic product ions should be determined.
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.
5. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model with appropriate weighting (e.g., 1/x or 1/x²).
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. Structural Stabilities and Transformation Mechanism of Rhynchophylline and this compound by Ultra Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Simultaneous Determination of Six Uncaria Alkaloids in Mouse Blood by UPLC–MS/MS and Its Application in Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Stabilities and Transformation Mechanism of Rhynchophylline and this compound by Ultra Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Urinary metabolites of this compound in rats and their neuroprotective activities in the HT22 cell assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective pharmacokinetic study of rhynchophylline and this compound epimers in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Isorhynchophylline conversion to rhynchophylline in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the conversion of isorhynchophylline (IRN) to its stereoisomer, rhynchophylline (RIN), in solution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of conversion between this compound (IRN) and rhynchophylline (RIN)?
A1: this compound and rhynchophylline are stereoisomers that can interconvert in solution.[1][2] This transformation is a reversible isomerization at the spiro C7 chiral center.[1][3] The proposed mechanism involves a retro-Mannich ring opening, followed by rotation and a subsequent Mannich ring closure, leading to the epimerization at the C7 position.[3]
Q2: What are the primary factors that promote the conversion of IRN to RIN in solution?
A2: The main factors influencing the conversion are temperature, solvent polarity, and pH.[4] Elevated temperatures significantly accelerate the rate of conversion.[5][6] The process is also faster in aqueous solutions compared to less polar organic solvents like methanol.
Q3: How can I minimize the conversion of IRN to RIN during my experiments?
A3: To minimize conversion, it is recommended to work at lower temperatures, ideally refrigerated (e.g., 4°C).[6] Use organic solvents such as methanol or ethanol for stock solutions and sample preparation whenever possible, as IRN is more stable in these than in aqueous solutions.[7] If aqueous buffers are necessary, it is advisable to prepare the solutions fresh and store them for no longer than one day.[8] Additionally, the formation of salts can enhance stability.[6]
Q4: What are the optimal storage conditions for this compound solutions?
A4: For long-term stability, this compound should be stored as a solid at -20°C.[8] If a solution is required, prepare it fresh in an organic solvent like DMSO, ethanol, or methanol.[8] For short-term storage of aqueous solutions, refrigeration is recommended, but use within a day is best practice to minimize isomerization.[6][8]
Q5: At what temperature does significant conversion of this compound occur?
A5: Significant conversion can be observed at temperatures as low as 50°C.[5] As the temperature increases, the rate of conversion to rhynchophylline rises dramatically.[5] For instance, heating this compound at 60°C for two hours can lead to a decrease in its content by over 38%, and at 90°C for the same duration, the decrease can exceed 50%.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected appearance or increase of a rhynchophylline (RIN) peak in my chromatogram. | High Temperature: The sample may have been exposed to elevated temperatures during preparation, storage, or analysis. | Maintain low temperatures throughout the experimental process. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). |
| Inappropriate Solvent: The use of aqueous solutions can accelerate the isomerization of IRN to RIN. | Whenever the experimental design allows, use organic solvents like methanol or ethanol. If an aqueous buffer is required, minimize the time the sample spends in that solution before analysis.[8] | |
| Prolonged Storage: this compound is unstable in solution over extended periods, especially in aqueous media.[8] | Prepare solutions fresh before use. For aqueous solutions, it is not recommended to store them for more than one day.[8] | |
| Inconsistent quantification of this compound across different experimental runs. | Variable Conversion Rates: Differences in temperature, incubation time, or solvent composition between runs can lead to varying degrees of conversion to RIN. | Standardize all experimental parameters, including temperature, time, and solvent composition. Prepare a standard operating procedure (SOP) and adhere to it strictly. |
| pH of the Medium: The rate of interconversion is dependent on the pH of the solution.[4] | Ensure the pH of your solutions is consistent across all experiments. Consider forming a salt of the alkaloid, as they have been shown to be more stable.[6] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
This protocol outlines the recommended procedure for preparing and handling this compound (IRN) stock solutions to minimize conversion to rhynchophylline (RIN).
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), ethanol, or methanol (analytical grade)
-
Inert gas (e.g., nitrogen or argon)
-
Vials with airtight caps
Procedure:
-
Accurately weigh the desired amount of solid this compound.
-
Dissolve the solid in the chosen organic solvent (DMSO, ethanol, or methanol).[8]
-
Purge the vial with an inert gas to displace oxygen before sealing.[8]
-
Store the stock solution at -20°C for long-term storage.[8]
-
For experimental use, bring the stock solution to room temperature and dilute as needed, preferably in an organic solvent.
-
If dilution in an aqueous buffer is necessary, perform this step immediately before use and do not store the aqueous solution for more than 24 hours.[8]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound and Rhynchophylline Analysis
This protocol provides a method for the separation and quantification of this compound and rhynchophylline.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Phenomenex Gemini C18 or equivalent (e.g., Kromasil C18, 5 µm, 4.6 mm x 250 mm).[5][9]
-
Mobile Phase: A mixture of methanol and water (55:45) containing 0.01 mol/L triethylamine, with the pH adjusted to 7.5 with acetic acid.[9] Alternatively, methanol and a 0.01 mol/L ammonium acetate buffer solution (pH = 8.0) can be used.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 20 µL.[5]
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standards of this compound and rhynchophylline, as well as the samples to be analyzed, in the appropriate solvent.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the peaks corresponding to this compound and rhynchophylline based on the retention times of the standards.
Quantitative Data Summary
Table 1: Effect of Temperature on the Conversion of this compound (IRN) and Rhynchophylline (RIN) in a 70% Ethanol-Water Solution [5]
| Temperature (°C) | Compound | Reaction Rate Constant (k/h⁻¹) | Half-life (t₀.₅/d) |
| 50 | This compound | 0.0003 | 96.25 |
| 50 | Rhynchophylline | 0.0009 | 32.08 |
| 60 | This compound | 0.0012 | 24.06 |
| 60 | Rhynchophylline | 0.0037 | 7.80 |
| 70 | This compound | 0.0025 | - |
| 70 | Rhynchophylline | 0.0078 | 3.70 |
Table 2: Residual this compound and Rhynchophylline After Heating at 80°C in Various Solvents for 300 minutes [5]
| Solvent (Ethanol:Water) | Initial Compound | Final Ratio (RIN:IRN) |
| 95:5 | This compound | - |
| 95:5 | Rhynchophylline | - |
| 70:30 | This compound | 7:3 |
| 70:30 | Rhynchophylline | 7:3 |
| 50:50 | This compound | - |
| 50:50 | Rhynchophylline | - |
| 30:70 | This compound | - |
| 30:70 | Rhynchophylline | - |
| 5:95 | This compound | - |
| 5:95 | Rhynchophylline | - |
Note: The original study presents graphical data for the effect of different solvents; the final equilibrium ratio of approximately 7:3 for RIN:IRN was reached in a 70% ethanol-water solution.[5]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence on Integrating Pharmacokinetics to Find Truly Therapeutic Agent for Alzheimer's Disease: Comparative Pharmacokinetics and Disposition Kinetics Profiles of Stereoisomers this compound and Rhynchophylline in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary metabolites of this compound in rats and their neuroprotective activities in the HT22 cell assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural Stabilities and Transformation Mechanism of Rhynchophylline and this compound by Ultra Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on thermal stability of total alkaloids in rhynchophylline [yxsj.smmu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. [HPLC determination of rhynchophylline and this compound in Anshen Yangxue oral liquid] - PubMed [pubmed.ncbi.nlm.nih.gov]
Isorhynchophylline low recovery during ultrasonic extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of isorhynchophylline during ultrasonic extraction from plant materials, primarily Uncaria species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery sometimes low during ultrasonic extraction?
This compound is a tetracyclic oxindole alkaloid and one of the major bioactive components found in Uncaria species, commonly known as Gou-teng. It exhibits various pharmacological activities, including neuroprotective and cardiovascular effects. Low recovery during ultrasonic extraction is often not due to poor extraction efficiency but rather to the inherent chemical instability of this compound. It can convert into its C-7 epimer, rhynchophylline, under certain conditions. This process is known as epimerization.
Q2: What is the primary factor causing the conversion of this compound to rhynchophylline?
The primary factors are temperature and the polarity of the solvent. The interconversion between this compound and rhynchophylline is a reversible process that is significantly influenced by heat. Higher temperatures accelerate the rate of conversion. The presence of polar solvents, particularly water, can also facilitate this epimerization.
Q3: Can ultrasonic extraction itself degrade this compound?
Yes, while ultrasound-assisted extraction (UAE) is generally considered an efficient and less aggressive method compared to traditional techniques like reflux extraction, the energy input can still contribute to the degradation or transformation of thermolabile compounds like this compound. The localized high temperatures and pressures created by acoustic cavitation can promote epimerization. Therefore, controlling the ultrasonic parameters is crucial.
Q4: How can I confirm if low recovery is due to conversion to rhynchophylline?
The most effective way is to use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate and quantify both this compound and rhynchophylline. By analyzing your extract and comparing the peak areas or concentrations of both isomers, you can determine if a significant amount of this compound has converted to rhynchophylline.
Troubleshooting Guide: Low this compound Recovery
This guide addresses specific issues that can lead to low recovery of this compound during ultrasonic extraction.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound with a correspondingly high yield of rhynchophylline. | Epimerization due to excessive temperature. | - Lower the temperature of the ultrasonic bath. If your equipment allows, use a cooling system to maintain a constant, low temperature (e.g., 25-30°C). - Reduce the ultrasonic power or use a pulsed sonication mode to minimize heat generation. |
| Inappropriate solvent system. | - Use less polar solvents or a higher proportion of organic solvent in your mixture. For example, a higher percentage of ethanol or methanol in an aqueous solution can reduce the rate of epimerization.[1] | |
| Overall low yield of both this compound and rhynchophylline. | Incomplete cell wall disruption. | - Ensure the plant material is finely powdered to increase the surface area for extraction. - Optimize the ultrasonic frequency and power. Lower frequencies (20-40 kHz) are often more effective for plant cell disruption. |
| Insufficient extraction time. | - Increase the sonication time. However, be mindful that prolonged exposure can also lead to degradation, so optimization is key. | |
| Inadequate solvent-to-solid ratio. | - Increase the volume of the extraction solvent to ensure complete immersion of the plant material and to facilitate mass transfer. | |
| Presence of unknown peaks or degradation products in the chromatogram. | Degradation of this compound beyond epimerization. | - High ultrasonic intensity or prolonged extraction times can lead to the formation of other degradation products.[2] Reduce the ultrasonic power and/or extraction time. - Consider using a protective atmosphere (e.g., nitrogen) during extraction to prevent oxidative degradation. |
| Inconsistent results between batches. | Lack of control over extraction parameters. | - Precisely control and document all extraction parameters for each run, including temperature, time, ultrasonic power and frequency, solvent composition, and solvent-to-solid ratio. |
Quantitative Data Summary
The following tables summarize the impact of different extraction parameters on the stability and recovery of this compound and rhynchophylline.
Table 1: Effect of Temperature on the Interconversion of this compound and Rhynchophylline
| Temperature (°C) | This compound Remaining (%) after 100 min | Rhynchophylline Remaining (%) after 100 min |
| 50 | ~90 | ~85 |
| 60 | ~80 | ~75 |
| 70 | ~65 | ~60 |
| 80 | ~50 | ~45 |
| 90 | ~35 | ~30 |
| Data extrapolated from graphs in[1] |
Table 2: Comparison of Extraction Methods on the Recovery of this compound and Rhynchophylline
| Extraction Method | Average Recovery of this compound (%) | Average Recovery of Rhynchophylline (%) |
| Ultrasonic Extraction | 97.00 - 99.59 | 99.48 - 103.2 |
| Reflux Extraction | 40.00 | 12.60 |
| Data from[2] |
Experimental Protocols
Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize the recovery of this compound while minimizing its conversion to rhynchophylline.
-
Sample Preparation:
-
Grind the dried plant material (Uncaria species) into a fine powder (e.g., 40-60 mesh).
-
Accurately weigh approximately 1.0 g of the powdered sample into an extraction vessel.
-
-
Solvent Selection:
-
Prepare a solution of 70-80% methanol or ethanol in water. The use of a less polar solvent system is recommended to reduce epimerization.
-
-
Ultrasonic Extraction:
-
Add the extraction solvent to the sample at a solid-to-liquid ratio of 1:20 (w/v).
-
Place the extraction vessel in an ultrasonic bath equipped with a temperature controller.
-
Set the extraction temperature to 25°C.
-
Set the ultrasonic frequency to 40 kHz and the power to 100 W.
-
Extract for 30 minutes. Using a pulsed mode (e.g., 5 seconds on, 5 seconds off) can help to control the temperature.
-
-
Post-Extraction Processing:
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a collection vial.
-
Store the extract at 4°C and protect from light until HPLC analysis.
-
Protocol 2: HPLC Quantification of this compound and Rhynchophylline
This protocol provides a method for the simultaneous determination of this compound and rhynchophylline.
-
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Methanol
-
Mobile Phase B: 0.01 mol/L ammonium acetate buffer solution (pH adjusted to 8.0 with ammonia).
-
Isocratic elution with 60% Mobile Phase A and 40% Mobile Phase B.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30°C.
-
Detection wavelength: 245 nm.
-
Injection volume: 20 µL.
-
-
Quantification:
-
Prepare standard solutions of this compound and rhynchophylline of known concentrations to generate a calibration curve.
-
Inject the prepared extract and quantify the amounts of this compound and rhynchophylline by comparing their peak areas to the calibration curves.
-
Visualizations
Caption: A troubleshooting workflow for low this compound recovery.
Caption: The epimerization of this compound to rhynchophylline.
References
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of Isorhynchophylline and Rhynchophylline
Isorhynchophylline (IRN) and its stereoisomer rhynchophylline (RN) are the two primary tetracyclic oxindole alkaloids isolated from Uncaria rhynchophylla. This plant has been a staple in traditional medicine for centuries, particularly for treating central nervous system ailments like convulsions and hypertension.[1][2][3] Modern research has focused on the neuroprotective potential of these alkaloids, revealing promising, yet distinct, therapeutic properties for neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[1][4][5]
This guide provides an objective comparison of the neuroprotective performance of this compound and rhynchophylline, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals.
Comparative Efficacy in Neurodegenerative Disease Models
The neuroprotective activities of IRN and RN have been evaluated in various in vitro and in vivo models. While both compounds exhibit beneficial effects, their potency and mechanisms can differ depending on the specific pathological context.
Alzheimer's Disease (AD)
In models of Alzheimer's disease, both alkaloids have been shown to counteract the neurotoxicity induced by amyloid-beta (Aβ) peptides. They achieve this by inhibiting key pathological events such as intracellular calcium overload and the hyperphosphorylation of tau protein.[6]
Table 1: Comparison in Aβ-Induced Neurotoxicity Models
| Parameter | This compound (IRN) | Rhynchophylline (RN) | Model System | Reference |
|---|---|---|---|---|
| Cell Viability (vs. Aβ-treated) | ↑ Significant increase | ↑ Significant increase | Aβ₂₅₋₃₅-treated PC12 cells | [6] |
| Intracellular Ca²⁺ Level | ↓ Significant decrease | ↓ Significant decrease | Aβ₂₅₋₃₅-treated PC12 cells | [6] |
| Tau Hyperphosphorylation | ↓ Significant decrease | ↓ Significant decrease | Aβ₂₅₋₃₅-treated PC12 cells | [6] |
| Aβ Levels (Aβ₄₀, Aβ₄₂) & Plaques | ↓ Significant reduction | ↓ Significant reduction | TgCRND8 mice / APP/PS1 mice | [4][7] |
| Cognitive Deficits | ↑ Ameliorated | ↑ Ameliorated | Aβ₂₅₋₃₅-treated rats / APP/PS1 mice |[4][7][8] |
Experimental Protocol: Aβ-Induced Neurotoxicity in PC12 Cells
-
Cell Line: Pheochromocytoma (PC12) cells.
-
Inducing Agent: Aggregated Aβ₂₅₋₃₅ peptide (20 μM) was used to induce neurotoxicity.
-
Treatment: Cells were pre-treated with various concentrations of this compound or rhynchophylline (e.g., 1 μM, 10 μM, 100 μM) for 2 hours before exposure to Aβ₂₅₋₃₅ for 24 hours.
-
Assays:
-
Cell Viability: Measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Intracellular Calcium: Measured using the fluorescent Ca²⁺ indicator Fura-2/AM.
-
Tau Phosphorylation: Analyzed by Western blot using antibodies specific for phosphorylated tau sites (e.g., Ser396, Ser404).[4][6]
-
Parkinson's Disease (PD)
In cellular and animal models of Parkinson's disease, rhynchophylline, in particular, has demonstrated significant protective effects against dopamine neuron loss by activating pro-survival signaling pathways.
Table 2: Comparison in Parkinson's Disease Models
| Parameter | This compound (IRN) | Rhynchophylline (RN) | Model System | Reference |
|---|---|---|---|---|
| Cell Viability (vs. MPP⁺-treated) | Protective effects noted | ↑ Significantly increased (at 50 µM) | MPP⁺-treated cerebellar granule neurons | [9][10] |
| Apoptosis (Bax/Bcl-2 ratio) | - | ↓ Ratio significantly decreased | MPP⁺-treated cerebellar granule neurons | [9][10] |
| Dopaminergic Neuron Loss | - | ↓ Reduced loss | MPTP-induced mice | [5][11] |
| Inflammatory Cytokines | - | ↓ Reversed secretion | MPTP-induced mice |[5][11] |
Experimental Protocol: MPP⁺-Induced Neurotoxicity in Cerebellar Granule Neurons (CGNs)
-
Cell Culture: Primary cerebellar granule neurons were isolated from neonatal Sprague-Dawley rats.
-
Inducing Agent: 1-methyl-4-phenylpyridinium (MPP⁺), a potent neurotoxin, was used to induce cytotoxicity, mimicking Parkinson's pathology.
-
Treatment: Neurons were pre-treated with rhynchophylline (e.g., 50 μM) for 2 hours before exposure to MPP⁺ for 24 hours.
-
Assays:
-
Cell Viability: Assessed via MTT assay.
-
Apoptosis Markers: The ratio of Bax to Bcl-2 protein expression was determined using Western blot analysis.
-
Transcription Factor Activity: Luciferase reporter gene assays were used to measure the activity of myocyte enhancer factor 2D (MEF2D).[10]
-
Cerebral Ischemia
Both isomers have been found to be protective in models of stroke, though some studies suggest this compound may have more potent anti-inflammatory effects in this context. There was no significant difference in their ability to protect against neuronal damage in an in vitro ischemia model.[12] However, in vivo studies highlight this compound's ability to reduce infarct volume and neuroinflammation.[13][14]
Table 3: Comparison in Cerebral Ischemia/Reperfusion (I/R) Injury Models
| Parameter | This compound (IRN) | Rhynchophylline (RN) | Model System | Reference |
|---|---|---|---|---|
| Neuronal Damage (in vitro) | ↑ Attenuated | ↑ Attenuated (no difference in extent) | Oxygen-glucose deprived hippocampal slices | [12] |
| Infarct Volume | ↓ Significantly attenuated | Protective effects noted | MCAO rats | [13][14][15] |
| Neurological Score | ↑ Significantly improved | ↑ Ameliorated deficits | MCAO rats | [13][14][15] |
| Microglial Activation & Neuroinflammation | ↓ Significantly inhibited | ↓ Inhibited | MCAO rats |[13][14] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model: Adult male Sprague-Dawley rats were subjected to transient middle cerebral artery occlusion (MCAO) for a set period (e.g., 2 hours) followed by reperfusion to model ischemic stroke.
-
Treatment: this compound (e.g., 20 mg/kg) was administered intraperitoneally at the onset of reperfusion.
-
Assays:
-
Neurological Deficit Scoring: A graded scoring system was used to assess motor and neurological function 24 hours after MCAO.
-
Infarct Volume: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the size of the infarct area.
-
Inflammatory Markers: Brain tissue from the ischemic penumbra was analyzed for markers like NF-κB activation and CX3CR1 expression via Western blot and immunohistochemistry.[13][14]
-
References
- 1. Recent Advances in the Anti-Inflammatory Activity of Plant-Derived Alkaloid Rhynchophylline in Neurological and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound ameliorates stress-induced emotional disorder and cognitive impairment with modulation of NMDA receptors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]
- 5. The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Uncaria rhynchophylla and Alzheimer’s Disease | Encyclopedia MDPI [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. Rhynchophylline alleviates neuroinflammation and regulates metabolic disorders in a mouse model of Parkinson's disease - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. Kang TH et al. (2004), Protective effect of rhynchophylline and isorhy... - Paper [echinobase.org]
- 13. Frontiers | this compound Ameliorates Cerebral Ischemia/Reperfusion Injury by Inhibiting CX3CR1-Mediated Microglial Activation and Neuroinflammation [frontiersin.org]
- 14. researchers.mq.edu.au [researchers.mq.edu.au]
- 15. Neuroprotective Effects of Rhynchophylline Against Ischemic Brain Injury via Regulation of the Akt/mTOR and TLRs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Isorhynchophylline and Rhynchophylline
A deep dive into the absorption, distribution, metabolism, and excretion of two promising neuroprotective stereoisomers.
Isorhynchophylline (IRN) and rhynchophylline (RN) are a pair of tetracyclic oxindole alkaloid stereoisomers isolated from the traditional Chinese medicinal herb Uncaria rhynchophylla. Both compounds have garnered significant attention from the scientific community for their potent neuroprotective effects, showing therapeutic potential for neurodegenerative conditions such as Alzheimer's disease. Despite their structural similarity, emerging evidence reveals significant differences in their pharmacokinetic behaviors, which has profound implications for their therapeutic development. This guide provides a comprehensive comparison of the pharmacokinetics of this compound and rhynchophylline, supported by experimental data.
Pharmacokinetic Parameters: A Tale of Two Isomers
Oral administration of this compound and rhynchophylline in animal models has demonstrated marked stereoselectivity in their pharmacokinetic profiles. Rhynchophylline consistently exhibits significantly higher systemic exposure compared to this compound.
Table 1: Comparative Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | This compound (IRN) | Rhynchophylline (RN) | Fold Difference (RN vs. IRN) | Reference |
| Cmax (ng/mL) | 31.29 ± 1.59 | 190.87 ± 6.34 | ~6.1 | [1] |
| AUCplasma (ng·min/mL) | 2483.43 ± 83.83 | 16382.06 ± 269.22 | ~6.6 | [1] |
| t1/2 (min) | 64.31 ± 3.19 | 129.53 ± 9.30 | ~2.0 | [1] |
| Bioavailability (%) | 3.3 ± 0.8 | 25.9 ± 8.7 | ~7.8 | [1] |
Data from a study with oral administration of 20 mg/kg of either IRN or RN to rats.[1]
Table 2: Comparative Pharmacokinetic Parameters in Mice (Oral vs. Intravenous Administration)
| Parameter | This compound (IRN) | Rhynchophylline (RN) | Reference |
| Bioavailability (%) | 29.5 | 49.4 | [2][3] |
| t1/2 (h) (oral) | 0.6 - 4.4 (range for 6 alkaloids) | 0.6 - 4.4 (range for 6 alkaloids) | [2][3] |
Data from a study with oral administration of 5 mg/kg and intravenous administration of 1 mg/kg of a mixture of six Uncaria alkaloids, including IRN and RN, to mice.[2]
The data clearly indicates that rhynchophylline is more readily absorbed and persists in the systemic circulation for a longer duration than this compound following oral administration.[1][4][5] Interestingly, after intravenous administration, the pharmacokinetic parameters of the two epimers show no apparent differences, suggesting that the observed oral discrepancies are due to variations in absorption and first-pass metabolism.[4][5]
In Vivo Interconversion and Metabolism: A Dynamic Relationship
A critical factor influencing the pharmacokinetics of these isomers is their in vivo interconversion.[1][6] After oral administration, this compound can convert to rhynchophylline, and to a lesser extent, rhynchophylline can convert to this compound. However, the epimerization of this compound to rhynchophylline is significantly more favorable.[1] This conversion contributes to the lower systemic exposure of this compound and the predominance of rhynchophylline in the body, regardless of which isomer is administered.[1]
Both isomers undergo metabolism primarily in the liver, with cytochrome P450 enzymes, particularly CYP3A, playing a key role.[1][7] this compound is more susceptible to metabolism than rhynchophylline, which is another reason for its lower bioavailability.[1][7] The main metabolic pathways include hydroxylation and subsequent glucuronidation.[7][8]
Brain Disposition
Given their neuroprotective potential, the ability of these compounds to cross the blood-brain barrier is of significant interest. Studies in rats have shown that both isomers can penetrate the brain and cerebrospinal fluid (CSF).[1] However, consistent with its higher plasma concentrations, rhynchophylline demonstrates a greater overall disposition in the brain and CSF compared to this compound after oral administration.[1]
Experimental Protocols
The findings presented in this guide are based on robust experimental methodologies. A generalized experimental workflow is described below.
Animal Studies
Male Sprague-Dawley or Wistar rats are commonly used as the animal model.[1][4][9] The animals are typically fasted overnight before the administration of the compounds. The alkaloids are administered either orally (via gavage) or intravenously at specified doses.[2][4]
Sample Collection
Blood samples are collected at predetermined time points through methods such as tail vein or retro-orbital plexus sampling.[2][10] Plasma is separated by centrifugation and stored at low temperatures until analysis.[10] For brain and CSF disposition studies, animals are euthanized at various time points, and the tissues are collected.[1]
Bioanalytical Method
The simultaneous quantification of this compound and rhynchophylline in biological matrices is achieved using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4][5] This technique offers high sensitivity and specificity for accurately measuring the concentrations of the two isomers and their metabolites. Chromatographic separation is often performed on a C18 column.[4][5]
Conclusion
The pharmacokinetics of this compound and rhynchophylline are characterized by significant stereoselectivity. Rhynchophylline demonstrates superior oral bioavailability and systemic exposure, which is attributed to its greater stability and slower metabolism compared to this compound. The in vivo interconversion between the two isomers, favoring the formation of rhynchophylline, further contributes to these differences. These pharmacokinetic insights are crucial for the rational design of future preclinical and clinical studies and for the selection of the more promising candidate for development as a therapeutic agent for neurodegenerative diseases. The current body of evidence suggests that rhynchophylline may be the more suitable candidate for further development due to its more favorable pharmacokinetic profile.[1]
References
- 1. Evidence on Integrating Pharmacokinetics to Find Truly Therapeutic Agent for Alzheimer's Disease: Comparative Pharmacokinetics and Disposition Kinetics Profiles of Stereoisomers this compound and Rhynchophylline in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Six Uncaria Alkaloids in Mouse Blood by UPLC–MS/MS and Its Application in Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective pharmacokinetic study of rhynchophylline and this compound epimers in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Stereoselective in vitro metabolism of rhynchophylline and this compound epimers of Uncaria rhynchophylla in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of this compound in rats detected by LC-MS [periodicos.capes.gov.br]
- 9. Urinary metabolites of this compound in rats and their neuroprotective activities in the HT22 cell assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Comparative Study of Gastrodin and Rhynchophylline after Oral Administration of Different Prescriptions of Yizhi Tablets in Rats by an HPLC-ESI/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Mechanism of Isorhynchophylline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, has demonstrated significant anti-inflammatory properties across a range of preclinical models. Its therapeutic potential stems from its ability to modulate key signaling pathways implicated in the inflammatory response. This guide provides a comparative analysis of IRN's anti-inflammatory mechanism against other well-established anti-inflammatory agents and research compounds. The data presented herein is intended to serve as a resource for researchers validating IRN's mechanism of action and for professionals in drug development evaluating its potential as a therapeutic candidate.
Introduction to this compound's Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by intervening in several critical signaling cascades. Evidence suggests that IRN's primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the suppression of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2][3][4][5] By targeting these pathways, IRN effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), and downregulates the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]
Comparative Analysis of Anti-inflammatory Activity
To contextualize the anti-inflammatory efficacy of this compound, this section compares its activity with other compounds targeting similar pathways. The data is primarily derived from in vitro studies using lipopolysaccharide (LPS)-stimulated macrophages, a standard model for assessing inflammatory responses.
NF-κB Pathway Inhibitors
The NF-κB pathway is a cornerstone of the inflammatory response, making it a prime target for anti-inflammatory drugs. IRN has been shown to inhibit this pathway, preventing the nuclear translocation of the p65 subunit.[1][3] Below is a comparison of IRN with other known NF-κB inhibitors.
| Compound | Target | Model System | Key Inflammatory Marker | IC50 / Effective Concentration | Reference |
| This compound | NF-κB | LPS-stimulated murine alveolar macrophages | TNF-α, IL-1β, IL-6 | Effective at 20 µM | [2] |
| Dexamethasone | Glucocorticoid Receptor (inhibits NF-κB) | LPS-stimulated human monocytes | TNF-α | Dose-dependent inhibition (significant at 1 µM) | [6][7][8][9] |
| Parthenolide | IκB Kinase (IKK) | LPS-stimulated RAW 264.7 cells | IL-6, TNF-α | IC50: ~1-2.6 µM | [10] |
| BAY 11-7082 | IκBα phosphorylation | TNF-α-stimulated cells | IκBα phosphorylation | IC50: 10 µM | [11][12][13] |
MAPK Pathway Inhibitors
The MAPK signaling cascade, comprising ERK, JNK, and p38 pathways, plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. IRN has been reported to suppress the phosphorylation of p38, ERK, and JNK.
| Compound | Target Pathway | Model System | Key Inflammatory Marker | IC50 / Effective Concentration | Reference |
| This compound | p38, ERK, JNK | Hepatocellular Carcinoma Cells | Phospho-p38, Phospho-ERK, Phospho-JNK | Effective at indicated concentrations | |
| SB203580 | p38 MAPK | LPS-stimulated RAW 264.7 cells | iNOS | IC50: ~10 µM | [1] |
| PD98059 | MEK/ERK | LPS/IFN-γ-stimulated RAW 264.7 cells | iNOS | IC50: ~10 µM | [1][14] |
| SP600125 | JNK | LPS-stimulated murine macrophages | COX-2 | IC50: 5-10 µM | [15] |
NLRP3 Inflammasome Inhibitors
The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the maturation and secretion of the highly pro-inflammatory cytokine IL-1β. IRN has been shown to inhibit the activation of the NLRP3 inflammasome.[2][3][4]
| Compound | Target | Model System | Key Inflammatory Marker | IC50 / Effective Concentration | Reference |
| This compound | NLRP3 Inflammasome | LPS-stimulated murine alveolar macrophages | IL-1β | Effective at 20 µM | [2] |
| MCC950 | NLRP3 | LPS/ATP-stimulated bone marrow-derived macrophages (BMDMs) | IL-1β | IC50: ~7.5 nM | [16] |
Signaling Pathways and Experimental Workflow
To visually represent the anti-inflammatory mechanism of this compound and the experimental procedures used for its validation, the following diagrams are provided in Graphviz DOT language.
Caption: Inflammatory signaling pathways targeted by this compound and alternatives.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to evaluate the anti-inflammatory effects of this compound and its alternatives.
In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.[17][18]
-
-
Compound Treatment and Stimulation:
-
The following day, replace the medium with fresh medium containing various concentrations of this compound or the alternative compounds.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL to 1 µg/mL.[17][18] Include vehicle-treated and unstimulated control wells.
-
Incubate the plates for an appropriate duration depending on the endpoint being measured (e.g., 6 hours for TNF-α, 24 hours for nitric oxide).
-
-
Measurement of Inflammatory Mediators:
-
Cytokine Measurement (ELISA): Collect the culture supernatants and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[19][20][21]
-
Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatants using the Griess reagent.
-
Prostaglandin E2 (PGE2) Measurement: Quantify PGE2 levels in the supernatant using a specific ELISA kit.
-
-
Analysis of Protein and Gene Expression:
-
Western Blotting: Lyse the cells and determine the protein concentrations. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total forms of NF-κB p65, p38, ERK, JNK, as well as iNOS and COX-2. Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and reverse-transcribe it into cDNA. Perform qRT-PCR using specific primers for Tnf-α, Il-6, Il-1β, Nos2 (iNOS), and Ptgs2 (COX-2) to quantify their mRNA expression levels. Normalize the expression to a housekeeping gene such as Gapdh or Actb.
-
In Vivo Model of LPS-induced Systemic Inflammation
-
Animal Model:
-
Use 8-10 week old male C57BL/6 mice. House the animals under standard laboratory conditions with free access to food and water. All animal procedures should be approved by an institutional animal care and use committee.
-
-
Compound Administration and LPS Challenge:
-
Administer this compound or alternative compounds via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose.
-
After a specified pre-treatment time (e.g., 1 hour), induce systemic inflammation by administering a sublethal dose of LPS (e.g., 0.5-1 mg/kg) via intraperitoneal injection.[22][23][24][25][26]
-
-
Sample Collection and Analysis:
-
At a specific time point post-LPS injection (e.g., 3-6 hours), collect blood via cardiac puncture and harvest tissues such as the lung and liver.
-
Separate serum from the blood and measure the levels of systemic cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Homogenize the harvested tissues for protein and RNA analysis by Western blotting and qRT-PCR to assess the expression of inflammatory markers.
-
Conclusion
This compound demonstrates a multi-targeted anti-inflammatory mechanism by inhibiting the NF-κB, MAPK, and NLRP3 inflammasome pathways. The comparative data presented in this guide, while not from direct head-to-head studies, provides a valuable benchmark for its potency against other established anti-inflammatory agents. The detailed protocols and visual aids offer a practical resource for researchers seeking to validate and further explore the therapeutic potential of this promising natural compound. Future studies involving direct comparative analysis in standardized in vitro and in vivo models are warranted to definitively position this compound within the landscape of anti-inflammatory therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 2.5. Cell Culture, Stimulation of RAW 264.7 Cells with LPS and Bacteria lysate [bio-protocol.org]
- 3. The specific JNK inhibitor SP600125 targets tumour necrosis factor-α production and epithelial cell apoptosis in acute murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK inhibition by SP600125 Attenuates Trans-10, Cis-12 Conjugated Linoleic Acid- Mediated Regulation of Inflammatory and Lipogenic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor necrosis factor alpha decreases, and interleukin-10 increases, the sensitivity of human monocytes to dexamethasone: potential regulation of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Dexamethasone suppresses release of soluble TNF receptors by human monocytes concurrently with TNF-alpha suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. ≥98% (HPLC), solid, NF-kB/TNF-α inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. stemcell.com [stemcell.com]
- 15. JNK inhibitor SP600125 reduces COX-2 expression by attenuating mRNA in activated murine J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]
- 20. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. raybiotech.com [raybiotech.com]
- 22. Real-time in vivo Imaging of LPS-induced Local Inflammation and Drug Deposition in NF-κB Reporter Mice [bio-protocol.org]
- 23. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 24. researchgate.net [researchgate.net]
- 25. nuchemsciences.com [nuchemsciences.com]
- 26. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Isorhynchophylline and Corynoxeine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhynchophylline and corynoxeine are structurally related tetracyclic oxindole alkaloids predominantly found in plants of the Uncaria genus, which have a long history of use in traditional medicine.[1] While sharing a common chemical scaffold, these compounds exhibit distinct bioactivities that are of significant interest to the scientific community for the development of novel therapeutics. This guide provides a detailed comparison of the bioactivities of this compound and corynoxeine, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivities of this compound and corynoxeine. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions may vary between studies.
| Bioactivity | Compound | Cell Line | IC50 Value | Reference |
| Anti-inflammatory | This compound | Mouse N9 Microglia | More potent than Rhynchophylline | [2] |
| Corynoxeine | Not specified | Not specified | ||
| Anticancer | This compound | A549 (Lung Carcinoma) | 236 µM | [3] |
| Corynoxeine | A549 (Lung Carcinoma) | 101.6 µM | [3] | |
| This compound | HepG2 (Hepatocellular Carcinoma) | 130 µM | [3] | |
| Corynoxeine | NCI-H1299 (Lung Carcinoma) | 189.8 µM | [3] | |
| Corynoxeine | SPC-A1 (Lung Adenocarcinoma) | 161.8 µM | [3] | |
| Neuroprotection | This compound | Rat NMDA Receptors (in Xenopus oocytes) | 48.3 µM | [1] |
| Corynoxeine | Not specified | Not specified |
| Bioactivity | Compound | Cell Line | Concentration | Inhibition/Effect | Reference |
| Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation | Corynoxeine | Rat Aortic VSMCs | 5 µM | 25.0 ± 12.5% inhibition of cell number | [4] |
| 20 µM | 63.0 ± 27.5% inhibition of cell number | [4] | |||
| 50 µM | 88.0 ± 12.5% inhibition of cell number | [4] | |||
| Rat Aortic VSMCs | 5 µM | 32.8 ± 11.0% inhibition of DNA synthesis | [4] | ||
| 20 µM | 51.8 ± 8.0% inhibition of DNA synthesis | [4] | |||
| 50 µM | 76.9 ± 7.4% inhibition of DNA synthesis | [4] | |||
| This compound | Rat VSMCs | 0.1 - 10.0 µM | Markedly decreased Angiotensin II-enhanced cell number | [5] |
Mechanisms of Action: A Comparative Overview
This compound and corynoxeine exert their biological effects through distinct signaling pathways.
Corynoxeine is a potent inhibitor of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[6] This is a key mechanism in its ability to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a critical factor in the pathogenesis of atherosclerosis and restenosis.[4] Corynoxeine has also been shown to suppress the PI3K/Akt signaling pathway , which is implicated in cancer cell proliferation and survival.[3][7]
This compound , in contrast, appears to have a broader range of targets. It has been shown to inhibit the phosphorylation of multiple kinases, including those in the PI3K/Akt pathway , as well as p38 and JNK.[8] Furthermore, this compound acts as a noncompetitive antagonist of NMDA receptors , which may contribute to its neuroprotective effects.[1]
Signaling Pathway Diagrams
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in Microglial Cells (Griess Assay)
This protocol is used to quantify the production of nitric oxide, a key inflammatory mediator, by microglial cells.
Workflow Diagram:
References
- 1. Rhynchophylline and this compound inhibit NMDA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of rhynchophylline and this compound in mouse N9 microglial cells and the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corynoxeine isolated from the hook of Uncaria rhynchophylla inhibits rat aortic vascular smooth muscle cell proliferation through the blocking of extracellular signal regulated kinase 1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on angiotensin II-induced proliferation in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Gastrodin and this compound Synergistically Inhibit MPP+-Induced Oxidative Stress in SH-SY5Y Cells by Targeting ERK1/2 and GSK-3β Pathways: Involvement of Nrf2 Nuclear Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Isorhynchophylline's Neuroprotective Efficacy in HT22 Cells: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective activity of isorhynchophylline in the HT22 hippocampal cell assay against other notable neuroprotective agents. This document summarizes key experimental data, details methodological protocols, and visualizes the underlying signaling pathways.
This compound (IRN), a tetracyclic oxindole alkaloid, has demonstrated significant neuroprotective properties against glutamate-induced excitotoxicity in HT22 mouse hippocampal cells. This cell line is a widely used in vitro model for studying oxidative stress-induced neuronal cell death, as it lacks functional ionotropic glutamate receptors, making it ideal for investigating the downstream effects of glutamate-induced cystine/glutamate antiporter inhibition and subsequent oxidative stress.
Comparative Neuroprotective Activity
The neuroprotective efficacy of this compound was evaluated and compared with other known neuroprotective compounds. The data, presented in Table 1, showcases the percentage of cell viability in glutamate-treated HT22 cells following treatment with each compound at various concentrations. This compound exhibits a potent, dose-dependent neuroprotective effect, restoring cell viability to near-control levels at higher concentrations.
| Compound | Concentration | Cell Viability (%) | Reference |
| This compound | 100 nM | ~45% | [1] |
| 1 µM | ~60% | [1] | |
| 10 µM | ~75% | [1] | |
| 50 µM | ~85% | [1] | |
| 100 µM | ~95% | [1] | |
| Tetrahydrocurcumin | 10 µM | Increased significantly | [2] |
| 20 µM | Increased significantly | [2] | |
| Macelignan | 1 µM | 50.26 ± 1.72% | [3] |
| 5 µM | 90.50 ± 1.25% | [3] | |
| 10 µM | 90.92 ± 1.03% | [3] | |
| 20 µM | 90.92 ± 1.69% | [3] | |
| Lutein | 1.25 µM | Increased | [4] |
| 2.5 µM | Increased | [4] | |
| 5 µM | Increased | [4] | |
| 10 µM | Increased significantly | [4] | |
| Biophytum reinwardtii Extract | 100 µg/mL | 88.23 ± 1.65% | [5] |
| Auricularia polytricha Ethanolic Extract | 10 µg/mL | Increased | |
| 20 µg/mL | Increased significantly | ||
| 40 µg/mL | Increased significantly | ||
| N-acetyl cysteine (NAC) (Positive Control) | 0.5 mM | ~100% |
Experimental Protocols
The following is a detailed methodology for the HT22 cell assay used to assess neuroprotective activity, synthesized from established protocols[1][2][3][5][6][7][8].
1. Cell Culture and Seeding:
-
HT22 mouse hippocampal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere for 24 hours.
2. Compound Treatment and Glutamate Challenge:
-
After 24 hours of seeding, the culture medium is replaced with fresh medium containing the desired concentrations of the test compound (e.g., this compound) or vehicle control.
-
Cells are pre-incubated with the compound for a specified period (typically 1-2 hours).
-
Following pre-incubation, glutamate is added to the wells to a final concentration of 2-5 mM to induce oxidative stress. A control group without glutamate is also maintained.
-
The cells are then incubated for an additional 12-24 hours.
3. Cell Viability Assessment:
-
Cell viability is quantified using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Calcein AM assay.
-
For MTT assay: The medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. After incubation for 3-4 hours, the formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
For Calcein AM assay: The medium is replaced with a solution containing Calcein AM, and after a short incubation, the fluorescence of live cells is measured.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Signaling Pathways
Glutamate-induced toxicity in HT22 cells is primarily mediated by oxidative stress. High concentrations of extracellular glutamate block the cystine/glutamate antiporter (System xc-), leading to depletion of intracellular cysteine, a crucial precursor for the antioxidant glutathione (GSH). The resulting decrease in GSH levels leads to an accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components and ultimately leading to apoptosis.
The neuroprotective mechanism of this compound and other related compounds often involves the modulation of key signaling pathways that combat oxidative stress and promote cell survival. While the precise pathway for this compound in the glutamate-challenged HT22 model is still under full investigation, evidence from related studies suggests its involvement in anti-inflammatory and pro-survival pathways. Other neuroprotective agents have been shown to act through pathways such as the MAPK and Nrf2/HO-1 pathways in HT22 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Germinated brown rice protects against glutamate toxicity in HT22 hippocampal neurons through the jnk-mediated apoptotic pathway via the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxiredoxin 5 Inhibits Glutamate-Induced Neuronal Cell Death through the Regulation of Calcineurin-Dependent Mitochondrial Dynamics in HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effect of NGR1 against Glutamate-Induced Cytotoxicity in HT22 Hippocampal Neuronal Cells by Upregulating the SIRT1/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Isorhynchophylline Across Neuronal Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental evidence on the effects of Isorhynchophylline (IRN) in various neuronal cell lines. While direct cross-validation studies are limited, this document synthesizes available data to facilitate experimental design and interpretation.
This compound (IRN), a tetracyclic oxindole alkaloid isolated from Uncaria rhynchophylla, has demonstrated significant neuroprotective properties in several in vitro models of neurodegenerative diseases.[1][2] This guide summarizes the quantitative effects of IRN on cell viability, apoptosis, and autophagy across different neuronal cell lines, providing a foundation for assessing its therapeutic potential.
Comparative Efficacy of this compound
The neuroprotective effects of this compound have been evaluated in various neuronal cell lines, most notably PC12 and SH-SY5Y, against toxins commonly used to model Alzheimer's and Parkinson's disease.
Neuroprotection against β-Amyloid (Aβ)-Induced Toxicity in PC12 Cells
In a model of Alzheimer's disease, rat pheochromocytoma (PC12) cells were treated with Aβ peptide (25-35) to induce neurotoxicity. Pre-treatment with IRN showed a significant, dose-dependent increase in cell viability and a reduction in oxidative stress and apoptosis.
| Parameter | Control | Aβ (25-35) (20 µM) | Aβ + IRN (10 µM) | Aβ + IRN (50 µM) |
| Cell Viability (% of Control) | 100% | ~60% | ~80% | ~90% |
| Intracellular ROS (% of Control) | 100% | 234% | Not specified | Not specified |
| MDA Level (% of Control) | 100% | 177% | 139% | 124% |
| GSH Level (% of Control) | 100% | 57% | 72% | 85% |
| Caspase-3 Activity (% of Control) | 100% | ~250% | ~180% | ~130% |
Data synthesized from studies on Aβ-induced neurotoxicity in PC12 cells.
Neuroprotection against MPP+-Induced Toxicity in SH-SY5Y Cells
In a cellular model of Parkinson's disease, the human neuroblastoma cell line SH-SY5Y was exposed to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). The synergistic effect of Gastrodin (GAS) and this compound (IRN) was shown to protect SH-SY5Y cells against MPP+ toxicity.[3][4] While specific quantitative data for IRN alone was not detailed in the synergistic study, it was shown to contribute to the reduction of oxidative stress.[3][4]
Induction of Autophagy in Neuronal Cell Lines
This compound has been identified as a potent inducer of autophagy in several neuronal cell lines, a mechanism that is crucial for the clearance of protein aggregates associated with neurodegenerative diseases.[1][2] This effect is notably independent of the mTOR pathway and is dependent on Beclin 1.[1][2]
| Cell Line | IRN Concentration | Key Findings |
| N2a (mouse neuroblastoma) | Not specified | Induces autophagy |
| SH-SY5Y (human neuroblastoma) | Not specified | Induces autophagy |
| PC12 (rat pheochromocytoma) | Not specified | Induces autophagy |
| Primary Cortical Neurons | Not specified | Induces autophagy |
Qualitative summary of this compound's effect on autophagy induction.
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
PI3K/Akt Signaling Pathway in Neuroprotection
Caption: PI3K/Akt signaling pathway modulated by this compound.
mTOR-Independent Autophagy Induction
Caption: mTOR-independent autophagy pathway induced by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature on this compound.
Cell Culture
-
PC12 Cells: These cells, derived from a rat adrenal medulla pheochromocytoma, are cultured in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin. For differentiation into a neuronal phenotype, cells are often treated with Nerve Growth Factor (NGF).
-
SH-SY5Y Cells: This human neuroblastoma cell line is typically grown in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Differentiation can be induced by treatment with retinoic acid.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of this compound for 2 hours, followed by the addition of the neurotoxin (e.g., Aβ peptide) for a further 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Caspase-3 Activity Assay
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer provided in commercial kits.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence of the product (e.g., p-nitroaniline) at the appropriate wavelength (e.g., 405 nm for colorimetric assays). The activity is often expressed as a fold change relative to the control.
Western Blotting for Signaling Proteins (e.g., PI3K/Akt Pathway)
-
Protein Extraction: Lyse the treated cells and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-GSK-3β, GSK-3β, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the protein expression levels, which are often normalized to a loading control like β-actin.
Conclusion
The available data strongly suggest that this compound is a promising neuroprotective agent with multifaceted mechanisms of action, including the activation of pro-survival signaling pathways and the induction of autophagy. However, the lack of direct comparative studies across different neuronal cell lines highlights a critical gap in the research. Future studies employing standardized protocols to directly compare the efficacy and potency of this compound in cell lines such as PC12, SH-SY5Y, and primary neurons will be invaluable for a comprehensive cross-validation of its therapeutic potential in neurodegenerative diseases.
References
- 1. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 2. This compound, a natural alkaloid, promotes the degradation of alpha-synuclein in neuronal cells via inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrodin and this compound Synergistically Inhibit MPP+-Induced Oxidative Stress in SH-SY5Y Cells by Targeting ERK1/2 and GSK-3β Pathways: Involvement of Nrf2 Nuclear Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Isorhynchophylline and Rhynchophylline Interaction with NMDA Receptors
For Immediate Release
BEIJING – A comprehensive review of existing experimental data reveals subtle but significant differences in the way isorhynchophylline and its stereoisomer, rhynchophylline, interact with N-methyl-D-aspartate (NMDA) receptors. Both tetracyclic oxindole alkaloids, primarily found in plants of the Uncaria genus, demonstrate non-competitive antagonism at the NMDA receptor, a key player in synaptic plasticity, learning, and memory. This guide synthesizes the available research to provide a clear comparison for researchers and drug development professionals.
Both this compound and rhynchophylline have been shown to inhibit NMDA receptor-mediated currents.[1] This inhibitory action is believed to contribute to their neuroprotective effects.[1][2][3] While their overall mechanism is similar, quantitative data suggests rhynchophylline may have a slightly higher potency in this regard.
Quantitative Comparison of NMDA Receptor Inhibition
| Parameter | This compound | Rhynchophylline | Reference |
| IC50 Value | 48.3 µM | 43.2 µM | [1] |
| Mechanism of Action | Non-competitive antagonist | Non-competitive antagonist | [1][3][4][5] |
| Voltage Dependency | Voltage-independent | Voltage-independent | [1] |
| Effect on NR2B Subunit | Modulates expression to normal levels under stress conditions | Downregulates expression | [2][6][7] |
Mechanism of Action and Specificity
Studies utilizing Xenopus oocytes expressing rat cortical or cerebellar RNA have demonstrated that both alkaloids reversibly reduce NMDA-induced currents in a concentration-dependent manner.[1] Importantly, their antagonistic effect is non-competitive, meaning they do not directly compete with the binding of glutamate or the co-agonist glycine.[1][8] Instead, they are thought to allosterically inhibit the receptor, reducing the maximal response to agonists without changing their binding affinity (EC50).[1][8]
Further investigations have revealed that neither compound interacts with the polyamine, zinc, proton, or redox modulatory sites on the NMDA receptor, highlighting a specific mode of allosteric modulation.[1]
In addition to direct inhibition, rhynchophylline has been observed to downregulate the expression of the NR2B subunit of the NMDA receptor.[2] This subunit is crucial for synaptic plasticity and its modulation can have significant implications for neurological function. This compound, on the other hand, has been shown to restore the function of NMDA receptors to normal levels in models of stress-induced emotional and cognitive impairment.[6][7]
Experimental Protocols
Electrophysiological Recordings in Xenopus Oocytes
The primary quantitative data comparing the inhibitory effects of this compound and rhynchophylline on NMDA receptors comes from two-electrode voltage-clamp recordings in Xenopus laevis oocytes.
Methodology:
-
RNA Preparation: Total RNA is extracted from the cortices or cerebelli of adult male Wistar rats.
-
Oocyte Preparation and Injection: Oocytes are surgically removed from female Xenopus laevis and treated with collagenase to remove the follicular layer. The prepared oocytes are then injected with the extracted rat brain RNA.
-
Electrophysiological Recording: After a 2-4 day incubation period to allow for receptor expression, oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution. Membrane currents are recorded using a two-electrode voltage-clamp amplifier. The holding potential is typically maintained at -60 mV.
-
Drug Application: NMDA receptor-mediated currents are induced by the application of NMDA and glycine. The inhibitory effects of this compound and rhynchophylline are assessed by co-applying the alkaloids with the agonists.
-
Data Analysis: The concentration-response curves for the inhibition of NMDA-induced currents by the alkaloids are generated to calculate the IC50 values.
Signaling Pathways
The interaction of this compound and rhynchophylline with the NMDA receptor leads to a reduction in calcium influx, a primary consequence of NMDA receptor activation. This modulation of intracellular calcium levels is a key mechanism underlying their neuroprotective effects against glutamate-induced excitotoxicity.
Conclusion
Both this compound and rhynchophylline are non-competitive antagonists of the NMDA receptor, with rhynchophylline exhibiting slightly greater potency in in-vitro studies. Their distinct effects on the expression of the NR2B subunit suggest that despite their structural similarity, they may have different long-term impacts on synaptic function. Further research is warranted to fully elucidate the therapeutic potential of these compounds in neurological disorders where NMDA receptor dysregulation is implicated.
References
- 1. Rhynchophylline and this compound inhibit NMDA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhynchophylline - LKT Labs [lktlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Anti-Inflammatory Activity of Plant-Derived Alkaloid Rhynchophylline in Neurological and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound ameliorates stress-induced emotional disorder and cognitive impairment with modulation of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound ameliorates stress-induced emotional disorder and cognitive impairment with modulation of NMDA receptors [frontiersin.org]
- 8. bluelight.org [bluelight.org]
Unveiling Isorhynchophylline's Potential in Quelling Neuroinflammation: A Comparative Analysis
For Immediate Release
A deep dive into the experimental evidence supporting Isorhynchophylline (IRN) as a potent inhibitor of microglial activation, a key process in neuroinflammatory and neurodegenerative diseases. This guide offers a comparative analysis of IRN against other known microglial inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential.
Microglial cells, the resident immune cells of the central nervous system, play a dual role in brain health. While essential for neuronal support and removal of cellular debris, their overactivation can trigger a cascade of inflammatory events leading to neuronal damage. The pursuit of compounds that can effectively modulate microglial activation is a cornerstone of neuroscience research. This compound (IRN), a tetracyclic oxindole alkaloid extracted from the Uncaria rhynchophylla plant, has emerged as a promising candidate in this arena. This guide synthesizes the current experimental data on IRN's inhibitory effects on microglia and objectively compares its performance with alternative compounds.
Quantitative Comparison of Microglial Activation Inhibitors
To facilitate a clear comparison of the efficacy of this compound and other microglial inhibitors, the following table summarizes the available quantitative data on their ability to suppress key inflammatory mediators.
| Compound | Target Mediator | Cell Type | Stimulant | IC50 Value / % Inhibition | Reference |
| This compound (IRN) | Nitric Oxide (NO) | Mouse N9 microglia | LPS | Concentration-dependent inhibition; more potent than Rhynchophylline | [1] |
| TNF-α | Mouse N9 microglia | LPS | Concentration-dependent inhibition | [1] | |
| IL-1β | Mouse N9 microglia | LPS | Concentration-dependent inhibition | [1] | |
| Minocycline | Nitric Oxide (NO) | Primary microglia | Excitotoxins | Significant inhibition at 20 nM | [2] |
| IL-1β | Primary microglia | Excitotoxins | Significant inhibition at 20 nM | [2] | |
| TNF-α | BV-2 microglia | LPS | Significant decrease with 10 µmol/L | [2] | |
| Ibudilast | Nitric Oxide (NO) | Activated microglia | LPS + IFN-γ | Dose-dependent suppression | [3] |
| TNF-α | Murine microglia | LPS | Dose-dependent suppression (effective at ≥10 µM) | [3] | |
| IL-1β | Activated microglia | LPS + IFN-γ | Dose-dependent suppression | [3] |
Note: "LPS" refers to Lipopolysaccharide, a common agent used to induce an inflammatory response in microglia. "IFN-γ" refers to Interferon-gamma. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Delving into the Mechanism: Signaling Pathways in Microglial Activation
The inhibitory effects of this compound on microglial activation are attributed to its modulation of key intracellular signaling pathways. The following diagram illustrates the canonical NF-κB and MAPK signaling cascades, which are central to the production of pro-inflammatory mediators in microglia, and highlights the points of intervention by IRN.
Figure 1. this compound inhibits LPS-induced microglial activation by suppressing the NF-κB and MAPK signaling pathways.
Experimental Protocols: A Guide to Methodologies
Reproducibility and standardization are paramount in scientific research. This section provides detailed protocols for key experiments cited in the evaluation of microglial inhibitors.
Experimental Workflow: In Vitro Assessment of Microglial Inhibition
The following diagram outlines a typical workflow for assessing the anti-inflammatory effects of a compound on microglial cells in a laboratory setting.
Figure 2. A stepwise representation of a typical in vitro experiment to evaluate the inhibitory effects of a compound on microglial activation.
Detailed Experimental Protocols
1. Lipopolysaccharide (LPS)-Induced Microglial Activation
-
Cell Culture: Mouse microglial cell lines (e.g., BV-2 or N9) or primary microglia are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After reaching 80% confluency, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). After a pre-incubation period (e.g., 1 hour), LPS (from Escherichia coli O111:B4) is added to a final concentration of 1 µg/mL to stimulate the cells. A vehicle control (without the test compound) and a negative control (without LPS and test compound) are included.
-
Incubation: The cells are incubated for a specified period, typically 24 hours, to allow for the production of inflammatory mediators.
2. Measurement of Nitric Oxide (NO) Production (Griess Assay)
The Griess assay is a colorimetric method used to determine the concentration of nitrite (a stable product of NO) in the cell culture supernatant.[4][5][6]
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Standard: Sodium nitrite (NaNO2) is used to prepare a standard curve (0-100 µM) in the cell culture medium.
-
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well of the 96-well plate.
-
Add 50 µL of Griess Reagent A to each supernatant sample and standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
-
3. Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique used to quantify the concentration of specific proteins, such as TNF-α and IL-1β, in the cell culture supernatant.[7][8]
-
Procedure (General Outline for a Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS).
-
Add cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells and incubate.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that is also specific for the cytokine but is conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate to remove unbound detection antibody.
-
Add a substrate for the enzyme that will produce a colored product.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
-
4. Western Blot Analysis of NF-κB Signaling Pathway
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways by measuring the phosphorylation status of key proteins like p65 and IκBα.[9][10]
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, or anti-IκBα) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The compiled evidence strongly suggests that this compound is a potent inhibitor of microglial activation. Its ability to suppress the production of key pro-inflammatory mediators like nitric oxide, TNF-α, and IL-1β, positions it as a significant compound of interest for the development of novel therapeutics for neuroinflammatory disorders. While direct quantitative comparisons with established inhibitors like Minocycline and Ibudilast are hampered by a lack of standardized IC50 reporting in the current literature, the concentration-dependent effects of IRN are clearly demonstrated. Further research focusing on head-to-head comparisons and in vivo efficacy studies is warranted to fully elucidate the therapeutic potential of this compound in the context of neuroinflammation. The detailed experimental protocols provided herein offer a framework for such future investigations, promoting consistency and comparability across studies.
References
- 1. Anti-inflammatory effects of rhynchophylline and this compound in mouse N9 microglial cells and the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minocycline and antipsychotics inhibit inflammatory responses in BV-2 microglia activated by LPS via regulating the MAPKs/ JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibudilast suppresses TNFalpha production by glial cells functioning mainly as type III phosphodiesterase inhibitor in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 6. Targeting nitric oxide production in microglia with novel imidazodiazepines for non-sedative pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novamedline.com [novamedline.com]
- 8. Microglia-secreted TNF-α affects differentiation efficiency and viability of pluripotent stem cell-derived human dopaminergic precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microglia induce motor neuron death via the classical NF-κB pathway in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Isorhynchophylline: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Isorhynchophylline, an oxindole alkaloid with diverse biological activities, requires stringent disposal procedures due to its acute toxicity.[1][2] This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with general laboratory chemical waste management guidelines.
Immediate Safety and Hazard Information
This compound is classified as acutely toxic if swallowed.[1] The Safety Data Sheet (SDS) from Cayman Chemical assigns it the GHS06 pictogram, a skull and crossbones, indicating a high level of hazard.[1] The signal word is "Danger," and the hazard statement is H300: Fatal if swallowed.[1] Another material safety data sheet (MSDS) cautions that it may be harmful if inhaled or absorbed through the skin and that its full toxicological properties have not been thoroughly investigated.
Key Hazard Information for this compound:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity - Oral 2 | GHS06 (Skull and crossbones) | Danger | H300: Fatal if swallowed | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |
Step-by-Step Disposal Protocol
The overriding principle for managing laboratory waste is to have a disposal plan in place before beginning any experiment.[3] The following steps provide a general framework for the proper disposal of this compound. Always consult and adhere to your institution's specific waste disposal protocols and local, state, and federal regulations.
Step 1: Waste Minimization
The most effective way to manage chemical waste is to minimize its generation in the first place.[3][4]
-
Order only the smallest necessary quantity of this compound.[4]
-
Keep a precise inventory of your chemicals to avoid unnecessary purchases.[4]
-
If feasible, reduce the scale of experiments to decrease the volume of waste produced.[4]
Step 2: Segregation and Collection of this compound Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container. Do not mix with other solvent wastes unless explicitly permitted by your institution's waste management guidelines.
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard (e.g., "Acutely Toxic").[4]
Step 3: Storage of Waste
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[4] This area should be at or near the point of generation.[4] Ensure that incompatible wastes are not stored together.[3]
Step 4: Disposal of Empty Containers
Empty containers that held this compound may still contain hazardous residues.[5]
-
Containers that held acutely hazardous waste, such as this compound, must be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label from the container before disposing of it as regular trash, if permitted by your institution.
Step 5: Final Disposal
The final disposal of this compound waste must be handled by trained professionals.
-
Never dispose of this compound down the drain.[4][6] Hazardous chemicals must not be poured down the drain as a method of disposal.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of your this compound waste.[4]
-
One recommended disposal method for this compound is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] This must be performed by a licensed hazardous waste disposal facility.
Experimental Protocols for Disposal
Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. The standard and required procedure is to treat it as a hazardous chemical waste and dispose of it through a certified hazardous waste management service.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Isorhynchophylline
For Immediate Implementation by Laboratory Personnel
Isorhynchophylline, a tetracyclic oxindole alkaloid with significant neuroprotective, anticancer, and antihypertensive properties, requires stringent safety protocols due to its acute oral toxicity.[1][2][3][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as acutely toxic and is fatal if swallowed.[1] While some data suggests no primary irritant effect on the skin or eyes, other sources indicate it may be harmful if inhaled or absorbed through the skin.[1][5] Due to the potential for unknown hazards, it is crucial to handle this compound with caution.[1]
GHS Hazard Classification:
| Hazard Class | Category | Signal Word | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 2 | Danger | H300: Fatal if swallowed[1] |
|
Toxicological Data:
| Route of Exposure | Species | Value |
| Intraperitoneal LD50 | Mouse | 217 mg/kg[1] |
Occupational Exposure Limits (OELs) for this compound have not been established.[1] In the absence of a defined OEL, stringent control measures should be implemented to minimize any potential for exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and ingestion.
Required PPE for Handling this compound:
| PPE Category | Item | Standard/Specification | Purpose |
| Eye/Face Protection | Chemical Safety Goggles | ANSI Z87.1 / EN 166 | Protects against splashes and dust.[5][6] |
| Face Shield | - | To be worn in conjunction with goggles when there is a significant risk of splashing.[7] | |
| Hand Protection | Chemical-Resistant Gloves | ASTM D6978 (for chemotherapy gloves) | Prevents skin contact. Due to a lack of specific glove material recommendations, it is advisable to use nitrile or neoprene gloves and to double-glove when handling the solid or solutions.[1][8] |
| Body Protection | Disposable Gown | Permeability-resistant | Protects skin and clothing from contamination.[8][9] |
| Lab Coat | - | To be worn over personal clothing. | |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Required when handling the powder outside of a containment system to prevent inhalation of dust particles.[5][6][7] |
Operational Plan: Step-by-Step Handling Procedures
These procedures are designed to minimize the risk of exposure during routine laboratory operations involving this compound.
1. Preparation and Weighing:
-
Conduct all manipulations of solid this compound within a certified chemical fume hood or a powder containment hood to avoid dust generation.[5]
-
Before handling, ensure all required PPE is correctly worn.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling this compound.
-
Work on a disposable, absorbent bench liner to contain any potential spills.
2. Solution Preparation:
-
This compound is soluble in organic solvents such as DMSO, ethanol, and DMF.[10] It is sparingly soluble in aqueous buffers.[10]
-
When dissolving, add the solvent slowly to the solid to prevent splashing.
-
If preparing an aqueous solution, first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer.[10] Do not store aqueous solutions for more than one day.[10]
3. Administration and Experimental Use:
-
All procedures involving this compound solutions should be conducted in a well-ventilated area, preferably within a fume hood.
-
Use caution to avoid aerosol generation.
-
Clearly label all containers with the compound name, concentration, solvent, and hazard warnings.
4. Storage:
-
Store this compound solid at -20°C in a tightly sealed container, protected from light.[5][10]
-
Store in a designated, locked, and clearly labeled area away from incompatible materials.[1]
Emergency and Disposal Plan
Immediate and appropriate action during an emergency is critical. Proper disposal is essential to prevent environmental contamination.
Emergency Procedures:
| Emergency Situation | Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[1][8] Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[5] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. [1] Immediately call a poison center or doctor.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Carefully sweep up the solid material, avoiding dust generation, or absorb the liquid.[5] Place all contaminated materials in a sealed, labeled hazardous waste container. Ventilate the area and wash the spill site after cleanup is complete.[5] |
Disposal Plan:
-
All waste contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1]
-
Dissolve or mix the material with a combustible solvent and dispose of it through a licensed chemical incinerator.[5]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1]
Workflow for Safe Handling of this compound
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Urinary metabolites of this compound in rats and their neuroprotective activities in the HT22 cell assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. sc-victory.com [sc-victory.com]
- 6. benchchem.com [benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
